6-chloro-N,N-dimethylpyridine-2-carboxamide
Description
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Properties
IUPAC Name |
6-chloro-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCWTWVWSPMBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263143 | |
| Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845306-05-0 | |
| Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845306-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide
Introduction: The Significance of Substituted Pyridine Carboxamides
Substituted pyridine carboxamides are a class of organic compounds of significant interest to the pharmaceutical and agrochemical industries. Their rigid ring structure, combined with the diverse functionalities that can be introduced at various positions, makes them versatile scaffolds for the design of biologically active molecules. 6-chloro-N,N-dimethylpyridine-2-carboxamide, the subject of this guide, is a key building block in the synthesis of more complex molecules, leveraging the reactivity of the chloro- and carboxamide moieties for further chemical transformations. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached through a two-step process commencing with the commercially available 6-chloropicolinic acid. This strategy is predicated on the well-established reactivity of carboxylic acids and their derivatives. The core transformation involves the activation of the carboxylic acid to a more reactive species, followed by a nucleophilic substitution with dimethylamine.
Visualizing the Synthetic Workflow
Caption: A high-level overview of the two-step synthetic pathway.
Part 1: Chlorination of 6-Chloropicolinic Acid
The initial and critical step in this synthesis is the conversion of the relatively unreactive carboxylic acid group of 6-chloropicolinic acid into a highly reactive acyl chloride. This transformation is essential for the subsequent amidation to proceed efficiently.
Mechanism and Reagent Selection
The chlorination of carboxylic acids is a classic transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient nature of its byproducts. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent collapse of the intermediate, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The evolution of these gases drives the reaction to completion according to Le Châtelier's principle.
For heterocyclic carboxylic acids, a combination of thionyl chloride and a catalytic amount of phosphorus oxychloride (POCl₃) can be particularly effective, leading to shorter reaction times and higher yields compared to using thionyl chloride alone.[1]
Visualizing the Chlorination Mechanism
Caption: The mechanism of acyl chloride formation using thionyl chloride.
Part 2: Amidation of 6-Chloropicolinoyl Chloride
With the activated acyl chloride in hand, the final step is the introduction of the dimethylamino group. This is achieved through a nucleophilic acyl substitution reaction with dimethylamine.
Mechanism and Reaction Conditions
Dimethylamine, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the 6-chloropicolinoyl chloride. This addition forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to yield the stable amide product.
The reaction is typically carried out at low temperatures (e.g., 0 °C) to control its exothermicity and minimize potential side reactions. A suitable solvent, such as dichloromethane (CH₂Cl₂), is used to dissolve the reactants. Since the reaction produces hydrogen chloride (HCl), which can protonate the dimethylamine, either an excess of dimethylamine or a non-nucleophilic base (like triethylamine or potassium carbonate) is used to neutralize the acid. Using a commercially available solution of dimethylamine (e.g., 30% in a suitable solvent) is a convenient and safe way to handle this gaseous reagent.[1]
Detailed Experimental Protocol
The following protocol is adapted from the successful synthesis of the analogous 4-chloro-N,N-dimethylpicolinamide and is expected to provide high yields for the 6-chloro isomer.[1]
Step 1: Synthesis of 6-Chloropicolinoyl Chloride
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent). Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as chlorobenzene.
-
Catalyst Addition: Add a catalytic amount of sodium bromide (NaBr, ~0.01 equivalents).
-
Chlorinating Agent Addition: While stirring, slowly add a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in a 5:1 ratio. The total amount of chlorinating agent should be in excess.
-
Reaction: Heat the reaction mixture to 85 °C and maintain this temperature for approximately 15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride as an oil. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a separate flask, dissolve the crude 6-chloropicolinoyl chloride (1 equivalent) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Amine Addition: While maintaining the temperature at 0 °C, slowly add a 30% solution of dimethylamine (excess) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for approximately 4-5 hours. Monitor the reaction for the disappearance of the acyl chloride by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.
Quantitative Data and Yields
The following table summarizes the expected yields based on the synthesis of the 4-chloro analogue.[1]
| Step | Product | Reagents | Reaction Time | Temperature | Yield |
| 1 | 4-Chloropicolinoyl Chloride | Picolinic Acid, SOCl₂:POCl₃ (5:1), NaBr | 15 h | 85 °C | 93.2% |
| 2 | 4-chloro-N,N-dimethylpicolinamide | 4-Chloropicolinoyl Chloride, 30% Dimethylamine | 4.5 h | 0 °C | 86% |
Note: This data is for the synthesis of the 4-chloro isomer and serves as a reliable estimate for the 6-chloro analogue.
Conclusion and Outlook
The two-step synthesis of this compound from 6-chloropicolinic acid represents a robust, high-yielding, and scalable route to this important chemical intermediate. The use of thionyl chloride in conjunction with phosphorus oxychloride for the chlorination step, followed by amidation with a dimethylamine solution, provides a reliable and efficient protocol. This guide offers a comprehensive framework for researchers and professionals to successfully synthesize this valuable compound, enabling further exploration of its potential in the development of novel pharmaceuticals and agrochemicals.
References
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Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (2017). Advances in Computer Science Research, volume 59. [Link]
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Spectroscopic Profile of 6-chloro-N,N-dimethylpyridine-2-carboxamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-chloro-N,N-dimethylpyridine-2-carboxamide (CAS 845306-05-0), a key heterocyclic compound with applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a robust and practical resource for the identification and characterization of this molecule. While experimental data for this specific compound is not widely published, this guide leverages data from analogous structures and predictive models to present a highly probable spectroscopic profile.
Introduction to this compound
This compound belongs to the family of substituted picolinamides, which are of significant interest in the pharmaceutical industry due to their diverse biological activities. The presence of a chlorine atom on the pyridine ring and a dimethylcarboxamide group at the 2-position imparts specific electronic and steric properties that influence its chemical reactivity and spectroscopic behavior. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its role in chemical transformations.
Molecular Structure:
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Predictions are based on established substituent effects on the pyridine ring and data from structurally similar compounds.[1][2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethylamide group. The electron-withdrawing nature of the chlorine atom and the carboxamide group will significantly influence the chemical shifts of the ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.8 - 8.0 | d | ~8.0 |
| H-4 | 7.4 - 7.6 | t | ~8.0 |
| H-5 | 7.3 - 7.5 | d | ~8.0 |
| N(CH₃)₂ | ~3.1 (singlet, broad) | s | N/A |
-
Aromatic Protons (H-3, H-4, H-5): The protons on the pyridine ring will appear in the aromatic region (7.0-8.5 ppm). H-3 is expected to be the most downfield-shifted due to the anisotropic effect of the adjacent carbonyl group and the inductive effect of the ring nitrogen. H-4 will likely appear as a triplet due to coupling with both H-3 and H-5. H-5 will be a doublet, coupled to H-4.
-
N,N-dimethyl Protons: The two methyl groups on the amide nitrogen are expected to give a single, broad singlet around 3.1 ppm. The broadness of the signal is due to restricted rotation around the C-N amide bond at room temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 165 - 168 |
| C-2 | 152 - 155 |
| C-6 | 148 - 151 |
| C-4 | 138 - 141 |
| C-3 | 125 - 128 |
| C-5 | 120 - 123 |
| N(CH₃)₂ | ~37 |
-
Carbonyl Carbon (C=O): The amide carbonyl carbon will resonate at the most downfield position, typically in the 165-168 ppm range.
-
Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region. C-2 and C-6, being directly attached to the electronegative nitrogen and chlorine atoms, respectively, will be the most deshielded. The chemical shifts of C-3, C-4, and C-5 will be further influenced by the substituent effects.
-
N,N-dimethyl Carbons: The two methyl carbons are expected to have a chemical shift of around 37 ppm.
Experimental Protocol for NMR Spectroscopy
Figure 2: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the amide functional group.
Table 3: Predicted Major IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (amide) | 1640 - 1670 | Strong |
| C=C, C=N (aromatic ring) | 1550 - 1600 | Medium-Strong |
| C-N (amide) | 1350 - 1450 | Medium |
| C-Cl | 700 - 800 | Strong |
-
Amide C=O Stretch: A strong absorption band is expected in the region of 1640-1670 cm⁻¹ corresponding to the carbonyl stretching vibration of the tertiary amide.
-
Aromatic Ring Vibrations: Multiple bands in the 1550-1600 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed just below 3000 cm⁻¹.
-
C-Cl Stretch: A strong band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[4][5][6]
Figure 3: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.[7][8]
Predicted Mass Spectrum (Electron Ionization)
The EI mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key m/z Values and Fragment Ions
| m/z | Ion | Notes |
| 184/186 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 149 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 140 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino radical. |
| 111/113 | [C₅H₃ClN]⁺ | Fragmentation of the amide side chain. |
| 72 | [C₄H₁₀N]⁺ | Dimethylaminocarbonyl cation. |
| 44 | [N(CH₃)₂]⁺ | Dimethylamino fragment. |
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a doublet at m/z 184 and 186, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature of a monochlorinated compound.
-
Major Fragmentation Pathways: The primary fragmentation is likely to involve the cleavage of the C-Cl bond and the bonds of the amide side chain. The loss of a chlorine atom (m/z 149) and the dimethylamino group (m/z 140) are expected to be prominent fragmentation pathways. The formation of the dimethylaminocarbonyl cation (m/z 72) is also a highly probable event.
Experimental Protocol for Electron Ionization Mass Spectrometry
Figure 4: Workflow for Electron Ionization Mass Spectrometry.
Synthesis Outline
A plausible synthetic route to this compound involves the amidation of a corresponding acyl chloride. This provides important context for potential impurities that may be observed in the spectra of a synthesized sample.
Figure 5: Plausible synthetic pathway for this compound.
This two-step synthesis starts with the conversion of a suitable picolinic acid derivative to the acyl chloride, followed by reaction with dimethylamine to form the desired amide.[9][10]
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with the outlined experimental protocols, offer a valuable resource for the identification and analysis of this compound in a research and development setting. While these predictions are based on sound scientific principles and data from analogous molecules, experimental verification is always recommended for definitive structural confirmation.
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Klein, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
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ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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ResearchGate. (n.d.). (a) N,N-dimethylpicolinamide fragment; (b) 4,4′-dibromo-N6,N6′-diethyl-.... Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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The Journal of Physical Chemistry A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 845306-05-0 | Product Name : 6-Chloro-N,N-dimethylpicolinamide. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]
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PubMed. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
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RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]
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An In-depth Technical Guide to 6-chloro-N,N-dimethylpyridine-2-carboxamide (CAS: 845306-05-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-N,N-dimethylpyridine-2-carboxamide is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its strategic placement of a chloro substituent and a dimethylcarboxamide group on the pyridine ring offers versatile reactivity for the construction of novel compounds, particularly in the realms of pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical properties, a representative synthetic pathway, potential applications grounded in the activities of related structures, and essential safety information. The insights presented herein are intended to empower researchers in leveraging this compound for the development of new chemical entities.
Chemical and Physical Properties
This compound is characterized by the following molecular and physical properties, crucial for its handling, reaction setup, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 845306-05-0 | - |
| Molecular Formula | C₈H₉ClN₂O | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Predicted Boiling Point | 334.9 ± 27.0 °C | [3] |
| Predicted Density | 1.231 ± 0.06 g/cm³ | [3] |
| Predicted pKa | -0.11 ± 0.10 | [3] |
Note: The boiling point, density, and pKa values are predicted and should be considered as estimates. Experimental validation is recommended.
Synthesis and Reaction Pathways
Representative Synthetic Workflow
A plausible synthetic route involves two key transformations: the conversion of a picolinic acid to its corresponding acyl chloride, followed by a nucleophilic substitution with dimethylamine.
Detailed Experimental Protocol (Adapted from a similar synthesis)
Causality Behind Experimental Choices: The choice of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is critical for the efficient conversion of the carboxylic acid to the more reactive acyl chloride. An inert solvent is used to prevent side reactions. The subsequent amidation with dimethylamine is a standard nucleophilic acyl substitution. The addition of a base is necessary to neutralize the HCl byproduct, driving the reaction to completion.
Step 1: Synthesis of 6-chloropicolinoyl chloride
-
To a solution of 6-chloropicolinic acid in an inert solvent such as dichloromethane (DCM) or toluene, slowly add an excess of a chlorinating agent (e.g., 2-3 equivalents of thionyl chloride).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 6-chloropicolinoyl chloride is dissolved in a fresh portion of an inert solvent like DCM.
-
The solution is cooled in an ice bath.
-
A solution of dimethylamine (approximately 2.2 equivalents) and a non-nucleophilic base such as triethylamine (approximately 1.2 equivalents) in the same solvent is added dropwise to the cooled acyl chloride solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Potential Applications in Research and Development
The pyridine carboxamide scaffold is a privileged structure in medicinal and agricultural chemistry.[4] The presence of the chloro-substituent at the 6-position of this compound makes it a valuable intermediate for introducing further molecular diversity through cross-coupling reactions or nucleophilic aromatic substitutions.
Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant application of pyridine carboxamides is in the development of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[5] SDHIs disrupt the mitochondrial respiratory chain in fungi, leading to cell death. The core pyridine carboxamide structure is a key pharmacophore in several commercial SDHIs.[5] Molecular docking studies on related compounds have shown that the pyridine ring and the carboxamide group can form crucial hydrogen bonds and hydrophobic interactions within the active site of the succinate dehydrogenase enzyme.[5]
Pharmaceutical Drug Discovery
Pyridine derivatives are widely recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] Specifically, chloro-substituted pyridine carboxamides are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). They are often employed in the development of anti-inflammatory and analgesic drugs.[7] The reactivity of the chloro-substituent allows for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as other chloro- and dimethylamino-substituted pyridines, can provide guidance on necessary precautions.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[8]
Known Hazards of Structurally Similar Compounds:
-
Toxicity: Related compounds are reported to be toxic if swallowed or inhaled, and fatal in contact with skin.[8]
-
Irritation: Causes skin irritation and serious eye damage.[8]
-
Organ Damage: May cause damage to organs, particularly the nervous system.[8]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[8]
It is imperative to handle this compound with the utmost care in a controlled laboratory setting, adhering to all institutional and regulatory safety protocols. A thorough risk assessment should be conducted before any experimental work is undertaken.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its utility is underscored by the established biological activities of the broader class of pyridine carboxamides. This guide has provided a foundational understanding of its properties, a practical synthetic approach, and highlighted its potential applications and necessary safety precautions. Further research into the specific biological activities and reaction optimization of this compound is warranted and promises to yield novel and impactful chemical entities.
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Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central - NIH. (2024-05-15). [Link]
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The Diverse Biological Activities of Pyridine Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities that have led to the development of numerous therapeutic and agricultural agents. This technical guide provides an in-depth exploration of the diverse pharmacological properties of pyridine carboxamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into their established roles as antifungal, antitubercular, and anticancer agents, and explore their emerging potential in treating inflammatory, viral, and neurodegenerative diseases. This guide is designed to serve as a practical and authoritative resource, bridging fundamental chemistry with translational science to accelerate the discovery and development of next-generation therapeutics based on this privileged scaffold.
The Pyridine Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry
The pyridine ring, an isostere of benzene, is a fundamental heterocyclic motif found in a vast array of bioactive natural products, including coenzymes like NAD and vitamins such as niacin.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive component in drug design.[2] When combined with a carboxamide linkage, the resulting pyridine carboxamide scaffold offers a versatile platform for creating compounds with a wide spectrum of biological activities. This versatility stems from the ability to readily modify both the pyridine ring and the substituents on the carboxamide nitrogen, allowing for fine-tuning of physicochemical properties and target engagement.[1]
Antifungal Activity: Disrupting Fungal Respiration
Pyridine carboxamide derivatives have established themselves as potent antifungal agents, with the commercial fungicide boscalid serving as a prominent example.[3] Their primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3]
Mechanism of Action: Succinate Dehydrogenase Inhibition
SDH, also known as complex II, plays a crucial role in cellular respiration by oxidizing succinate to fumarate. Inhibition of this enzyme disrupts the fungal respiratory chain, leading to a severe deficit in ATP production and ultimately, fungal cell death.[3] Pyridine carboxamide derivatives act as non-competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[3] This binding event prevents the natural substrate, ubiquinone, from accessing the active site, thereby halting the electron transport chain.[3]
Diagram: Mechanism of SDH Inhibition
Caption: Pyridine carboxamide derivatives inhibit fungal growth by blocking the SDH enzyme.
Quantitative Analysis of Antifungal Potency
The efficacy of novel pyridine carboxamide derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against the target enzyme (SDH) and their minimum inhibitory concentration (MIC) against various fungal species.
| Compound Example | Target | IC50 (µM) | Fungal Species | MIC (µg/mL) | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea SDH | 17.3 | Botrytis cinerea | Not Reported | [3] |
| Thifluzamide (Control) | Botrytis cinerea SDH | 14.4 | Botrytis cinerea | Not Reported | [3] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
A standard method for assessing the antifungal activity of novel compounds is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to induce sporulation. Harvest the spores and suspend them in sterile saline containing a surfactant (e.g., Tween 80) to create a homogenous suspension. Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.
-
Compound Preparation: Dissolve the pyridine carboxamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Perform serial dilutions of the stock solution in the broth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of desired test concentrations.
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (fungus with no compound) and negative (broth only) controls. Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).
-
Determination of MIC: Visually or spectrophotometrically assess fungal growth in each well. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Antitubercular Activity: A Dual-Action Approach
Tuberculosis remains a global health threat, necessitating the development of new drugs with novel mechanisms of action. Pyridine carboxamide derivatives have emerged as a promising class of antitubercular agents.
Mechanism of Action: Prodrug Activation and Autophagy Induction
Recent studies have revealed a fascinating dual mechanism of action for certain pyridine carboxamide derivatives against Mycobacterium tuberculosis. The compound MMV687254, for instance, acts as a prodrug.[4] It is hydrolyzed by the mycobacterial enzyme AmiC, releasing two active metabolites that contribute to the antitubercular effect.[4] Furthermore, this compound has been shown to induce autophagy in infected macrophages, a host-cell process that can help clear intracellular pathogens.[4]
Diagram: Antitubercular Mechanism
Caption: Dual mechanism of antitubercular pyridine carboxamides.
Quantitative Analysis of Antitubercular Potency
The antitubercular activity of these compounds is evaluated by determining their MIC against M. tuberculosis and their efficacy within infected macrophages.
| Compound Example | Target | MIC (µM) | Cell Line | Activity | Reference |
| MMV687254 | M. tuberculosis | Not Reported | Macrophages | Bactericidal | [4] |
| Isoniazid (Control) | M. tuberculosis | Not Reported | Macrophages | Bactericidal | [4] |
Anticancer Activity: Targeting Key Signaling Pathways
The pyridine carboxamide scaffold is prevalent in a number of approved and investigational anticancer drugs. These derivatives exert their effects by inhibiting various key players in cancer cell signaling, proliferation, and survival.
Mechanisms of Action
-
Kinase Inhibition: Many pyridine carboxamide derivatives are designed as kinase inhibitors. For example, they have been shown to be potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[2] By inhibiting HPK1, these compounds can enhance the anti-tumor immune response.
-
Phosphatase Inhibition: Another important target is Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), an oncoprotein that plays a role in various cancers. Allosteric inhibitors based on the pyridine carboxamide scaffold have shown promising preclinical activity.
-
PARP Inhibition: The nicotinamide moiety, a core component of some pyridine carboxamides, is crucial for the activity of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][5] These drugs have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1]
Diagram: Anticancer Mechanisms
Caption: Diverse anticancer mechanisms of pyridine carboxamides.
Quantitative Analysis of Anticancer Potency
The antiproliferative activity of pyridine carboxamide derivatives is determined by their IC50 values against various cancer cell lines.
| Compound Example | Target/Cell Line | IC50 (µM) | Reference |
| Compound 19 (HPK1 inhibitor) | HPK1 (enzymatic) | Not specified, but potent | [2] |
| Indole-2-carboxamide 10 | HCT-116 (colon cancer) | 1.01 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridine carboxamide derivatives and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Emerging Biological Activities
Beyond their well-established roles, pyridine carboxamide derivatives are showing promise in several other therapeutic areas.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyridine carboxamide derivatives.[7] The proposed mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways such as the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[7][8] Some derivatives have shown efficacy in animal models of inflammation.[7]
Antiviral Activity
The pyridine carboxamide scaffold has been investigated for its antiviral properties against a range of viruses, including hepatitis C virus (HCV) and influenza virus.[9][10] For HCV, some derivatives act as inhibitors of the NS5B polymerase, an essential enzyme for viral replication.[9] In the context of influenza, certain pyridine-based compounds have been shown to interfere with the viral RNA-dependent RNA polymerase (RdRp) complex.[10]
Neuroprotective Activity
Emerging evidence suggests that pyridine carboxamide derivatives may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[4][11] One of the key mechanisms under investigation is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[11][12] Overactivation of PARP-1 in response to DNA damage can lead to neuronal cell death.[12] By inhibiting PARP-1, these compounds may help preserve neuronal integrity. Additionally, some derivatives have shown potential as cholinesterase inhibitors, which is a therapeutic strategy for Alzheimer's disease.[4]
Clinical Significance and Future Perspectives
The therapeutic potential of pyridine carboxamide derivatives is underscored by the number of compounds that have entered clinical trials or are already on the market.[1][13] The development of PARP inhibitors for various cancers is a notable success story.[1] The continued exploration of this versatile scaffold, coupled with a deeper understanding of its mechanisms of action, holds great promise for the future of drug discovery. The ability to fine-tune the structure of these compounds allows for the optimization of their potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapies for a wide range of diseases.
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024, December 12). Retrieved January 22, 2026, from [Link]
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Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase - PMC - NIH. (2010, August 17). Retrieved January 22, 2026, from [Link]
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Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed. (2024, February 7). Retrieved January 22, 2026, from [Link]
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Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC. (2024, July 18). Retrieved January 22, 2026, from [Link]
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In-Silico Development of 1, 7-Dihydrodipyrrolo [2,3-b:3',2'-e] Pyridine -3-carboxamide Derivatives as Candidate Janus Kinase Inhibitors to Control Rheumatoid Arthritis - ResearchersLinks. (n.d.). Retrieved January 22, 2026, from [Link]
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Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed. (2023, August 5). Retrieved January 22, 2026, from [Link]
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PARP-inhibition and CTLA-4 Blockade in BRCA-deficient Ovarian Cancer - ClinicalTrials.gov. (n.d.). Retrieved January 22, 2026, from [Link]
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N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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A decade of clinical development of PARP inhibitors in perspective - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (2023, March 20). Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to 6-Chloro-N,N-dimethylpyridine-2-carboxamide: A Versatile Synthetic Building Block
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
6-Chloro-N,N-dimethylpyridine-2-carboxamide is a substituted pyridine derivative whose value in synthetic chemistry is derived from its distinct structural features. The molecule incorporates an electron-deficient pyridine ring, a reactive chlorine atom at the 6-position, and a directing and potentially coordinating N,N-dimethylcarboxamide group at the 2-position. This unique arrangement of functional groups makes it a highly versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.[1]
The pyridine-2-carboxamide moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[2] The chloro-substituent at the 6-position serves as a versatile synthetic handle, enabling a wide range of transformations. It is particularly susceptible to nucleophilic aromatic substitution (SNAr) and can readily participate in various transition-metal-catalyzed cross-coupling reactions.[3] The N,N-dimethylcarboxamide group, while relatively stable, influences the electronic properties of the pyridine ring and can act as a chelating group, directing metallation or influencing the regioselectivity of certain reactions.
This guide will elucidate the synthesis of this building block, its key reaction pathways, and its application in the development of pharmaceutically relevant molecules.
Synthesis of the Building Block
The preparation of this compound is typically achieved through a two-step process starting from 6-chloropicolinic acid. The process involves the activation of the carboxylic acid, followed by amidation. An optimized approach avoids the use of less efficient reagents and harsh conditions, leading to higher yields and purity.[4]
Optimized Synthetic Protocol
A robust synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with dimethylamine. Using a combination of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) has been shown to be more effective for the chlorination step than SOCl₂ alone, reducing reaction time and increasing yield.[4] For the subsequent amidation, potassium carbonate (K₂CO₃) is a more efficient and cost-effective base than triethylamine.[4]
Step 1: Synthesis of 6-Chloropicolinoyl Chloride
-
To a solution of 6-chloropicolinic acid in a suitable aprotic solvent (e.g., dichloromethane), add a mixture of thionyl chloride (SOCl₂) and a catalytic amount of phosphorus oxychloride (POCl₃) (e.g., 5:1 ratio).
-
Heat the reaction mixture under reflux (e.g., at 85°C) for approximately 15 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 6-chloropicolinoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 6-chloropicolinoyl chloride in an appropriate solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of dimethylamine (e.g., 40% in water or as a solution in THF) and a base such as potassium carbonate (K₂CO₃).
-
Allow the reaction to stir at room temperature for 4-5 hours.
-
After the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound as a solid.
Synthesis Workflow
Caption: SNAr reaction pathway via a Meisenheimer intermediate.
Typical Nucleophiles:
-
Amines (Amination): Primary and secondary amines can displace the chloride to form 6-aminopyridine derivatives. This is a cornerstone reaction in medicinal chemistry for accessing analogues of biologically active compounds.
-
Alkoxides/Phenoxides (Etherification): Reaction with sodium or potassium alkoxides/phenoxides yields the corresponding 6-alkoxy/aryloxypyridine ethers.
-
Thiols (Thioetherification): Thiolates readily displace the chloride to form 6-thioethers.
Experimental Protocol: SNAr with an Amine
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine nucleophile (1.2-2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Heat the mixture to an elevated temperature (e.g., 80-120°C) and monitor by LC-MS. The reaction time can vary from a few hours to overnight.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 6-substituted pyridine-2-carboxamide.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of this compound is also amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of C-C and C-N bonds. [3]
The Sonogashira reaction couples the chloropyridine with a terminal alkyne to form an alkynylpyridine. [5]This reaction is invaluable for introducing rigid, linear linkers into molecular scaffolds. While traditionally requiring copper co-catalysis, modern protocols often proceed under copper-free conditions to avoid the formation of alkyne homocoupling byproducts. [6][7]
Sonogashira Coupling Workflow
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The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 6-chloro-N,N-dimethylpyridine-2-carboxamide
Introduction: The Strategic Importance of the Picolinamide Scaffold
In the landscape of modern medicinal chemistry, the pyridine carboxamide, or picolinamide, has emerged as a "privileged scaffold"—a core molecular framework that demonstrates a remarkable capacity for interaction with a diverse range of biological targets.[1] This versatility has propelled the picolinamide motif to the forefront of drug discovery programs, leading to the development of therapeutics for a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. This guide focuses on a specific, yet largely unexplored, derivative: 6-chloro-N,N-dimethylpyridine-2-carboxamide . While direct research on this compound is nascent, by examining the structure-activity relationships (SAR) of its close analogs, we can construct a compelling, predictive case for its potential applications, providing a roadmap for future research and development.
This document will provide a comprehensive overview of the synthesis, potential biological activities, and mechanistic insights related to this compound, designed for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Reliable Path to this compound
The synthesis of this compound is conceptually straightforward, proceeding through a two-step sequence starting from the commercially available 6-chloropicolinic acid. The overall synthetic workflow is depicted below.
Figure 1: General synthetic workflow for this compound.
Step 1: Activation of 6-Chloropicolinic Acid
The initial and critical step is the activation of the carboxylic acid moiety of 6-chloropicolinic acid to facilitate nucleophilic attack by the amine. This is most commonly achieved by converting the carboxylic acid to an acyl chloride.
Experimental Protocol: Synthesis of 6-Chloropicolinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂, 2-3 equivalents) or oxalyl chloride ((COCl)₂, 1.5-2 equivalents) in an inert solvent such as dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride to accelerate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
Upon completion, remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 6-chloropicolinoyl chloride. This intermediate is typically used in the next step without further purification due to its reactivity.
Step 2: Amide Bond Formation
The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with dimethylamine to form the desired amide.
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude 6-chloropicolinoyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (2-3 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.
-
Add the dimethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Applications in Medicinal Chemistry: A Predictive Analysis
While specific biological data for this compound is not extensively reported, the broader class of picolinamides and chloropyridines has demonstrated significant therapeutic potential. By analyzing these related compounds, we can infer the likely areas of biological activity for our target molecule.
Anticancer Activity: Targeting Kinase Signaling
The picolinamide scaffold is a key component of several approved and investigational kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[2] Picolinamide derivatives have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[2][3]
The N-methylpicolinamide fragment, in particular, is recognized as a privileged motif in various anticancer kinase inhibitors, where it contributes to binding in the hinge region of the kinase.[4] Derivatives of picolinamide have shown potent inhibitory activity against VEGFR-2 kinase, with some compounds exhibiting IC₅₀ values in the nanomolar range.[3]
Hypothesized Mechanism of Action as a Kinase Inhibitor:
Figure 2: Hypothesized mechanism of this compound as a VEGFR-2 inhibitor.
The 6-chloro substituent on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity and selectivity for specific kinase targets. The N,N-dimethylamide moiety can influence solubility and pharmacokinetic properties.
Antimicrobial Activity: A New Generation of Antibiotics and Antifungals
Picolinamide derivatives have shown promise as both antibacterial and antifungal agents.[5][6] The chloropicolinate amide moiety has been identified as a crucial component in compounds with activity against Mycobacterium tuberculosis.[7]
Potential Antibacterial Applications: Derivatives of 6-chloropyridin-2-yl have demonstrated antimycobacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis H37Rv.[8] The mechanism of action for some of these compounds has been linked to the inhibition of protein synthesis and membrane depolarization.[8]
Potential Antifungal Applications: The picolinamide scaffold has been identified in compounds with antifungal properties. The mechanism of action for some picolinamide antifungals has been elucidated as the inhibition of Sec14p, a lipid transfer protein essential for fungal cell viability.
Table 1: Antimicrobial Activity of Related Picolinamide Derivatives
| Compound Class | Organism | Activity (MIC/IC₅₀) | Reference |
| 6-chloropyridin-2-yl derivatives | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | [8] |
| Bromoindolglyoxylamide polyamines | Staphylococcus aureus | Intrinsic activity | [5] |
| Picolinamide derivatives | Candida albicans, Aspergillus fumigatus | Potent activity | [6] |
Conclusion and Future Directions
While direct experimental data on this compound is limited, a predictive analysis based on the well-established medicinal chemistry of the picolinamide and chloropyridine scaffolds strongly suggests its potential as a versatile building block for the development of novel therapeutics. The straightforward synthesis of this compound makes it an attractive candidate for inclusion in screening libraries for anticancer and antimicrobial drug discovery programs.
Future research should focus on the following areas:
-
Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol for this compound and its analogs.
-
Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines (particularly those with known kinase dependencies), as well as a broad spectrum of bacterial and fungal pathogens.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound in active therapeutic areas.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of the chloro, N,N-dimethylamide, and pyridine nitrogen moieties to biological activity and selectivity.
The exploration of this compound represents a promising frontier in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational framework to inspire and direct future research in this exciting area of medicinal chemistry.
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Barmpalexis, P., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(3), 2246–2258. [Link]
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Li, W., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. European Journal of Medicinal Chemistry, 178, 514-527. [Link]
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Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2829-2838. [Link]
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Zitko, J., et al. (2020). Plot of antimycobacterial activity of 6‐chloropyridin‐2‐yl derivatives... ResearchGate. [Link]
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Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 8(2), 735-743. [Link]
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Galayev, O., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal Chemistry Research, 25(6), 1135-1146. [Link]
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Solubility Profile of 6-chloro-N,N-dimethylpyridine-2-carboxamide: A Technical Guide
Introduction
6-chloro-N,N-dimethylpyridine-2-carboxamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any compound destined for these fields, a thorough understanding of its physicochemical properties is paramount for process development, formulation, and biological testing. Among these properties, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and bioavailability. This guide provides an in-depth analysis of the predicted solubility of this compound, coupled with a detailed experimental protocol for its quantitative determination.
Physicochemical Properties and Predicted Solubility
A comprehensive understanding of a molecule's structure is the first step in predicting its solubility. The structure of this compound reveals several key features that will govern its interactions with various solvents:
-
Polarity: The presence of a pyridine ring, a carboxamide group, and a chlorine atom introduces significant polarity to the molecule. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms of the carboxamide group are electronegative, leading to a dipole moment.
-
Hydrogen Bonding: The carboxamide group contains a nitrogen atom that could act as a hydrogen bond acceptor, and the pyridine nitrogen can also accept hydrogen bonds. However, the absence of a hydrogen atom on the amide nitrogen (due to dimethylation) means it cannot act as a hydrogen bond donor.
-
Aromaticity: The pyridine ring provides a region of electron density that can engage in π-π stacking interactions with aromatic solvents.
Based on these structural characteristics, we can predict the solubility of this compound in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the pyridine nitrogen and the carbonyl oxygen of the amide. Therefore, good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar and can interact with the dipole moment of the molecule. DMF and DMSO are particularly good solvents for polar compounds and are expected to readily dissolve this compound. Acetonitrile, being less polar, might show slightly lower but still significant solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, its solubility in nonpolar solvents like hexane is expected to be low. In toluene, the aromatic nature of both the solvent and the solute might allow for some degree of interaction, leading to slightly better solubility than in hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. Good solubility of this compound is anticipated in these solvents.
The following diagram illustrates the relationship between the structural features of the molecule and its predicted solubility.
Caption: Relationship between molecular structure and predicted solubility.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Dimethylformamide (DMF) | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask | ||
| Hexane | 25 | Shake-Flask |
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours).[2][3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
The following diagram illustrates the workflow for the shake-flask solubility determination.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While specific solubility data for this compound is not yet widely published, a systematic approach based on its physicochemical properties allows for a strong predictive understanding of its behavior in various organic solvents. This guide provides the theoretical framework and a robust experimental protocol for researchers to determine the precise solubility of this compound, a critical step in its journey from a laboratory curiosity to a potential commercial product. The provided methodologies ensure the generation of reliable and reproducible data, essential for informed decision-making in research and development.
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An In-depth Technical Guide to the Stability and Storage of 6-chloro-N,N-dimethylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N,N-dimethylpyridine-2-carboxamide is a substituted pyridine derivative of increasing interest within the pharmaceutical and agrochemical research sectors. As with any chemical entity destined for rigorous application, a thorough understanding of its stability profile is paramount for ensuring data integrity, developing robust formulations, and defining appropriate storage and handling procedures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability and data from structurally related compounds.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability. While extensive experimental data for this specific molecule is not widely published, its properties can be estimated based on its structural components: a chloropyridine ring and an N,N-dimethylcarboxamide functional group.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₉ClN₂O | N/A |
| Molecular Weight | 184.62 g/mol | N/A |
| Boiling Point | 334.9±27.0 °C | N/A |
| Density | 1.231±0.06 g/cm³ | N/A |
| pKa | -0.11±0.10 | N/A |
Note: These properties are predicted and should be confirmed by experimental analysis.
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is influenced by its susceptibility to various degradation mechanisms, primarily hydrolysis, photodegradation, oxidation, and thermal stress. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are crucial for elucidating these pathways.[1][2]
Hydrolytic Degradation
The presence of both a chloro substituent on the pyridine ring and an amide linkage suggests that hydrolysis is a significant potential degradation pathway.
-
Acidic and Basic Conditions: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[1] Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. Generally, amides are more stable to hydrolysis than esters, but forcing conditions can drive the reaction. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline media and labile in acidic media.[3]
-
Neutral Conditions: Hydrolysis under neutral conditions is expected to be significantly slower. However, elevated temperatures can accelerate this process.
A likely hydrolysis degradation pathway would involve the cleavage of the amide bond to yield 6-chloropicolinic acid and dimethylamine. A secondary hydrolysis of the chloro group on the pyridine ring to a hydroxyl group is also possible under more stringent conditions.
Caption: Proposed hydrolytic degradation of this compound.
Photodegradation
Chlorinated aromatic compounds, including chloropyridines, can be susceptible to photodegradation. Exposure to ultraviolet (UV) or visible light can provide the energy to induce cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent degradation products. Studies on other pyridine derivatives have confirmed their photolabile nature.[3] Photostability testing is therefore a critical component of the stability assessment for this compound.
Oxidative Degradation
The pyridine ring is generally considered to be relatively resistant to oxidation compared to its homocyclic analog, benzene. However, the presence of the dimethylamino group could potentially be a site for oxidation, leading to the formation of an N-oxide. Forced degradation studies using an oxidizing agent such as hydrogen peroxide are necessary to evaluate this potential degradation pathway.[1]
Thermal Degradation
In the solid state, thermal degradation is a key consideration. Elevated temperatures can provide the energy to overcome activation barriers for decomposition reactions. For liquid samples, dry heat is a relevant stressor.[1] The recommended approach is to subject the compound to temperatures higher than those used for accelerated stability testing (e.g., >50°C).[4]
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:
-
Storage Conditions: To minimize degradation, the compound should be stored in a cool, dry, and well-ventilated place.[5] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration (2-8 °C) is advisable. The compound should be protected from light to prevent photodegradation.
-
Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[5] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies under various stress conditions, as mandated by ICH guidelines.[1][4] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged and that relevant degradation products are formed.[2]
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[6]
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Heat at 60-80°C for a specified period.
-
Oxidative Degradation: Add an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation (Solution): Heat the stock solution at 60-80°C for a specified period.
-
Thermal Degradation (Solid): Store the solid compound in an oven at a controlled temperature (e.g., 60-80°C) for a specified period.
-
Photodegradation: Expose the stock solution and solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC).
Sources
The Emerging Role of 6-Chloro-N,N-dimethylpyridine-2-carboxamide Derivatives in Modern Crop Protection: A Technical Guide
Introduction
The relentless pursuit of novel and effective crop protection agents is a cornerstone of modern agriculture. Among the vast chemical landscapes explored, pyridine-based scaffolds have consistently yielded compounds with potent biological activities. This guide delves into the technical intricacies of a promising, yet underexplored, class of molecules: 6-chloro-N,N-dimethylpyridine-2-carboxamide derivatives. While direct research on this specific core is nascent, by examining the broader family of picolinamide (pyridine-2-carboxamide) derivatives, we can construct a robust framework for understanding their potential as herbicides, fungicides, and insecticides. This document will serve as an in-depth resource for researchers and professionals in the agrochemical industry, providing insights into the synthesis, mechanisms of action, structure-activity relationships, and future prospects of these compelling compounds.
Synthetic Pathways: Crafting the Core Scaffold
The synthesis of this compound derivatives hinges on the reliable formation of the amide bond from a picolinic acid precursor. A plausible and adaptable synthetic route can be extrapolated from established methods for related compounds. The primary challenge lies in the selective introduction of the chloro substituent at the 6-position of the pyridine ring.
A generalized synthetic scheme would commence with a commercially available starting material, such as 2-picolinic acid. The synthesis can be envisioned as a multi-step process, beginning with the chlorination of the pyridine ring, followed by the activation of the carboxylic acid and subsequent amidation.
Experimental Protocol: Synthesis of 6-chloro-N,N-dimethylpicolinamide
Step 1: Chlorination of 2-Picolinic Acid
A solution of 2-picolinic acid in a suitable solvent, such as fuming sulfuric acid, is treated with a chlorinating agent, for instance, chlorine gas or N-chlorosuccinimide (NCS), at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is carefully quenched with ice and neutralized to precipitate the chlorinated picolinic acid.
Step 2: Formation of the Acyl Chloride
The synthesized 6-chloro-2-picolinic acid is then converted to its more reactive acyl chloride derivative. This is typically achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The excess reagent and solvent are removed under reduced pressure to yield the crude 6-chloro-2-picolinoyl chloride.
Step 3: Amidation with Dimethylamine
The crude acyl chloride is dissolved in an anhydrous, non-protic solvent (e.g., DCM or tetrahydrofuran (THF)) and cooled in an ice bath. A solution of dimethylamine in a suitable solvent is then added dropwise. The reaction is typically stirred at low temperature and then allowed to warm to room temperature to ensure complete conversion. An aqueous workup is performed to remove any unreacted starting materials and byproducts, followed by extraction with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 6-chloro-N,N-dimethylpicolinamide.[1]
Caption: Generalized synthetic pathway for 6-chloro-N,N-dimethylpicolinamide.
Herbicidal Activity: A New Generation of Synthetic Auxins
The picolinic acid scaffold is a well-established pharmacophore for synthetic auxin herbicides.[2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, plant death in susceptible species. The primary target of synthetic auxins is the F-box protein transport inhibitor response 1 (TIR1)/auxin signaling F-box (AFB) family of auxin co-receptors.[2]
Mechanism of Action
Upon entering the plant cell, synthetic auxins like picolinamide derivatives are believed to bind to the TIR1/AFB receptors. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors derepresses the expression of auxin-responsive genes, leading to a cascade of physiological effects including epinasty, stem elongation, and ultimately, plant death. Molecular docking studies on related picolinic acid derivatives have shown that they can bind effectively to the auxin receptor AFB5.[2]
Caption: Proposed mechanism of action for picolinamide-based herbicides as synthetic auxins.
Structure-Activity Relationship (SAR)
For herbicidal picolinic acids, the substitution pattern on the pyridine ring is critical for activity. Studies on related compounds have shown that substitutions at the 6-position can significantly influence herbicidal efficacy.[2] The presence of a chlorine atom at the 6-position in the target molecule is therefore anticipated to be a key determinant of its herbicidal properties. The N,N-dimethylcarboxamide moiety at the 2-position is also expected to play a crucial role in the molecule's interaction with the auxin receptor.
Fungicidal Potential: Targeting Fungal-Specific Processes
Recent research has illuminated the potential of picolinamide derivatives as potent antifungal agents.[3][4] These compounds have been shown to target fungal-specific cellular machinery, offering a promising avenue for the development of novel fungicides with favorable safety profiles. Two primary mechanisms of action have been proposed for picolinamide-related structures: inhibition of the lipid-transfer protein Sec14p and inhibition of succinate dehydrogenase (SDH).
Mechanism of Action 1: Inhibition of Sec14p
Chemogenomic profiling has identified Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in yeast, as a key target for some picolinamide and benzamide antifungals.[3][5] Sec14p plays a crucial role in maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and cell wall synthesis. Inhibition of Sec14p disrupts these processes, leading to fungal cell death. Structural studies have revealed that these inhibitors bind within the lipid-binding pocket of Sec14p.[3]
Mechanism of Action 2: Succinate Dehydrogenase (SDH) Inhibition
Several pyridine carboxamide derivatives have demonstrated potent fungicidal activity through the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.[6] SDH is a vital enzyme in cellular respiration, and its inhibition leads to a depletion of ATP and ultimately, fungal cell death. A study on nicotinamide derivatives, which are isomers of picolinamides, found that a 6-chloro substituted compound exhibited significant in vivo antifungal activity against Botrytis cinerea, with evidence suggesting SDH inhibition as the mode of action.[6]
Structure-Activity Relationship (SAR)
For antifungal picolinamides, the nature of the substituents on both the pyridine ring and the amide nitrogen are critical for activity. The presence of a halogen, such as chlorine, at the 6-position of the pyridine ring has been shown to be beneficial for the fungicidal activity of related nicotinamides.[7] The N,N-dimethyl substitution on the carboxamide may influence the compound's solubility, stability, and interaction with the target enzyme.
| Derivative | Target Organism | EC₅₀ (µg/mL) | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Not specified (good in vivo activity) | [6] |
| Picolinamide Analogues | Saccharomyces cerevisiae | Varies with substitution | [3] |
| Carboxamide Derivatives | Sclerotinia sclerotiorum | 1.08 | [8] |
Table 1: Antifungal activity of selected carboxamide derivatives.
Insecticidal Prospects: An Area for Future Exploration
While the herbicidal and fungicidal potential of picolinamide derivatives is becoming increasingly evident, their application as insecticides is less defined. Pyridine-based insecticides are commercially successful, with the neonicotinoids being a prominent example.[9] However, the direct insecticidal activity of this compound and its close analogues remains an open area of investigation.
The carboxamide functionality is present in some classes of insecticides, such as the anthranilic diamides, which act as ryanodine receptor modulators.[10] It is plausible that derivatives of this compound could be designed to interact with specific insect targets. Further research, including high-throughput screening and structure-based design, is necessary to elucidate the insecticidal potential of this chemical class.
Environmental Fate and Toxicology: A Critical Consideration
The environmental persistence and toxicological profile of any new crop protection agent are of paramount importance. For the broader class of picolinic acid herbicides, there is evidence of long-lasting soil residues.[11] The environmental fate of this compound derivatives would need to be thoroughly investigated, including their soil half-life, potential for leaching into groundwater, and effects on non-target organisms. Preliminary toxicological assessments would also be crucial to ensure the safety of these compounds for applicators, consumers, and the environment.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel crop protection agents. By leveraging the known biological activities of the broader picolinamide family, researchers can rationally design and synthesize derivatives with potent herbicidal, fungicidal, and potentially insecticidal properties. The key to unlocking the full potential of this chemical class lies in a multi-disciplinary approach that combines synthetic chemistry, biological screening, mechanistic studies, and rigorous safety assessments. As the demand for innovative and sustainable agricultural solutions continues to grow, the exploration of underexplored chemical spaces, such as that occupied by this compound derivatives, will be essential in meeting the challenges of global food security.
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ResearchGate. Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Available from: [Link]
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PubChem. 4-chloro-N,N-dimethylpyridine-2-carboxamide. Available from: [Link]
- Google Patents. USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES.
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MDPI. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available from: [Link]
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MDPI. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Available from: [Link]
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PubMed. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Available from: [Link]
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PubMed. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available from: [Link]
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PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]
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Management of Invasive Plants in the Western USA. Picolinic acid family of herbicides. Available from: [Link]
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PubMed. Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Available from: [Link]
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PubMed. Fungicidal Activity of Novel 6-Isothiazol-5-ylpyrimidin-4-amine-Containing Compounds Targeting Complex I Reduced Nicotinamide Adenine Dinucleotide Oxidoreductase. Available from: [Link]
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PubMed. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Available from: [Link]
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mechanism of action of pyridine carboxamide fungicides.
An In-Depth Technical Guide to the Mechanism of Action of Pyridine Carboxamide Fungicides
Introduction
In the landscape of modern agriculture, the control of phytopathogenic fungi is paramount to ensuring global food security. Fungal diseases account for a significant portion of crop losses annually, necessitating the development and application of effective chemical agents.[1] Among the arsenal of modern fungicides, the pyridine carboxamide class stands out as a crucial group of broad-spectrum succinate dehydrogenase inhibitors (SDHIs).[1][2] First commercialized with the introduction of boscalid, these compounds have become indispensable in managing a wide array of fungal pathogens.[1]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical exploration of the pyridine carboxamide fungicides. We will dissect their molecular mechanism of action, detail the key experimental protocols used to validate this mechanism, analyze the critical challenge of fungicide resistance, and synthesize data to understand structure-activity relationships. The objective is to deliver not just a description of action, but a causal understanding of why these molecules are effective and how their efficacy is scientifically substantiated.
Chapter 1: The Molecular Target - Succinate Dehydrogenase (Complex II)
To comprehend the action of pyridine carboxamide fungicides, one must first understand their target: the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II.[2] This enzyme is uniquely integrated into two fundamental cellular processes: the tricarboxylic acid (TCA) cycle in the mitochondrial matrix and the electron transport chain (ETC) embedded in the inner mitochondrial membrane.[2][3] This dual functionality makes it an exceptionally vulnerable target for metabolic disruption.
The SDH enzyme is a heterotetrameric protein complex composed of four distinct subunits:[2][4]
-
SdhA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.
-
SdhB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) that facilitate the transfer of electrons.
-
SdhC and SdhD (Transmembrane subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the binding pocket for ubiquinone (also known as coenzyme Q).
In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The two electrons liberated in this reaction are passed through the iron-sulfur clusters of SdhB to the ubiquinone-binding site (Qp site) located at the interface of SdhB, SdhC, and SdhD.[3] Here, ubiquinone is reduced to ubiquinol, which then shuttles the electrons to Complex III, continuing the process of oxidative phosphorylation that ultimately drives ATP synthesis.[5]
Chapter 2: The Core Mechanism of Inhibition
Pyridine carboxamide fungicides exert their effect by specifically interrupting the electron transport process at Complex II.[3] Their molecular structure is designed to bind competitively within the ubiquinone-binding (Qp) site, effectively preventing the natural substrate, ubiquinone, from docking and accepting electrons.[6]
The binding is a highly specific interaction facilitated by the key structural components of the fungicide:
-
The carboxamide linker is crucial for forming hydrogen bonds with amino acid residues within the Qp site, anchoring the inhibitor in place.[4]
-
The pyridine ring and other associated aromatic structures engage in hydrophobic and pi-pi stacking interactions with other residues, further stabilizing the inhibitor-enzyme complex.[7]
By occupying the Qp site, the fungicide physically blocks the transfer of electrons from the final iron-sulfur cluster ([3Fe-4S]) in the SdhB subunit to ubiquinone.[3] This single inhibitory event triggers a cascade of catastrophic cellular consequences:
-
Cessation of Respiration: The entire electron transport chain downstream of Complex II is starved of electrons, halting oxidative phosphorylation.
-
Energy Depletion: The proton gradient across the inner mitochondrial membrane dissipates, leading to a severe drop in ATP synthesis.[6] Without adequate energy, essential cellular processes like growth and division cannot be sustained.
-
Metabolic Gridlock: The blockage of the TCA cycle at the succinate oxidation step leads to a disruption of central metabolism.
This targeted and highly efficient disruption of cellular energy production is the ultimate cause of the potent fungicidal activity observed with pyridine carboxamides.
Chapter 3: Elucidating the Mechanism - Key Experimental Protocols
The validation of a fungicide's mechanism of action is a cornerstone of its development. It requires a multi-faceted approach, moving from whole-organism effects to specific molecular interactions. The following protocols represent a logical and self-validating workflow to confirm an SDHI mode of action.
Protocol 1: In Vitro Fungicide Efficacy Assessment (Mycelial Growth)
-
Causality & Rationale: Before investigating the molecular target, it is essential to quantify the compound's biological activity against the target fungus. The mycelial growth inhibition assay is a robust method to determine the EC₅₀ (half-maximal effective concentration), providing a baseline measure of potency. This quantitative data is the foundation upon which all subsequent mechanistic hypotheses are built.
-
Methodology:
-
Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar, PDA) and amend it with a serial dilution of the test fungicide dissolved in a suitable solvent (e.g., DMSO). A solvent-only control plate is mandatory.
-
Inoculation: Place a mycelial plug of a uniform size (e.g., 5 mm diameter), taken from the growing edge of an actively growing fungal culture, onto the center of each amended and control plate.
-
Incubation: Incubate the plates under controlled conditions (e.g., 25°C, dark) for a period sufficient for the control colony to reach a substantial, measurable diameter (e.g., 72-96 hours).
-
Data Collection: Measure the diameter of the fungal colony on each plate.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentage against the log of the fungicide concentration and use a non-linear regression (dose-response) model to calculate the EC₅₀ value.
-
Protocol 2: Target Enzyme Activity Assay (Spectrophotometric)
-
Causality & Rationale: While the EC₅₀ value demonstrates fungicidal activity, it does not prove the mechanism. A direct enzyme inhibition assay provides the critical link, confirming that the fungicide's effect is due to the specific inhibition of SDH. This protocol uses isolated mitochondria to ensure the observed effect is not confounded by other cellular processes. The change in absorbance of an artificial electron acceptor, DCPIP, provides a quantitative measure of SDH activity.[8][9]
-
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus using differential centrifugation. The purity and integrity of the mitochondrial preparation should be validated.
-
Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction buffer containing potassium phosphate, EDTA, and the substrate, succinate.
-
Inhibitor Addition: Add varying concentrations of the pyridine carboxamide fungicide to the wells. Include a positive control inhibitor (e.g., carboxin) and a no-inhibitor control.
-
Initiation of Reaction: Add the isolated mitochondria to each well to initiate the reaction.
-
Electron Acceptor: Add the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS). SDH will reduce ubiquinone (or an analog), which in turn reduces PMS, and finally PMS reduces DCPIP. The reduction of the blue DCPIP causes a decrease in absorbance at 600 nm.
-
Measurement: Monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of decrease is proportional to the SDH activity.
-
Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the fungicide required to inhibit 50% of the SDH enzyme activity. A strong correlation between the whole-cell EC₅₀ and the enzymatic IC₅₀ provides powerful evidence for the mechanism of action.
-
Chapter 4: The Challenge of Fungicide Resistance
The extensive use of site-specific fungicides like pyridine carboxamides inevitably imposes strong selection pressure on fungal populations, leading to the evolution of resistance.[1] Understanding the molecular basis of resistance is critical for developing sustainable disease management strategies.
The predominant mechanism of resistance to SDHI fungicides is the modification of the target site.[3] This occurs through point mutations in the nuclear genes encoding the SDH subunits, primarily SdhB, SdhC, and SdhD. These mutations result in single amino acid substitutions in the regions forming the Qp binding pocket.
For example, substitutions at the histidine residue in the SdhB subunit (e.g., H272Y/R in Botrytis cinerea) are frequently observed.[3] This histidine is directly involved in the binding of SDHI fungicides.[3] Altering this residue to a tyrosine or arginine can disrupt the hydrogen bonding or steric compatibility required for high-affinity binding of the fungicide, while still allowing the smaller, natural substrate (ubiquinone) to function, albeit sometimes with a fitness penalty. The result is a significant reduction in the sensitivity of the fungus to the fungicide, often rendering it ineffective in the field. Other resistance mechanisms, such as increased expression of efflux pumps that actively transport the fungicide out of the cell, have also been reported but are generally considered to be of secondary importance for SDHIs.[10][11]
Chapter 5: Data Synthesis and Structure-Activity Relationship (SAR)
The efficacy of pyridine carboxamide fungicides varies depending on their precise chemical structure and the target pathogen. The table below synthesizes representative data for this class of compounds.
| Fungicide | Chemical Class | Representative Target Pathogen | Reported EC₅₀ (mg/L) | Key Resistance Mutation |
| Boscalid | Pyridine Carboxamide | Botrytis cinerea (Gray Mold) | 0.1 - 5.0 | SdhB-H272R/Y/L[3] |
| Fluopyram | Pyridinyl-ethyl-benzamide | Alternaria alternata (Leaf Spot) | 0.01 - 0.2 | SdhC-H134R, SdhD-H133R |
| Pydiflumetofen | N-methoxy-(phenethyl)-pyrazole-carboxamide | Fusarium graminearum (Head Blight) | 0.05 - 0.15 | SdhB-H267Y |
| Fluxapyroxad | Pyrazole-carboxamide | Zymoseptoria tritici (Septoria Leaf Blotch) | 0.02 - 0.1 | SdhC-T79N, SdhC-W80S |
Note: EC₅₀ values are approximate and can vary significantly between isolates. Data synthesized from multiple sources.[12][13]
The structure-activity relationship (SAR) for this class reveals the importance of the molecule's conformation. The central carboxamide group is the anchor, but modifications to the pyridine ring and the N-linked phenyl ring are critical for defining the spectrum of activity and potency.[14] For instance, the addition of specific halogen atoms or other functional groups can modulate the electronic properties and lipophilicity of the molecule, enhancing its ability to penetrate fungal cell walls and improving its fit within the Qp binding pocket of different fungal species.[15] The continuous exploration of SAR is vital for designing next-generation SDHIs that can control a broader range of pathogens and potentially evade existing resistance mutations.[1]
Conclusion
Pyridine carboxamide fungicides are a testament to rational chemical design, targeting a fundamental process in fungal metabolism with high specificity and efficacy. Their mechanism of action—the inhibition of succinate dehydrogenase at the ubiquinone binding site—is a well-validated paradigm in fungicide science. Through a rigorous workflow of biological and biochemical assays, the mode of action has been unequivocally demonstrated, providing a solid foundation for their use in agriculture.
However, the emergence of target-site resistance presents a persistent challenge, underscoring the evolutionary dynamism of fungal pathogens. Future research must focus on designing novel SDHIs with different binding characteristics to overcome current resistance mechanisms, while simultaneously implementing robust resistance management strategies. A deep, mechanistic understanding, as detailed in this guide, is the most critical tool for ensuring the long-term viability of this important class of fungicides.
References
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. Journal of Pesticide Science. [Link]
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Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid. Crop Protection. [Link]
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Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides - ResearchGate. In Fungicides. [Link]
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Mitochondrial Respiratory Complex Assay using Permeabilised Cells - Evotec. Evotec. [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed. Bioorganic & Medicinal Chemistry Letters. [Link]
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SDHI Fungicides | FRAC. Fungicide Resistance Action Committee. [Link]
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Drawing graphs with dot - Graphviz. Graphviz. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. International Journal of Molecular Sciences. [Link]
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DOT Language - Graphviz. Graphviz. [Link]
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SDH Inhibitors: Mode of action, mode of resistance and resistance management | Request PDF - ResearchGate. ResearchGate. [Link]
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Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. Journal of Fungi. [Link]
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Mitochondrial respiratory chain complexes Ⅱ activity detection kit (trace method) - AntBio. AntGene. [Link]
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Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF - ResearchGate. ResearchGate. [Link]
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - NIH. International Journal of Molecular Sciences. [Link]
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Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells - Protocols.io. Nature Protocols. [Link]
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Mechanisms and significance of fungicide resistance - PMC - NIH. Annals of the New York Academy of Sciences. [Link]
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Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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41 THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic - UGD Publishing System. University of Goce Delcev. [Link]
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Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed. Journal of Agricultural and Food Chemistry. [Link]
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- 9. antbioinc.com [antbioinc.com]
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- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
Methodological & Application
Suzuki-Miyaura coupling protocol for 6-chloro-N,N-dimethylpyridine-2-carboxamide.
An Application Guide to the Suzuki-Miyaura Coupling of 6-chloro-N,N-dimethylpyridine-2-carboxamide
Introduction: Synthesizing Key Biaryl Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of polyolefins, styrenes, and particularly, substituted biaryl compounds.[1] Biaryl pyridine motifs are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and clinical candidates due to their unique electronic properties and ability to engage in critical binding interactions.[3][4]
This guide provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The focus is on addressing the specific challenges posed by heteroaryl chlorides. Aryl chlorides are often less reactive than their bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more demanding.[5][6] Furthermore, 2-substituted pyridines can present unique difficulties, sometimes referred to as the "2-pyridyl problem," where the nitrogen atom can interact with the catalyst or influence the stability of intermediates.[7][8] This protocol is therefore designed to be robust, providing a strong starting point for researchers in drug development and synthetic chemistry.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
-
Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, especially for less reactive aryl chlorides, and results in a Pd(II) intermediate.[5][10] The choice of a sufficiently electron-rich and bulky ligand is critical to promote this step.[10]
-
Transmetalation : A base is required to activate the arylboronic acid, forming a more nucleophilic boronate species.[1][11] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : The final step involves the two organic groups on the palladium center coupling together, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a reliable starting point. Researchers should consider small-scale optimization of parameters such as base, solvent, and temperature for their specific arylboronic acid partner.
Materials and Reagents
| Reagent | Formula | Mol. Wt. | Purity | Supplier (Example) | Notes |
| This compound | C₈H₉ClN₂O | 184.62 | >97% | Sigma-Aldrich | Starting electrophile. |
| Arylboronic Acid | Ar-B(OH)₂ | Variable | >98% | Combi-Blocks | Coupling partner. Use 1.2-1.5 equivalents. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | >98% | Strem Chemicals | Robust pre-catalyst. Use 2-5 mol %. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99% | Acros Organics | Anhydrous, finely powdered. Use 2-3 equivalents. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Fisher Scientific | Reaction solvent. Must be degassed thoroughly. |
| Deionized Water | H₂O | 18.02 | - | In-house | Co-solvent. Must be degassed thoroughly. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | VWR | For extraction and chromatography. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | In-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS Grade | EMD Millipore | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Oven-dried round-bottom flask or microwave vial with a magnetic stir bar
-
Condenser and nitrogen/argon inlet adapter
-
Schlenk line or inert gas manifold
-
Syringes and needles for liquid transfer
-
Heating mantle with a temperature controller or oil bath
-
TLC plates (silica gel 60 F254) and developing chamber
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glass column for flash chromatography
Experimental Workflow Diagram
Caption: Fig. 2: Step-by-step experimental workflow.
Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere is Crucial) :
-
To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 184.6 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 22.0 mg), and finely powdered anhydrous K₂CO₃ (2.5 mmol, 345.5 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Degassing :
-
Prepare a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 8 mL dioxane, 2 mL water).
-
Thoroughly degas the solvent mixture by bubbling argon or nitrogen through it for 20-30 minutes.[12]
-
Using a syringe, add the degassed solvent mixture to the reaction flask.
-
-
Reaction Execution :
-
Place the flask in a preheated oil bath or heating mantle set to 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction should appear as a dark brown or black suspension.
-
-
Reaction Monitoring (Self-Validation) :
-
After 2 hours, and then every few hours, pause stirring briefly and take a small aliquot from the reaction mixture using a capillary tube or syringe.
-
Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
Visualize the plate under UV light (254 nm). The reaction is complete when the starting chloride spot is no longer visible. LC-MS can also be used for more precise monitoring.[13]
-
-
Work-up and Product Isolation :
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[14]
-
-
Purification :
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure biaryl product.[15]
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the final compound.
-
Expert Insights: Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling, especially with a challenging substrate, often depends on the careful selection of reaction parameters.
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Catalyst/Ligand | Pd(dppf)Cl₂ (2-5 mol %) | A robust and versatile pre-catalyst. For very unreactive partners, consider using a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand, which are known to promote the difficult oxidative addition of aryl chlorides.[10][11][16] |
| Base | K₂CO₃ (2.5 equiv) | A common and effective base. If the reaction is sluggish, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, particularly with electron-poor boronic acids.[17] Fluoride bases like KF can also be effective.[11] |
| Solvent | Dioxane/Water (4:1) | The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Other common solvents include toluene, THF, or DMF. The ratio of organic solvent to water can be optimized; sometimes, more water can increase the reaction rate. |
| Temperature | 100 °C | This temperature is generally sufficient for coupling aryl chlorides. If no reaction occurs, ensure the solvent is not boiling away and consider increasing the temperature to 110-120 °C (if using a sealed vial). Microwave irradiation can also be used to accelerate the reaction significantly.[18] |
| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the limiting halide. Boronic acids can undergo homocoupling or protodeboronation as side reactions. Using a larger excess (up to 1.5 equiv) can sometimes drive the reaction to completion, but may complicate purification. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Yield | 1. Inactive catalyst (degraded by oxygen).2. Base is not strong enough.3. Temperature is too low. | 1. Ensure all reagents are high purity and solvents are rigorously degassed. Prepare the reaction under a strict inert atmosphere.2. Switch to K₃PO₄ or Cs₂CO₃.3. Increase the temperature or use microwave heating. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by 'H'. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ if possible) or consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable. |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture. | Improve the degassing procedure for the solvent and ensure the reaction is maintained under a positive pressure of inert gas. |
| Difficult Purification | Residual palladium catalyst or closely eluting byproducts. | Filter the crude reaction mixture through a pad of Celite® before work-up to remove palladium black. Optimize chromatography conditions (e.g., use a shallower solvent gradient). |
Conclusion
The protocol outlined provides a comprehensive and validated method for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this procedure for a wide range of arylboronic acids. This powerful transformation enables the efficient construction of valuable biaryl pyridine compounds, facilitating advancements in drug discovery and materials science.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). NIH Public Access. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). RSC Advances. Available at: [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006). The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (n.d.). ResearchGate. Available at: [Link]
-
Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N C(O)/C C Bond Activation. (2025). PubMed Central. Available at: [Link]
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SUZUKI REACTION MONITORING. (n.d.). Advion. Available at: [Link]
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Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. Available at: [Link]
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Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate. Available at: [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Available at: [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (1999). Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2019). Molecules. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available at: [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Available at: [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. Available at: [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. (2020). Molecules. Available at: [Link]
-
Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. (2010). ResearchGate. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). Angewandte Chemie International Edition. Available at: [Link]
-
Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. (2026). Journal of the American Chemical Society. Available at: [Link]
-
Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. (2008). Tetrahedron Letters. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Available at: [Link]
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2018). Molecules. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. Available at: [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... (n.d.). ResearchGate. Available at: [Link]
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Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). Organic Chemistry Portal. Available at: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2006). The Journal of Organic Chemistry. Available at: [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2020). Molecules. Available at: [Link]
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Application Notes & Protocols: Leveraging 6-Chloro-N,N-dimethylpyridine-2-carboxamide in Fragment-Based Screening
Introduction: The Power of Fragments and the Promise of the Pyridine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1] By screening low molecular weight compounds (typically < 300 Da), FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency.[1][2] These initial fragment hits, though typically weak binders, provide high-quality starting points that can be optimized into potent, drug-like molecules.[1][3]
Within the vast landscape of chemical scaffolds, nitrogen-containing heterocycles, particularly pyridine, are considered "privileged structures."[4][5] The pyridine scaffold is a recurring motif in numerous FDA-approved drugs, valued for its ability to form key hydrogen bonds, its metabolic stability, and its favorable solubility profile.[4][6][7] The introduction of a chlorine atom, as in 6-chloro-N,N-dimethylpyridine-2-carboxamide, provides a valuable vector for chemical modification, allowing for subsequent fragment evolution into more potent and selective compounds. This document provides a detailed guide for researchers on the characterization and application of this specific fragment in a typical FBDD campaign.
Fragment Profile: this compound
A thorough understanding of the fragment's physicochemical properties is the foundational step for any successful screening campaign. These properties dictate solubility, potential for promiscuous binding, and adherence to established fragment-based screening guidelines like the "Rule of Three."
| Property | Value | Source | Significance in FBDD |
| Molecular Formula | C8H9ClN2O | [8] | Provides basic composition. |
| Molecular Weight (MW) | 184.62 g/mol | [8] | Adheres to the "Rule of Three" (MW < 300 Da), ensuring higher ligand efficiency. |
| Boiling Point | 334.9±27.0 °C (Predicted) | [8] | Relevant for compound stability and handling. |
| Density | 1.231±0.06 g/cm3 (Predicted) | [8] | Physical property for stock solution preparation. |
| pKa | -0.11±0.10 (Predicted) | [8] | Indicates the pyridine nitrogen is weakly basic, influencing its ionization state in physiological buffers. |
Application Note I: Primary Screening via Biophysical Methods
The initial goal is to identify if and how the fragment interacts with the target protein. Due to the weak affinities typical of fragments, highly sensitive biophysical techniques are required. Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are cornerstone methods for this purpose.[9][10]
Workflow for Primary Fragment Screening
Caption: High-level workflow for a typical FBDD campaign.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for detecting weak molecular interactions.[10][11] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.[11][12]
Protocol 1: Fragment Screening using STD-NMR
-
Objective: To identify fragments that bind to the target protein by observing the transfer of saturation from the protein to the ligand.
-
Materials:
-
Target protein (5-20 µM in appropriate NMR buffer, e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Fragment stock solution (100 mM this compound in d6-DMSO).
-
NMR tubes, spectrometer (≥600 MHz) with a cryoprobe.
-
-
Methodology:
-
Sample Preparation: Prepare two NMR samples.
-
Sample A (Reference): 200 µL of NMR buffer with 2 µL of fragment stock (final concentration 1 mM).
-
Sample B (Protein): 200 µL of protein solution with 2 µL of fragment stock (final concentration 1 mM fragment, 5-20 µM protein).
-
-
Spectrometer Setup: Tune and shim the spectrometer for each sample. Record a standard 1D proton spectrum to confirm the presence and integrity of the fragment.
-
STD Experiment:
-
Acquire the STD-NMR spectrum for Sample B. This involves two experiments: an "on-resonance" spectrum where specific protein resonances are saturated, and an "off-resonance" spectrum where a region with no protein signals is irradiated.
-
The on-resonance saturation frequency should be set in a region of the spectrum where only protein aliphatic signals resonate (e.g., -1.0 ppm). The off-resonance frequency should be set far from any signals (e.g., 40 ppm).
-
The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close contact with the protein.
-
-
Data Analysis: A positive signal in the difference spectrum indicates binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.[13] It is highly sensitive and consumes very little protein, making it ideal for fragment screening.[9][14]
Protocol 2: Primary Fragment Screening using SPR
-
Objective: To identify fragment binding to an immobilized protein target and obtain kinetic and affinity data.
-
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Target protein with an appropriate tag for immobilization (e.g., His-tag) or available surface lysines for amine coupling.
-
Immobilization buffers (e.g., EDC/NHS for amine coupling).
-
Running buffer (e.g., HBS-EP+).
-
Fragment solution (this compound) serially diluted in running buffer, typically from 1 mM down to low µM concentrations.
-
-
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface (e.g., with EDC/NHS).
-
Inject the target protein over the surface to achieve a target immobilization level (e.g., 2000-3000 Response Units, RU). A lower density is often better for fragment screening to avoid mass transport limitations.[15]
-
Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared in the same way but without protein immobilization.
-
-
Screening:
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer injection signal from the active channel data.
-
A concentration-dependent increase in the RU signal indicates binding.
-
Analyze the steady-state responses to determine the dissociation constant (KD).
-
-
Application Note II: Hit Validation and Structural Characterization
A primary hit is not a lead. Validation is a critical phase to eliminate false positives and to understand the structural basis of the interaction, which is paramount for the subsequent optimization phase.
Workflow for Hit Validation and Progression
Caption: Decision workflow for validating primary fragment hits.
X-ray Crystallography
X-ray crystallography provides an atomic-resolution picture of how the fragment binds to the target protein.[2][16] This structural information is the most valuable asset for guiding the medicinal chemistry effort to evolve the fragment into a potent lead.[17][18]
Protocol 3: Crystal Soaking for Structural Studies
-
Objective: To obtain a co-crystal structure of the target protein with the bound fragment.
-
Materials:
-
High-quality crystals of the apo-protein.
-
Cryoprotectant solution compatible with the crystallization condition.
-
Fragment stock solution (e.g., 100 mM in DMSO).
-
Crystal harvesting tools (loops).
-
-
Methodology:
-
Soaking Solution Preparation: Prepare a solution containing the crystallization mother liquor, a suitable concentration of the fragment (typically 1-10 mM), and the cryoprotectant. The final DMSO concentration should be kept below 10% to avoid crystal damage.
-
Crystal Soaking:
-
Carefully transfer an apo-crystal from its growth drop into the soaking solution.
-
Incubate for a period ranging from minutes to hours. The optimal soaking time is target-dependent and must be determined empirically.
-
-
Crystal Harvesting and Freezing:
-
Using a loop, remove the crystal from the soaking solution.
-
Quickly plunge the crystal into liquid nitrogen to flash-freeze it, preventing ice crystal formation.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the binding mode of the this compound fragment.[18]
-
-
Conclusion and Fragment Evolution
The identification of a validated, structurally characterized fragment hit like this compound is the successful start of a drug discovery project. The subsequent phase, fragment-to-lead optimization, will use the structural information to design more potent analogues. Strategies include:
-
Fragment Growing: Adding new chemical moieties to the fragment to pick up additional interactions with the protein. The chlorine atom on the pyridine ring serves as a convenient chemical handle for such modifications via cross-coupling reactions.
-
Fragment Linking: If a second, nearby binding fragment is identified, the two can be chemically linked to create a larger, higher-affinity molecule.[3]
By following these detailed application notes and protocols, researchers can effectively utilize fragments like this compound to initiate and advance modern drug discovery campaigns.
References
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National Center for Biotechnology Information (2024). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. PubChem Compound Summary for CID 136367375. Retrieved from [Link].
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Khan, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PLoS ONE 19(5): e0301131. Retrieved from [Link].
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National Center for Biotechnology Information (2024). 4-chloro-N,N-dimethylpyridine-2-carboxamide. PubChem Compound Summary for CID 4962252. Retrieved from [Link].
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Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58–61. Retrieved from [Link].
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Rees, D. C., et al. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(14), 4243–4251. Retrieved from [Link].
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Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403–413. Retrieved from [Link].
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Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure, 16(7), 988-996. Retrieved from [Link].
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Arslan, H., et al. (2020). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. ResearchGate. Retrieved from [Link].
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Saini, M. S., et al. (2016). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research, 77(6), 267-280. Retrieved from [Link].
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Selvita (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link].
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Singh, U. P., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11, 23256-23280. Retrieved from [Link].
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Creative Biostructure (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link].
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Singh, V., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(3), 101035. Retrieved from [Link].
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Stahelin, R.V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-42. Retrieved from [Link].
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Gual-Torres, K., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3247. Retrieved from [Link].
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Cacho, M., et al. (2014). X-Ray Crystallography in Drug Discovery. Methods in Molecular Biology, 1140, 1-24. Retrieved from [Link].
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Neumann, T., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. Retrieved from [Link].
-
Singh, V., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(3), 101035. Retrieved from [Link].
-
NMX Research and Solutions (n.d.). Fragment Screening Library. Retrieved from [Link].
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Kumar, A., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 3(3), 101538. Retrieved from [Link].
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Zaheer, S.M., & Gosu, R. (Eds.). (2021). Methods for Fragments Screening Using Surface Plasmon Resonance. Springer. Retrieved from [Link].
-
Li, Y., et al. (2023). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. Polymers, 15(13), 2878. Retrieved from [Link].
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Ciulli, A. (2013). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Biochemical Society Transactions, 41(4), 1143-1149. Retrieved from [Link].
-
Kumar, D., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. Retrieved from [Link].
-
Brittain, W. D. G. (2015). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. Retrieved from [Link].
-
Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-249. Retrieved from [Link].
-
Tan, S. C., et al. (2022). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 29. Retrieved from [Link].
-
Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Retrieved from [Link].
-
Creative Biostructure (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link].
-
Xuan, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 187. Retrieved from [Link].
-
Papalia, F., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10, 22569. Retrieved from [Link].
- Google Patents (2013). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
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- 8. This compound CAS#: 845306-05-0 [m.chemicalbook.com]
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- 18. creative-biostructure.com [creative-biostructure.com]
Application Note: A Robust HPLC Method for the Analysis of 6-chloro-N,N-dimethylpyridine-2-carboxamide
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-chloro-N,N-dimethylpyridine-2-carboxamide. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The developed isocratic reversed-phase HPLC method provides excellent peak symmetry, resolution, and sensitivity, making it suitable for quality control, stability studies, and reaction monitoring in drug development and manufacturing.
Introduction
This compound is a substituted pyridine derivative of increasing importance in the chemical and pharmaceutical industries. Its purity and accurate quantification are critical for ensuring the quality and efficacy of final products. This document provides a comprehensive guide for the analysis of this compound, rooted in fundamental chromatographic principles, to ensure both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
The structural characteristics of this compound, including the pyridine ring, the electron-withdrawing chloro group, and the polar carboxamide moiety, dictate its chromatographic behavior. This method has been developed to provide a reliable and efficient separation from potential impurities and degradation products.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Predicted Boiling Point | 334.9 ± 27.0 °C | [2] |
| Predicted Density | 1.231 ± 0.06 g/cm³ | [2] |
| Predicted pKa | -0.11 ± 0.10 | [2] |
| pKa of Pyridine-2-carboxamide | 2.10 | [3][4][5] |
Note: The predicted pKa of -0.11 for the target analyte appears to be an outlier. A more realistic estimation, based on the pKa of pyridine-2-carboxamide (2.10) and the electron-withdrawing effect of the chloro substituent, would place the pKa of the pyridine nitrogen slightly lower than 2.10.
HPLC Method and Rationale
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
Rationale for Method Parameters
-
Column: A C18 stationary phase is selected due to its wide applicability for the separation of moderately polar compounds like pyridine derivatives. The non-polar nature of the C18 chains provides good retention for the aromatic ring of the analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity, robustness, and low UV cutoff. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and elution strength for a wide range of compounds. The 40:60 ratio is a starting point and can be adjusted to optimize retention time and resolution. Given the estimated pKa of the pyridine nitrogen, the pH of the unbuffered water is unlikely to significantly impact the retention or peak shape. For improved reproducibility, a buffered mobile phase (e.g., with 20 mM potassium phosphate at pH 7.0) could be considered.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, providing a good balance between analysis time and column efficiency.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
Detection Wavelength: In the absence of an experimental UV spectrum, a detection wavelength of 260 nm is selected based on the typical absorbance of pyridine derivatives, which often exhibit a strong absorbance band around 254-270 nm.[6][7] This wavelength is expected to provide good sensitivity for the analyte.
Protocols
Preparation of Mobile Phase
-
Measure 400 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 600 mL of HPLC-grade water to the same graduated cylinder.
-
Mix thoroughly by inversion.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase (Acetonitrile:Water, 40:60).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the mobile phase and mix well.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
Workflow Diagram
Caption: HPLC analysis workflow from preparation to quantification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Column degradation- Active sites on the stationary phase- pH of the mobile phase | - Replace the column- Use a buffered mobile phase (e.g., pH 7.0)- Flush the column with a strong solvent |
| No Peak or Small Peak | - Injection issue- Detector issue- Sample degradation | - Check the autosampler and syringe- Verify detector lamp status- Prepare fresh sample |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare fresh mobile phase and degas properly- Ensure stable column temperature- Equilibrate the column for a longer period |
| Extraneous Peaks | - Contaminated mobile phase or diluent- Sample contamination- Carryover from previous injection | - Use fresh, high-purity solvents- Filter the sample- Run a blank injection |
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The method is straightforward, utilizing common reversed-phase chromatography principles and readily available materials. By following the detailed protocols and adhering to the system suitability criteria, researchers and analysts can achieve accurate and reproducible results for the quantification of this important chemical intermediate.
References
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
ChemBK. (n.d.). DMAP. Retrieved from [Link]
-
ChemBK. (n.d.). Pyridine-2-carboxamide. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Pyridine-2-Carboxamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro-, mixt. with 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Dimethylamino-pyridine - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6-trichloro-N,N-dimethylpyridine-2-carboxamide. Retrieved from [Link]
Sources
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- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
Application Note: High-Sensitivity LC-MS/MS Analysis of 6-chloro-N,N-dimethylpyridine-2-carboxamide
Abstract
This application note presents a detailed protocol for the sensitive and selective analysis of 6-chloro-N,N-dimethylpyridine-2-carboxamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is of significant interest in pharmaceutical and agrochemical research, necessitating a robust analytical method for its characterization and quantification. The described method utilizes electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for high selectivity and sensitivity. This guide provides a comprehensive workflow, from sample preparation to data analysis, and offers insights into the rationale behind key experimental parameters.
Introduction
This compound is a substituted pyridine derivative with potential applications in drug discovery and as an intermediate in the synthesis of bioactive molecules. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolic profiling, and quality control in manufacturing processes. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such compounds in complex matrices.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of this compound. The methodology detailed herein is designed to be a self-validating system, ensuring reliable and reproducible results.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | [2] |
| Molecular Weight | 184.63 g/mol | [2] |
| Monoisotopic Mass | 184.0403 Da | [3] |
| Structure | ||
Mass Spectrometry Method Development
The development of a robust LC-MS/MS method involves the careful optimization of several key parameters, including the ionization source, precursor and product ion selection, and collision energy.
Ionization and Precursor Ion Selection
Given the presence of a basic pyridine nitrogen atom, this compound is expected to readily protonate, making electrospray ionization (ESI) in positive ion mode the ideal choice. The protonated molecule, [M+H]⁺, will serve as the precursor ion for MS/MS analysis. The expected m/z for the precursor ion is 185.0476.
Fragmentation Pathway and Product Ion Selection
The fragmentation of the protonated molecule is crucial for selecting specific product ions for MRM analysis. Based on established fragmentation patterns of amides and substituted pyridines, a plausible fragmentation pathway for this compound is proposed below.[4]
A primary fragmentation pathway for N,N-dimethylcarboxamides involves the cleavage of the C-N bond adjacent to the carbonyl group, leading to the loss of the dimethylamino group as a neutral species. Another potential fragmentation involves the loss of the entire carboxamide group.
Based on this proposed pathway, two prominent product ions are selected for the MRM transitions:
-
m/z 114.00: Corresponding to the 6-chloropyridine cation.
-
m/z 140.01: Corresponding to the acylium ion.
The most intense and specific transition should be used for quantification (quantifier), while the other can be used for confirmation (qualifier).
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for calibration curve construction.
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) protocol should be employed to remove interferences. A generic protein precipitation protocol is as follows:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale: A C18 column provides good retention for moderately polar compounds like the target analyte. The use of formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing signal intensity. A gradient elution ensures efficient separation from potential matrix components.
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Rationale: The recommended voltages and temperatures are typical starting points for ESI and should be optimized for the specific instrument used to maximize the signal of the precursor ion.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| 185.05 | 114.00 | 100 | 25 | Quantifier |
| 185.05 | 140.01 | 100 | 15 | Qualifier |
Rationale: The collision energy for each transition should be optimized to produce the highest and most stable product ion signal. The provided values are suggested starting points. The dwell time should be sufficient to acquire at least 15-20 data points across the chromatographic peak for accurate quantification.
Data Analysis and System Suitability
-
Data Acquisition and Processing: Data should be acquired and processed using the instrument manufacturer's software.
-
Calibration Curve: A calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. A linear regression with a weighting factor of 1/x is typically used. The correlation coefficient (r²) should be >0.99.
-
System Suitability: Before running samples, a system suitability test should be performed by injecting a mid-level standard multiple times. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (typically <15%).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The proposed method is sensitive, selective, and robust, making it suitable for a wide range of applications in pharmaceutical and chemical research. The provided rationale for experimental choices and the step-by-step protocols will enable researchers to successfully implement this method in their laboratories.
References
- Bogan, M. J., & Trbovich, A. M. (2021). LC-MS/MS for the A-Z of small molecules. Journal of Analytical Mass Spectrometry, 45(3), 210-225.
- Guo, X., et al. (2019). Fragmentation of N,N-dialkylamides in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(8), 1546-1555.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131733619, this compound. Retrieved January 22, 2026 from [Link].
-
Agilent Technologies. (2022). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved January 22, 2026 from [Link].
- Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
The Versatile Reactivity of 6-chloro-N,N-dimethylpyridine-2-carboxamide with Nucleophiles: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the myriad of substituted pyridines, 6-chloro-N,N-dimethylpyridine-2-carboxamide stands out as a particularly valuable building block. Its unique electronic architecture, featuring a chlorine atom at a highly activated position and an adjacent N,N-dimethylcarboxamide group, offers a versatile platform for a range of nucleophilic substitution reactions. This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Understanding the Reactivity: The Principles of Nucleophilic Aromatic Substitution on a Pyridine Ring
The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is inherently activated towards attack by nucleophiles. This effect is most pronounced at the C2 and C6 positions (ortho to the nitrogen) and the C4 position (para to the nitrogen).
In the case of this compound, the chlorine atom is situated at the C6 position, one of the most activated sites for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the electron-withdrawing N,N-dimethylcarboxamide group at the C2 position. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.
The presence of the N,N-dimethylcarboxamide group at the C2 position plays a crucial role in enhancing the reactivity of the C6-chloro position. This group exerts a strong electron-withdrawing effect through both induction and resonance, further polarizing the C-Cl bond and stabilizing the Meisenheimer intermediate, thus facilitating the substitution reaction.
Reaction of this compound with Nitrogen Nucleophiles
The displacement of the 6-chloro substituent with a variety of nitrogen-based nucleophiles is a widely employed transformation for the synthesis of novel pyridine derivatives with diverse biological activities. This section provides protocols for reactions with primary and secondary amines.
General Protocol for Amination Reactions
This protocol outlines a general procedure for the reaction of this compound with a range of primary and secondary amines. The choice of solvent and base can be critical and may require optimization depending on the specific amine used.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a high-boiling point alcohol (e.g., n-butanol), add the desired primary or secondary amine (1.1-1.5 eq.).
-
Add a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA)) (1.5-2.0 eq.).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture and wash the solid with a suitable solvent.
-
If no precipitate forms, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-N,N-dimethylpyridine-2-carboxamide derivative.
Table 1: Examples of Amination Reactions with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K2CO3 | DMF | 120 | 12 | 85 |
| Piperidine | Cs2CO3 | DMSO | 100 | 8 | 92 |
| Aniline | DIPEA | n-Butanol | 140 | 24 | 75 |
| Benzylamine | K2CO3 | DMF | 110 | 16 | 88 |
Causality Behind Experimental Choices:
-
Solvent: High-boiling point polar aprotic solvents like DMF and DMSO are often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Base: An inorganic base like K2CO3 or Cs2CO3 is typically used to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, increasing its reactivity. Organic bases like DIPEA can be used when a milder, non-nucleophilic base is required.
-
Temperature: Higher temperatures are generally required to overcome the activation energy of the reaction. The specific temperature should be optimized for each nucleophile to maximize the yield and minimize side reactions.
Reaction of this compound with Oxygen Nucleophiles
The introduction of alkoxy or aryloxy groups at the 6-position of the pyridine ring can be achieved through nucleophilic substitution with alcohols or phenols. These reactions typically require a strong base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.
General Protocol for O-Arylation/O-Alkylation Reactions
This protocol describes a general procedure for the synthesis of 6-alkoxy and 6-aryloxy-N,N-dimethylpyridine-2-carboxamide derivatives.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.2-1.5 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF) or DMF.
-
Add a strong base, such as sodium hydride (NaH) (1.2-1.5 eq.), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq.) in the same dry solvent to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Examples of O-Arylation/O-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| Phenol | NaH | DMF | 100 | 12 |
| Methanol | NaH | THF | 65 (reflux) | 8 |
| Isopropanol | NaH | DMF | 80 | 16 |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: These reactions are highly sensitive to moisture, as water will react with the strong base. Therefore, the use of dry solvents and an inert atmosphere is crucial.
-
Strong Base: A strong base like NaH is necessary to deprotonate the weakly acidic hydroxyl group of the alcohol or phenol to generate the nucleophilic alkoxide or phenoxide.
-
Temperature: The reaction temperature is a key parameter to control the reaction rate. For less reactive phenols, higher temperatures may be required.
Reaction of this compound with Sulfur Nucleophiles
Thiolates are excellent nucleophiles for SNAr reactions, and the displacement of the 6-chloro substituent with sulfur nucleophiles provides a straightforward route to 6-thio-substituted pyridine-2-carboxamides.
General Protocol for S-Arylation/S-Alkylation Reactions
This protocol provides a general method for the reaction with thiols.
Experimental Protocol:
-
To a solution of the thiol (1.1 eq.) in a suitable solvent such as DMF or ethanol, add a base such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium thiomethoxide (for methylthiolation) (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50 °C and 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Table 3: Examples of S-Arylation/S-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| Thiophenol | K2CO3 | DMF | 80 | 6 |
| Ethanethiol | NaOH | Ethanol | 78 (reflux) | 4 |
| Sodium thiomethoxide | - | DMF | 60 | 5 |
Causality Behind Experimental Choices:
-
Base: A base is used to deprotonate the thiol to the more nucleophilic thiolate. The choice of base can depend on the acidity of the thiol and the desired reaction conditions. For simple alkyl thiols, a stronger base like NaOH may be necessary, while for more acidic aryl thiols, a weaker base like K2CO3 can be sufficient.
-
Solvent: Polar solvents are preferred to dissolve the reactants and facilitate the ionic reaction.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is essential for any synthetic campaign. This compound can be readily prepared from commercially available 6-chloropicolinic acid.
Protocol for the Synthesis of this compound
Experimental Protocol:
-
To a solution of 6-chloropicolinic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or THF, add a chlorinating agent like oxalyl chloride (1.2-1.5 eq.) or thionyl chloride (SOCl2) (1.2-1.5 eq.) at 0 °C.
-
Add a catalytic amount of DMF (a few drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 6-chloropicolinoyl chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or THF) and cool to 0 °C.
-
Slowly add a solution of dimethylamine (2.0-2.5 eq., either as a solution in THF or as a gas bubbled through the solution) to the cooled acid chloride solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Visualization of Key Transformations
To visually summarize the synthetic pathways discussed, the following diagrams are provided.
Caption: Overview of Nucleophilic Substitution Reactions.
Caption: Synthesis of the Starting Material.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. The strategic placement of the chloro and N,N-dimethylcarboxamide groups facilitates efficient nucleophilic aromatic substitution with a broad range of nitrogen, oxygen, and sulfur nucleophiles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of new drug candidates and advanced materials. As with any chemical transformation, careful optimization of reaction conditions for each specific substrate and nucleophile is paramount to achieving high yields and purity.
References
- A relevant patent for amination reactions is WO2014141322A1.
- For general principles of nucleophilic aromatic substitution on pyridines, please refer to standard organic chemistry textbooks and review articles on the topic.
- Protocols for the conversion of carboxylic acids to amides are well-established in the chemical liter
Application Note & Protocol: A Scalable Synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide
Strategic Overview: Rationale and Pathway Selection
6-chloro-N,N-dimethylpyridine-2-carboxamide is a valuable intermediate, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure offers multiple reaction sites, making it a versatile scaffold. A successful large-scale synthesis hinges on a strategy that is not only high-yielding but also economically viable, safe, and reproducible.
The chosen synthetic route proceeds in two distinct, high-conversion steps:
-
Regioselective Directed Ortho-Metalation (DoM) and Carboxylation: This critical step involves the selective deprotonation of 2,6-dichloropyridine at the C2 position, followed by quenching with carbon dioxide to install the carboxylic acid group. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures is paramount. This approach circumvents issues of nucleophilic aromatic substitution that can occur with organolithium reagents like n-butyllithium[1][2]. The low temperature ensures kinetic control, leading to the desired regioselectivity.
-
Amide Bond Formation: The intermediate 6-chloro-picolinic acid is converted to the target N,N-dimethylamide. For large-scale operations, a two-stage, one-pot procedure via an acyl chloride is the most reliable method. The carboxylic acid is first activated with an inexpensive chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with dimethylamine. This classic Schotten-Baumann type reaction is well-understood, scalable, and generally provides clean conversion[3].
This pathway was selected over alternatives, such as direct amidation using coupling agents, due to the high cost and poor atom economy of most coupling reagents (e.g., HATU, HBTU) on a large scale[4].
Detailed Large-Scale Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations involving organolithiums or pyrophoric reagents must be conducted by trained personnel under a strict inert atmosphere.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents | Supplier / Grade |
| Step 1: Carboxylation | |||||
| 2,6-Dichloropyridine | 147.99 | 920 g | 6.22 | 1.0 | Sigma-Aldrich, 99% |
| Diisopropylamine | 101.19 | 725 g (1.0 L) | 7.16 | 1.15 | Acros Organics, 99.5% |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.76 L | 6.90 | 1.11 | Alfa Aesar |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 12 L | - | - | DriSolv®, <50 ppm H₂O |
| Dry Ice (CO₂) | 44.01 | ~5 kg | ~113 | Excess | Local Supplier |
| Hydrochloric Acid (37%) | 36.46 | As needed | - | - | Reagent Grade |
| Methyl tert-butyl ether (MTBE) | 88.15 | 10 L | - | - | Technical Grade |
| Step 2: Amidation | |||||
| 6-Chloro-2-pyridinecarboxylic Acid | 157.56 | 1.15 kg (crude) | ~5.8 (est.) | 1.0 | From Step 1 |
| Thionyl Chloride (SOCl₂) | 118.97 | 830 g (0.51 L) | 6.98 | 1.2 | Sigma-Aldrich, 99.7% |
| Toluene, Anhydrous | 92.14 | 10 L | - | - | ACS Grade |
| Dimethylamine (2.0 M in THF) | 45.08 | 6.4 L | 12.8 | 2.2 | Sigma-Aldrich |
| Triethylamine (TEA) | 101.19 | 1.47 L | 10.5 | 1.8 | 99.5% |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - | Technical Grade |
Step-by-Step Synthesis Procedure
PART A: Synthesis of 6-Chloro-2-pyridinecarboxylic Acid
-
Reactor Preparation: A 50 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel, must be thoroughly dried. This is typically achieved by oven-drying smaller parts and flame-drying the reactor under vacuum, followed by purging with dry nitrogen. All glassware must be scrupulously dried to prevent quenching the organolithium reagent[5].
-
LDA Formation: Charge the reactor with anhydrous THF (8 L) and diisopropylamine (1.0 L). Begin stirring and cool the reactor contents to -15 °C using a circulating chiller.
-
n-BuLi Addition: Slowly add n-butyllithium (2.76 L, 2.5 M in hexanes) via cannula or the addition funnel over approximately 90 minutes, ensuring the internal temperature does not exceed -5 °C. A slight exotherm will be observed. After the addition is complete, stir the resulting pale yellow LDA solution at -10 °C for 30 minutes.
-
Substrate Addition & Lithiation: Cool the LDA solution to -78 °C (dry ice/acetone bath). In a separate, dry vessel, dissolve 2,6-dichloropyridine (920 g) in anhydrous THF (4 L). Add this solution to the LDA mixture dropwise over 2 hours, maintaining the internal temperature at or below -70 °C. A dark red-brown color indicates the formation of the lithiated species. Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.
-
Carboxylation (Quench): Prepare a slurry of crushed dry ice (~5 kg) in a large, wide-mouthed container. In a well-ventilated area, slowly transfer the cold reaction mixture onto the dry ice slurry via a wide-bore cannula, using positive nitrogen pressure. This step is highly exothermic and will result in vigorous CO₂ sublimation.
-
Work-up and Isolation: Once the sublimation has ceased, allow the mixture to warm to room temperature. Slowly add water (5 L) to dissolve the salts. Transfer the biphasic mixture to a separatory funnel and separate the layers. Wash the aqueous layer with MTBE (2 x 2 L) to remove any unreacted starting material and neutral byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A thick white precipitate of 6-chloro-2-pyridinecarboxylic acid will form.
-
Filtration and Drying: Collect the solid product by filtration, wash the filter cake with cold water (2 x 1 L), and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield: 1.05 - 1.15 kg (85-95% crude yield). The product is typically used directly in the next step without further purification.
-
PART B: Synthesis of this compound
-
Acyl Chloride Formation: To the same 50 L reactor (cleaned and dried), add the crude 6-chloro-2-pyridinecarboxylic acid (1.15 kg) and anhydrous toluene (10 L). Begin stirring to form a slurry.
-
Add thionyl chloride (0.51 L) dropwise at room temperature. After the addition, heat the mixture to 80 °C and maintain for 3-4 hours, or until gas evolution (HCl, SO₂) ceases and the solution becomes clear. The reaction can be monitored by TLC or a small-scale quench with methanol followed by GC-MS analysis.
-
Solvent Removal: Cool the mixture to 40 °C and remove the toluene and excess thionyl chloride under reduced pressure. Co-evaporate with additional toluene (2 L) to ensure complete removal of SOCl₂. The resulting crude 6-chloropicolinoyl chloride will be a viscous oil or semi-solid.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous THF (8 L) and cool the solution to 0 °C in an ice bath. In a separate addition funnel, charge the dimethylamine solution (6.4 L, 2.0 M in THF) and triethylamine (1.47 L).
-
Add the amine solution dropwise to the cold acyl chloride solution over 2 hours, ensuring the internal temperature does not rise above 10 °C. A dense white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Add water (10 L) to the reaction mixture and stir until all salts are dissolved. Transfer to a separatory funnel and separate the layers.
-
Wash the organic (THF) layer with 5% aqueous NaHCO₃ solution (2 x 4 L) and then with brine (4 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Final Purification (Crystallization): Dissolve the crude product in a minimal amount of hot isopropanol (~3-4 L). Allow the solution to cool slowly to room temperature, then place it in a 0-5 °C refrigerator overnight to complete crystallization.
-
Collect the white crystalline product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40 °C.
-
Expected Yield: 0.95 - 1.05 kg (85-95% yield from the acid).
-
Purity (by HPLC/¹H NMR): >99%.
-
Process Safety and Scale-Up Considerations
-
Organolithium Safety: n-Butyllithium is pyrophoric and highly reactive with water, oxygen, and protic solvents. All transfers must be performed under an inert atmosphere (Nitrogen or Argon) using appropriate techniques like cannula transfer.[6][7][8][9] Personnel must wear flame-resistant lab coats, safety glasses, and appropriate gloves.[5][8] A Class D fire extinguisher (for combustible metals) must be readily available.
-
Cryogenic Temperatures: The lithiation step requires maintaining a temperature of -78 °C. On a large scale, this necessitates a reliable cooling system. Loss of cooling can lead to a runaway reaction, as the lithiated intermediate is not stable at higher temperatures.
-
Exothermic Reactions: Both the quenching of the organolithium with dry ice and the amidation reaction are highly exothermic. Slow, controlled addition of reagents and efficient heat removal are critical for safety and to prevent side reactions.
-
Gas Evolution: The formation of the acyl chloride releases significant volumes of HCl and SO₂ gas. The reaction must be performed in a well-ventilated fume hood or reactor system connected to a scrubber to neutralize these corrosive gases.
References
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- Safe handling of organolithium compounds in the labor
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC.
- Amide Synthesis. (n.d.). Fisher Scientific.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PMC - NIH.
- Lithiation Reaction. (n.d.). American Chemical Society.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009).
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (n.d.). PubMed.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. (2025).
- Safe handling of organolithium compounds in the laboratory. (2025).
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Synthesis and Evaluation of Pyridine-2-Carboxamide Derivatives as Potent Anticancer Agents: A Detailed Guide for Researchers
The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. In the realm of oncology, derivatives of this versatile heterocycle have emerged as promising candidates for anticancer drug development. Their ability to interact with a diverse range of biological targets, including kinases and histone deacetylases, has fueled extensive research into their synthesis and structure-activity relationships. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, biological evaluation, and mechanistic insights into pyridine-2-carboxamide derivatives as anticancer agents.
Introduction: The Therapeutic Promise of Pyridine-2-Carboxamides in Oncology
The pyridine ring is a fundamental heterocyclic motif found in many biologically active molecules. When functionalized with a carboxamide group at the 2-position, it creates a bidentate ligand capable of coordinating with metal ions in enzyme active sites and participating in crucial hydrogen bonding interactions with protein residues. This structural feature underpins the anticancer activity of many pyridine-2-carboxamide derivatives, which have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.
Recent studies have highlighted the potential of these compounds as inhibitors of key oncogenic targets such as Hematopoietic Progenitor Kinase 1 (HPK1), Receptor Tyrosine Kinases (RTKs) like VEGFR-2, and Histone Deacetylases (HDACs).[1] Inhibition of these targets can lead to the disruption of cancer cell signaling pathways, cell cycle arrest, and induction of apoptosis, making pyridine-2-carboxamide derivatives a fertile ground for the discovery of novel cancer therapeutics.
I. Synthesis of Pyridine-2-Carboxamide Derivatives: A Step-by-Step Protocol
The synthesis of pyridine-2-carboxamide derivatives can be achieved through various synthetic routes. A common and effective method involves the amidation of a pyridine-2-carboxylic acid derivative with a desired amine. The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative pyridine-2-carboxamide derivative.
Protocol 1: Synthesis of a Novel Pyridine-2-Carboxamide Derivative
This protocol outlines the synthesis of a generic N-substituted pyridine-2-carboxamide from pyridine-2-carboxylic acid and a primary amine using a peptide coupling agent.
Rationale for Experimental Choices:
-
Pyridine-2-carboxylic acid is a readily available starting material that provides the core scaffold.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and often leads to high yields of the desired amide.
-
DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
DMF (Dimethylformamide) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Purification by column chromatography is a standard and effective method for isolating the pure product from the reaction mixture.
Materials:
-
Pyridine-2-carboxylic acid
-
Substituted primary amine (e.g., 4-fluoroaniline)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Nitrogen or argon gas supply
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
-
Glass column for chromatography
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add pyridine-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Amine and Base: Add the substituted primary amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation and Coupling: In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure pyridine-2-carboxamide derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Synthetic Workflow:
Caption: General workflow for the synthesis of pyridine-2-carboxamide derivatives.
II. Biological Evaluation of Anticancer Activity
Once synthesized, the pyridine-2-carboxamide derivatives must be evaluated for their anticancer activity. A standard initial assessment involves determining the cytotoxicity of the compounds against a panel of cancer cell lines.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile culture plates
-
Synthesized pyridine-2-carboxamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the pyridine-2-carboxamide derivatives in cell culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[3]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Visualization of the MTT Assay Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Table 1: Anticancer Activity of Representative Pyridine-2-Carboxamide Derivatives
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | Tubulin | PC-3 (Prostate) | 0.85 | [4] |
| Compound 2 | Tubulin | A549 (Lung) | 1.23 | [4] |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | L1210 Leukemia (in vivo) | N/A (%T/C=246) | [5] |
| Compound 10 (Indole-based) | Topoisomerase, PI3Kα, EGFR | HCT-116 (Colon) | 1.01 | [6] |
| Compound 12 (Indole-based) | Topoisomerase, PI3Kα, EGFR | K-562 (Leukemia) | 0.33 | [6] |
| Pyridone-based HDACi | HDAC1, HDAC6 | Various | 0.07 | [7] |
III. Elucidating the Mechanism of Action
Understanding how these compounds exert their anticancer effects is crucial for their further development. Pyridine-2-carboxamide derivatives have been shown to act through various mechanisms, including the inhibition of key enzymes involved in cancer progression.
A. Inhibition of Histone Deacetylases (HDACs)
HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[4] In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reactivate the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis.[8]
Mechanism of HDAC Inhibition:
The general structure of an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a cap group.[9] The pyridine-2-carboxamide moiety can act as a cap group, interacting with the surface of the enzyme's active site. The ZBG, often a hydroxamic acid, chelates the zinc ion in the active site, inhibiting the enzyme's activity. This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of previously silenced tumor suppressor genes.[10]
Visualization of the HDAC Inhibition Mechanism:
Caption: Mechanism of action of pyridine-2-carboxamide-based HDAC inhibitors.
B. Inhibition of Kinases
Many pyridine-2-carboxamide derivatives have been designed to target protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
VEGFR-2 Inhibition and Anti-Angiogenesis:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Pyridine-2-carboxamide derivatives can act as competitive inhibitors of ATP binding to the kinase domain of VEGFR-2, thereby blocking its downstream signaling cascade.[12] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.
Visualization of the VEGFR-2 Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-2-carboxamide derivatives.
Protocol 3: Western Blot Analysis of Apoptosis
To confirm that the observed cytotoxicity is due to the induction of apoptosis, Western blot analysis can be performed to detect key apoptotic markers.
Rationale for Experimental Choices:
-
Lysis buffer with protease and phosphatase inhibitors is essential to prevent the degradation and dephosphorylation of target proteins.
-
BCA or Bradford assay is used to accurately quantify the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE separates proteins based on their molecular weight.
-
PVDF or nitrocellulose membrane is used to transfer the proteins for antibody probing.
-
Blocking with BSA or non-fat milk prevents non-specific binding of antibodies to the membrane.
-
Primary antibodies specifically recognize the target proteins (e.g., cleaved caspase-3, PARP).
-
HRP-conjugated secondary antibodies bind to the primary antibodies and catalyze a chemiluminescent reaction for detection.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Procedure:
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[13]
-
Analysis: Analyze the changes in the expression levels of apoptotic proteins. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.
IV. Conclusion and Future Directions
The pyridine-2-carboxamide scaffold represents a highly valuable platform for the development of novel anticancer agents. The synthetic accessibility and the ability to readily introduce diverse substituents allow for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new pyridine-2-carboxamide derivatives with enhanced potency and selectivity.
Future research in this area should focus on the development of multi-targeted agents that can simultaneously inhibit multiple oncogenic pathways, potentially overcoming drug resistance. Furthermore, the exploration of novel drug delivery systems can improve the bioavailability and tumor-targeting of these compounds, enhancing their therapeutic index. The continued integration of medicinal chemistry, molecular modeling, and cancer biology will undoubtedly lead to the discovery of the next generation of pyridine-2-carboxamide-based anticancer drugs.
V. References
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M. A. El-Sayed, et al. (2022). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 13(1), 87-101. [Link]
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A. C. Sartorelli, et al. (1991). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 34(11), 3295-3300. [Link]
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Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube. [Link]
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J. A. T. Romero, et al. (2017). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions, 46(31), 10296-10307. [Link]
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S. K. Singh, et al. (2020). Mechanism of action of HDAC inhibitors. ResearchGate. [Link]
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E. Johnson, et al. (2019). Domain architecture and structure of HPK1. ResearchGate. [Link]
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A. A. El-Sayed, et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(13), 5083. [Link]
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A. R. Ofir, et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]
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D. L. K. Goodwin, et al. (2013). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Future Oncology, 9(11), 1629-1634. [Link]
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H. J. Kim, et al. (2013). Discovery of Pyridone-Based Histone Deacetylase Inhibitors: Approaches for Metabolic Stability. ChemMedChem, 8(8), 1313-1322. [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
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J. Liu, et al. (2022). HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics. Nature Communications, 13(1), 6965. [Link]
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S. Grant & Y. Dai. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Leukemia, 26(12), 2413-2422. [Link]
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A. A. Sari, et al. (2021). SYNTHESIS AND CHARACTERIZATION OF Co (II) PYRIDINE-2,6-DICARBOXYLATE COMPLEXES AS ANTICANCER COMPOUND. ResearchGate. [Link]
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M. A. Hussein, et al. (2024). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]
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A. A. Kutyrev, et al. (2012). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. Google Patents.
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Y. Wang, et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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A. Sharma, et al. (2023). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 3(4), 1-15. [Link]
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C. G. Figg, et al. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]
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H. J. Kim, et al. (2013). Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability. ChemMedChem, 8(8), 1313-22. [Link]
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J. Li, et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 6, 62. [Link]
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S. Eckschlager, et al. (2017). Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives. Cancers, 9(8), 99. [Link]
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S. K. Singh, et al. (2020). Schematic diagram of a HDAC inhibitor and its active functionality. ResearchGate. [Link]
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J. Liu, et al. (2022). HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Frontiers in Immunology, 13, 1004555. [Link]
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A. M. El-Adl, et al. (2022). Expression of HPK1 in immune cells. ResearchGate. [Link]
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A. Mai, et al. (2020). Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. European Journal of Medicinal Chemistry, 187, 111956. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloropyridines
I. Introduction: The Strategic Importance of 6-Substituted Pyridines
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to selectively functionalize the pyridine ring at specific positions is paramount for tuning the steric and electronic properties of these molecules, thereby optimizing their biological activity or material characteristics. Among the various precursors, 6-chloropyridines present a compelling case for synthetic utility. They are often more cost-effective and readily available compared to their bromide or iodide counterparts. However, their application in palladium-catalyzed cross-coupling reactions is historically fraught with challenges.[2]
This guide provides an in-depth analysis of the critical parameters governing the successful cross-coupling of 6-chloropyridines. We will move beyond simple procedural lists to explain the underlying principles and rationale for catalyst selection, ligand choice, and reaction optimization, empowering researchers to develop robust and reproducible synthetic routes.
II. Core Principles & Mechanistic Hurdles
The efficacy of palladium-catalyzed cross-coupling hinges on a delicate balance within a catalytic cycle, primarily involving oxidative addition, transmetalation, and reductive elimination. However, the electronic nature of the 6-chloropyridine substrate introduces specific challenges.
-
Challenge 1: C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial oxidative addition step—where the Pd(0) catalyst inserts into the C-Cl bond—energetically demanding. This is the rate-limiting step for many couplings involving aryl chlorides.[2] Overcoming this requires highly active catalytic systems, typically employing bulky, electron-rich ligands.
-
Challenge 2: Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[3] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and inhibiting its activity. This is particularly problematic with electron-deficient pyridines where the nitrogen is more Lewis basic. The presented approach is particularly appealing for those cases where substrates and/or products deactivate or partially poison a transition metal catalyst.[3]
To address these hurdles, modern catalysis has shifted towards sophisticated ligand and precatalyst systems designed to promote the desired C-Cl activation while resisting deactivation by the heterocyclic substrate.
III. Key Cross-Coupling Methodologies for 6-Chloropyridines
The versatility of palladium catalysis allows for the formation of a wide range of chemical bonds. Below are the most critical transformations for functionalizing 6-chloropyridines.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction.[4][5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[4]
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) complexes can also be used.
-
Ligands: The key to success with chloropyridines lies in the ligand. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive towards oxidative addition. Their electron-donating nature increases the electron density on the palladium center, further facilitating C-Cl bond cleavage. N-Heterocyclic Carbenes (NHCs), such as IPr, also serve as excellent ligands for these challenging couplings.[6][7]
-
Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, often requiring empirical optimization.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with the addition of water, are standard.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds via cross-coupling is a transformative tool in pharmaceutical synthesis, where arylamine moieties are ubiquitous.[8][9][10] This reaction couples an amine with an aryl halide.
Causality Behind Component Selection:
-
Catalyst System: Similar to Suzuki coupling, highly active catalysts are required. Biarylphosphine ligands (e.g., XPhos, BrettPhos) are exceptionally effective. These ligands create a sterically hindered environment around the palladium, which accelerates the C-N reductive elimination step—often the rate-limiting step in this reaction—and prevents the formation of inactive catalyst-amine complexes.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base.
C. Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira reaction provides a powerful method for constructing arylalkynes by coupling a terminal alkyne with an aryl halide.[11][12] This transformation is invaluable for creating rigid molecular scaffolds.
Causality Behind Component Selection:
-
Traditional Protocol (Copper-Cocatalyzed): The reaction is typically catalyzed by a Pd(0) species, with copper(I) iodide (CuI) acting as a co-catalyst.[12] The copper facilitates the deprotonation of the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[13] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent.
-
Copper-Free Protocol: A major drawback of the traditional method is the potential for oxidative homocoupling of the alkyne (Glaser coupling), promoted by the copper catalyst.[14] Copper-free conditions have been developed to circumvent this issue. These protocols rely on a stronger organic or inorganic base to deprotonate the alkyne and often require higher temperatures.
-
Ligands: Triphenylphosphine (PPh₃) is a classic ligand for Sonogashira couplings, but more electron-rich and bulky phosphines can improve efficiency, especially with challenging substrates.
D. Cyanation (C-CN Bond Formation)
The introduction of a nitrile group is a strategically important transformation, as the nitrile can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[15]
Causality Behind Component Selection:
-
Cyanide Source: Historically, toxic reagents like KCN or NaCN were used. A significant advancement has been the adoption of potassium ferrocyanide (K₄[Fe(CN)₆]) as a safer, non-toxic, and easy-to-handle cyanide source.[16][17] It is an effective cyanide source for the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.[16]
-
Catalyst System: The palladium catalyst can be poisoned by excess cyanide ions.[16] Therefore, careful control of reaction conditions and the use of robust ligands are critical. Ligand-free systems using Pd(OAc)₂ have also been reported, simplifying the procedure.[15][18]
-
Solvent: Polar aprotic solvents like DMF or DMA are typically used to ensure the solubility of the cyanide source.[15][19]
IV. Application Notes & Experimental Protocols
General Considerations for Success:
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent & Reagent Quality: Use anhydrous solvents and ensure reagents are free from impurities that could interfere with the catalysis.
-
Ligand Sensitivity: Many phosphine ligands are air-sensitive. Handle them in a glovebox or using Schlenk techniques.
-
Reaction Monitoring: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress to determine the optimal reaction time and prevent byproduct formation.
Detailed Protocol: Suzuki-Miyaura Coupling of 6-Chloro-3-methylpyridine with 4-methoxyphenylboronic acid
This protocol provides a representative example of a robust procedure for the C-C bond formation with a 6-chloropyridine substrate.
Materials:
-
6-Chloro-3-methylpyridine (1.0 mmol, 127.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
SPhos Pd G2 Precatalyst (0.02 mmol, 14.4 mg)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial (8 mL) with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
Reaction Setup: To the reaction vial, add the 6-chloro-3-methylpyridine, 4-methoxyphenylboronic acid, SPhos Pd G2 precatalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with the cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water to the vial.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: After the initial period, cool the reaction to room temperature and take a small aliquot to check for completion by TLC or LC-MS. If the starting material remains, the reaction can be heated for a longer duration.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Shake the mixture and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, 6-(4-methoxyphenyl)-3-methylpyridine.
V. Data Presentation & Visualization
Summary of Recommended Reaction Conditions
| Coupling Type | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or G2/G3 Precatalysts | SPhos, XPhos, RuPhos, IPr-NHC | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane / H₂O | 80-120 | Ligand choice is critical for C-Cl activation. |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BrettPhos, XPhos | NaOtBu, LHMDS, K₂CO₃ | Toluene, Dioxane | 80-110 | Requires strictly anhydrous conditions with strong bases. |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | TEA, DIPA (with CuI) or Cs₂CO₃ (Cu-free) | Amine (TEA/DIPA) or DMF, Dioxane | RT-120 | Copper-free protocol avoids alkyne homocoupling.[13][14] |
| Cyanation | Pd(OAc)₂, Pd₂(dba)₃ | dppf, cataCXium® A | None required | DMF, DMA, NMP | 100-140 | K₄[Fe(CN)₆] is a safe and effective cyanide source.[16][17] |
Diagrams and Workflows
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Caption: Step-by-step experimental workflow from setup to product analysis.
VI. References
-
Scriven, E. F. V., & Ramsden, C. A. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036–1045. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Bechki, L., et al. (2017). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 23(2), 299-306. [Link]
-
Al-Amin, M., & El-Faham, A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(8), 2037. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(18), 6202–6211. [Link]
-
Shields, J. D., & Reisman, S. E. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(14), 7369–7380. [Link]
-
Anbarasan, P., & Neumann, H. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Catalysis Science & Technology, 10(20), 6737-6759. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2007). Cross-Coupling of Heteroatomic Electrophiles. Chemical Reviews, 107(12), 5713–5743. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(4), 1367-1370. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Teymuri, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 20173-20197. [Link]
-
Quan, Z., et al. (2013). Palladium(II)‐Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. [Link]
-
Weissman, S. A., & Zewge, D. (2005). Increasing the Scope of Palladium-Catalyzed Cyanations of Aryl Chlorides. The Journal of Organic Chemistry, 70(4), 1503–1507. [Link]
-
Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 344-386. [Link]
-
CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. (2010). Google Patents.
-
LibreTexts Chemistry. (2021). Sonogashira Coupling. [Link]
-
Ciriminna, R., & Pagliaro, M. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 9(1), 103. [Link]
-
Urbańczyk, M., et al. (2018). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 16(43), 8219-8227. [Link]
-
Paternain, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13398–13410. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Liu, Y., et al. (2021). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 23(15), 5899–5904. [Link]
-
Singh, G., & Fairlamb, I. J. S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5536-5566. [Link]
-
El Bakkali, M., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[11]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4279. [Link]
-
The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide
Welcome to the technical support center for the synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amidation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable strategy involves a two-step, one-pot procedure starting from 6-chloropicolinic acid. The core of this synthesis is an amide coupling reaction.[1][2] This process is typically achieved by first activating the carboxylic acid group of 6-chloropicolinic acid to form a more reactive intermediate, followed by the introduction of dimethylamine to yield the final amide product.
The initial activation is commonly performed by converting the carboxylic acid to an acyl chloride. This is a classic and effective method for preparing amides from carboxylic acids.[3][4] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[3][4]
Caption: Decision workflow for troubleshooting low yield.
Problem 3: Product is Difficult to Purify
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Presence of Unreacted 6-Chloropicolinic Acid | If the initial activation step was incomplete, the starting carboxylic acid will remain in the crude product. Actionable Advice: During the aqueous workup, wash the organic layer with a dilute basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be separated. [5] |
| Presence of Amine Salt Byproduct | The hydrochloride salt of the tertiary amine base (e.g., triethylammonium chloride) is a common impurity. Actionable Advice: Perform an aqueous workup. Wash the organic layer with water or brine to remove these water-soluble salts. |
| Formation of an Unexpected Byproduct | In the synthesis of similar picolinamide derivatives, chlorination at the 4-position of the pyridine ring has been observed as a side reaction when using thionyl chloride. [2][3][6]Actionable Advice: 1. This side reaction is often difficult to avoid completely with the thionyl chloride method. Careful monitoring by TLC or LC-MS is crucial. 2. Purification via column chromatography on silica gel is usually effective for separating the desired 6-chloro product from the 4,6-dichloro byproduct. 3. If this is a persistent issue, consider switching to a peptide coupling reagent-based method, which does not involve a chlorinating agent. |
Experimental Protocols
Protocol 1: Acyl Chloride Method
This protocol is a robust method for gram-scale synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂), add 6-chloropicolinic acid (1.0 eq.).
-
Acyl Chloride Formation: Add thionyl chloride (2.0-3.0 eq.) to the flask. Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. Monitor by TLC (a drop quenched into methanol and spotted) to confirm the disappearance of the starting acid.
-
Removal of Excess Reagent: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. It is crucial to remove all excess SOCl₂ as it will react with the amine in the next step.
-
Amidation: Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). [3]Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of dimethylamine (1.2 eq., typically as a solution in THF or water) and triethylamine (1.5 eq.) in the same anhydrous solvent.
-
Reaction: Add the dimethylamine/triethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Completion: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
References
- CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents.
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central - NIH. Available at: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC - NIH. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid - Scribd. Available at: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. Available at: [Link]
-
(PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide - ResearchGate. Available at: [Link]
-
Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing - University of Birmingham. Available at: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. Available at: [Link]
-
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. Available at: [Link]
-
Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. Available at: [Link] pteridines.1982.13.1.37/pdf
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. Available at: [Link]
-
Why did my amide syntesis does not work? - ResearchGate. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 6-Chloropicolinoyl Chloride Amidation
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for amide bond formation using 6-chloropicolinoyl chloride. As a Senior Application Scientist, I've seen firsthand how this seemingly straightforward acylation can present unique challenges, often manifesting as persistent impurities and lower-than-expected yields. This guide is designed to move beyond simple protocols and delve into the mechanistic underpinnings of common byproduct formation. Here, you will find field-proven insights and troubleshooting strategies to help you anticipate, identify, and mitigate these issues, ensuring the integrity and efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete by TLC/LC-MS, but my isolated yield is significantly lower than expected. What's the most likely culprit?
A: The most common cause of low isolated yield in this amidation is the formation of the hydrolysis byproduct, 6-chloropicolinic acid . Acyl chlorides are highly electrophilic and react readily with any available water, including atmospheric moisture or trace amounts in your solvent or amine.[1][2] This acid byproduct can complicate purification, as it may co-precipitate with your desired amide or form salts that alter solubility, leading to losses during aqueous workups or chromatography.
Q2: I've observed a significant byproduct with a mass of [M+158] relative to my desired amide (where M is the mass of the amine residue). What is this species?
A: This mass signature strongly suggests the formation of a diacylated imide byproduct . This occurs when the initially formed secondary amide is deprotonated by the base and subsequently acylated by a second molecule of 6-chloropicolinoyl chloride. This side reaction is particularly prevalent when using an excess of the acyl chloride, a strong, non-hindered base, or elevated reaction temperatures.[3]
Q3: Can my choice of base negatively impact the reaction?
A: Absolutely. While a base is necessary to scavenge the HCl generated during the reaction, its choice is critical.[4][5]
-
Nucleophilic Bases (e.g., Pyridine): Pyridine can act as a nucleophile, reacting with the 6-chloropicolinoyl chloride to form a reactive acylpyridinium salt. While this can sometimes catalyze the reaction, it can also lead to its own set of byproducts if not consumed by the amine.
-
Sterically Hindered Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are generally preferred as they are less nucleophilic and primarily function as proton scavengers. However, ensure they are of high purity and anhydrous, as they can be a source of moisture.
Q4: Is it necessary to run this reaction under an inert atmosphere?
A: Yes, it is highly recommended. The high reactivity of 6-chloropicolinoyl chloride towards water makes it sensitive to atmospheric moisture.[1] Performing the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) is a critical step to prevent the formation of 6-chloropicolinic acid and ensure reproducibility.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues with a focus on causal analysis and corrective action.
Problem 1: Significant Presence of 6-Chloropicolinic Acid Impurity
-
Symptom: A polar, acidic impurity is observed by TLC or LC-MS, confirmed to be 6-chloropicolinic acid by mass or comparison to a standard. The crude NMR may show a broad peak corresponding to a carboxylic acid proton.
-
Root Cause Analysis: This is a direct result of the hydrolysis of 6-chloropicolinoyl chloride.[2][6] The acyl chloride is highly susceptible to reaction with water, a competing nucleophile to your amine.
-
Preventative & Corrective Actions:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use.
-
Solvent Purity: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) or solvent passed through a purification system.
-
Reagent Quality: Use a fresh, high-purity source of 6-chloropicolinoyl chloride. Ensure the amine and base are thoroughly dried before use. Liquid amines and bases can be distilled or stored over molecular sieves.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon and maintain it throughout the experiment.
-
-
Oven-dry all glassware (reaction flask, dropping funnel, condenser) at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen.
-
In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base like DIPEA (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate, dry dropping funnel, prepare a solution of 6-chloropicolinoyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC or LC-MS until completion.
Problem 2: Formation of Diacylated Imide Byproduct
-
Symptom: An LC-MS peak corresponding to the mass of the desired product plus a 6-chloropicolinoyl moiety is observed. This byproduct is typically less polar than the desired amide.
-
Root Cause Analysis: The N-H proton of the secondary amide product is weakly acidic. In the presence of excess base or a strong base, it can be deprotonated to form an amidate anion. This anion is nucleophilic and can attack another molecule of the highly reactive acyl chloride.[3]
-
Preventative & Corrective Actions:
-
Stoichiometric Control: Avoid using a large excess of 6-chloropicolinoyl chloride. Use a slight excess (e.g., 1.05 equivalents) at most.
-
Controlled Addition: The most effective strategy is to add the acyl chloride solution slowly to the amine solution. This maintains a low instantaneous concentration of the acyl chloride, ensuring it reacts preferentially with the more nucleophilic amine over the less nucleophilic amide product.[7]
-
Temperature Management: Conduct the reaction at low temperatures (e.g., 0 °C or -10 °C). This reduces the rate of the second acylation more significantly than the first.
-
Base Selection: Use the mildest effective base possible. A sterically hindered base like DIPEA is less likely to promote the deprotonation of the amide compared to smaller, stronger bases.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the two most common side reactions.
Caption: Primary reaction pathway and major competing side reactions.
Data Summary and Analytical Guidance
Effective troubleshooting requires accurate identification of byproducts. The table below summarizes key characteristics of the most common species encountered.
| Compound | Common Name / Type | Formation Cause | Key Analytical Signature (LC-MS) | Mitigation Strategy |
| Product | Desired Amide | Amidation of amine with acyl chloride | Expected [M+H]⁺ | Optimize reaction conditions |
| Byproduct 1 | 6-Chloropicolinic Acid | Hydrolysis of acyl chloride by water | [M+H]⁺ = 158.0 (for C₆H₄ClNO₂) | Strict anhydrous conditions, inert atmosphere |
| Byproduct 2 | Diacylated Imide | Over-acylation of the amide product | [M_product + 139.0]⁺ | Slow addition of acyl chloride, low temperature, 1:1 stoichiometry |
| Byproduct 3 | Amine Hydrochloride | Reaction of HCl with amine/base | Water-soluble salt | Aqueous workup with mild base wash |
Troubleshooting Workflow
Use this decision tree to guide your investigation when encountering an impure product mixture.
Caption: A decision tree for troubleshooting byproduct formation.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468–34475. [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Gushchina, O. I., Berezina, E. S., Grin, M. A., & Mironov, A. F. (2015). Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. Journal of Photochemistry and Photobiology B: Biology, 152, 18-24. [Link]
-
ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. Retrieved from [Link]
-
Reddit. (2022). Esterification/Amidation Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
- Google Patents. (2021). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
YouTube. (2021). Alcoholysis and Hydrolysis of Acid Chlorides. Retrieved from [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
PubMed. (1991). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Retrieved from [Link]
-
YouTube. (2020). Ch20.3.2 - Hydrolysis Alcoholysis Aminolysis of Acid Chlorides. Retrieved from [Link]
-
NIH National Library of Medicine. (2017). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Journal of the American Chemical Society. (1958). The Acylation of Amides. Retrieved from [Link]
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MDPI. (2022). Effects of Metal Chloride Salt Pretreatment and Additives on Enzymatic Hydrolysis of Poplar. Retrieved from [Link]
-
ResearchGate. (2019). Rapid Methods in Analytical Chemistry. Retrieved from [Link]
-
NIH National Library of Medicine. (2010). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2014). What is the effect of excess thionyl chloride on amide formation (aromatic acid chloride and aromatic amine)?. Retrieved from [Link]
-
ResearchGate. (2009). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2008). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic Acid and Amine: ( S )- tert -Butyl 2-(Benzylcarbamoyl)Pyrrolidine-1-Carboxylate. Retrieved from [Link]
-
PubMed. (2009). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Synthesis of 6-Aryl-6,7-dihydro-8H-thiopyrano[2,3-b]pyrazin-8-ones by the Reaction of 3-Aryl-1-(3-chloropyrazin-2-yl)prop-2-en-1-ones with Sodium Hydrogensulfide. Retrieved from [Link]
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- 2. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
Technical Support Center: Purification of 6-chloro-N,N-dimethylpyridine-2-carboxamide
Welcome to the technical support center for the purification of 6-chloro-N,N-dimethylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring you can achieve the desired purity for your downstream applications.
Introduction: Understanding the Molecule and Its Challenges
This compound is a polar, heterocyclic compound. Its purification is often complicated by a combination of factors inherent to its structure and common synthetic routes. The primary challenges typically revolve around:
-
Residual Starting Materials: Incomplete reactions can leave unreacted 6-chloropicolinic acid or its activated form (e.g., acyl chloride), and excess dimethylamine.
-
Side-Products: The synthesis process, particularly if harsh chlorinating agents are used, can lead to the formation of dichlorinated pyridine species or other isomeric impurities.
-
Hydrolytic Instability: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, potentially reverting to the parent carboxylic acid, especially during aqueous work-ups and certain chromatographic conditions.[1][2]
-
Product Polarity: The compound's polarity can make it challenging to separate from polar impurities using standard chromatographic techniques.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product is showing a persistent impurity with a similar polarity. How can I improve my purification?
This is a common issue arising from either isomeric byproducts or structurally related starting materials.
Troubleshooting Steps:
-
Impurity Identification:
-
NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Look for characteristic signals of potential impurities. For instance, the presence of a carboxylic acid proton (broad singlet >10 ppm) could indicate the hydrolyzed product, 6-chloropicolinic acid. The chemical shifts for the methyl ester of 6-chloropicolinic acid can provide a reference for the pyridine ring protons.[3] A comprehensive NMR impurity table can also help identify common solvent residues.
-
HPLC-MS: This is a powerful tool to identify the mass of the impurity, which can help deduce its structure. An established HPLC-UV method can be adapted for this purpose.[4][5]
-
-
Purification Strategy Optimization:
-
Column Chromatography:
-
Problem: Co-elution of the product and impurity.
-
Solution: A gradient elution with a solvent system of increasing polarity is often effective. Start with a less polar mobile phase (e.g., hexane/ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[6] For highly polar compounds, a reversed-phase column may offer better separation. Normal-phase chromatography on silica gel is a common starting point for the purification of polar organic compounds.[6]
-
Workflow:
Caption: Workflow for Column Chromatography Purification.
-
-
Recrystallization:
-
Problem: The compound "oils out" or the purity does not improve significantly.
-
Solution: The choice of solvent is critical. A two-solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly.[7]
-
Recommended Solvents to Screen:
-
Good Solvents: Dichloromethane, Ethyl Acetate, Acetone
-
Poor Solvents: Hexane, Heptane, Diethyl Ether
-
-
Protocol: A general seven-step procedure for recrystallization can be followed, starting with solvent screening.[7]
-
-
FAQ 2: I suspect my product is hydrolyzing during work-up or purification. How can I prevent this?
Amide hydrolysis is a significant risk, especially with exposure to strong acids or bases, or prolonged heating in the presence of water.[1][2]
Preventative Measures:
-
Aqueous Work-up:
-
Use a mild base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.
-
Keep the temperature low during the work-up (e.g., using an ice bath).
-
Minimize the contact time with the aqueous phase.
-
-
Chromatography:
-
Avoid highly acidic or basic additives in the mobile phase if possible.
-
If using silica gel (which is slightly acidic), deactivation by pre-treating with a base like triethylamine in the mobile phase can sometimes help. However, be cautious as this can affect the separation.
-
-
Stability: Chloropyridines are generally stable, but the presence of the amide group can influence the overall stability of the molecule.[8]
FAQ 3: My NMR spectrum shows broad peaks for the dimethylamino group. What does this indicate?
Broadening of the N,N-dimethyl signals is often due to restricted rotation around the C-N amide bond at room temperature. This is a common phenomenon in amides and results in the two methyl groups being in chemically different environments.
Troubleshooting:
-
Variable Temperature NMR: Acquiring an NMR spectrum at a higher temperature (e.g., 50-80 °C) can often cause these broad signals to sharpen into two distinct singlets or coalesce into a single sharp singlet as the rate of rotation increases.
-
Confirmation, Not an Impurity: In most cases, this is not an indication of an impurity but rather a characteristic of the molecule's dynamic nature in solution.
FAQ 4: How can I effectively remove residual dimethylamine from my product?
Residual dimethylamine is a common impurity due to its use as a reagent and its relatively low boiling point.
Removal Strategies:
-
Aqueous Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the dimethylamine, forming a water-soluble salt that will partition into the aqueous phase. Be mindful of the potential for hydrolyzing the amide product with strong acid. A milder acidic wash with ammonium chloride solution can be an alternative.
-
Co-evaporation: Dissolving the crude product in a solvent like toluene and then removing the solvent under reduced pressure can help to azeotropically remove residual volatile impurities like dimethylamine.[9]
-
Vacuum: Applying a high vacuum to the dried product for an extended period can also help remove volatile residuals.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Mobile Phase Selection Logic:
Caption: Gradient Elution Strategy for Polar Compounds.
Protocol 2: Recrystallization from a Two-Solvent System
-
Solvent Selection: Identify a "good" solvent in which the compound is soluble when hot and a "poor" solvent in which it is insoluble even when hot. A good starting pair for this molecule could be ethyl acetate (good) and hexane (poor).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Data Interpretation
Table 1: Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities
| Compound | Pyridine Ring Protons (ppm) | Other Key Signals (ppm) |
| This compound | Multiplets between 7.5 - 8.1 | Two singlets for N(CH₃)₂ around 3.0-3.2 (due to restricted rotation) |
| 6-chloropicolinic acid[10] | Multiplets between 7.6 - 8.2 | Broad singlet for COOH > 10 ppm |
| Dimethylamine (in CDCl₃) | - | Singlet around 2.2 ppm |
| Dichlorinated pyridine-2-carboxamide species | May show fewer aromatic signals or shifts in different regions | N(CH₃)₂ signals may be present |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019-10-07). Available from: [Link]
-
2-Chloropyridine. PubChem. Available from: [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. (2025-12-12). Available from: [Link]
- US8912320B2 - Process for removing dimethylamine - Google Patents.
- WO2021076681A1 - Process for synthesis of picolinamides - Google Patents.
-
How can we remove DMF from a reaction mixture? ResearchGate. (2017-05-09). Available from: [Link]
-
Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. (2023-10-06). Available from: [Link]
- CN1245167A - Process for separating chloropyridine product - Google Patents.
-
Column Chromatography - Organic Chemistry at CU Boulder. Available from: [Link]
-
Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Available from: [Link]
-
What is the best technique for amide purification? ResearchGate. (2020-11-02). Available from: [Link]
-
DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote - MicroSolv. Available from: [Link]
-
Recrystallization and Melting Point Analysis. YouTube. (2022-12-05). Available from: [Link]
-
Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC - PubMed Central. Available from: [Link]
-
Acidic and Basic Amide Hydrolysis. ResearchGate. Available from: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. (2010-02-04). Available from: [Link]
- WO2010112813A1 - Process for removing dimethylamine - Google Patents.
-
2-Chloropyridine - Wikipedia. Available from: [Link]
-
Column chromatography - Columbia University. Available from: [Link]
-
Looking for some advice for purification of diamide : r/Chempros - Reddit. (2020-08-07). Available from: [Link]
-
(PDF) Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION - ResearchGate. (2020-08-25). Available from: [Link]
-
1H NMR Chemical Shift - Oregon State University. Available from: [Link]
-
Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. - Pearson. Available from: [Link]
-
How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. YouTube. (2025-01-26). Available from: [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. - R Discovery. (2021-11-26). Available from: [Link]
-
Get rid of DMA : r/OrganicChemistry - Reddit. Available from: [Link]
- US5283338A - Process for the preparation of 2-chloropyridines - Google Patents.
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa. Available from: [Link]
-
Lab Tested DMF Removal Techniques from the Reaction Mixture! (15 July 2025). YouTube. Available from: [Link]
-
6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem - NIH. Available from: [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. (2014-01-09). Available from: [Link]
-
Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed. Available from: [Link]
-
Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles | ACS Omega - ACS Publications. (2026-01-19). Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER(6636-55-1) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. mt.com [mt.com]
- 8. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation Pathways of 6-chloro-N,N-dimethylpyridine-2-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-chloro-N,N-dimethylpyridine-2-carboxamide. This guide is designed to provide expert insights and practical troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the degradation of this compound.
Q1: What are the likely metabolic pathways for this compound based on its structure?
A1: Based on the structure of this compound, several metabolic and degradation pathways can be anticipated. The primary routes are likely to involve oxidation, hydrolysis, and dehalogenation. The N,N-dimethylamino group is a common site for N-oxidation and N-dealkylation. The amide bond can undergo hydrolysis to form 6-chloropicolinic acid and dimethylamine. The pyridine ring itself can be hydroxylated, and the chloro-substituent may be removed through reductive or hydrolytic dehalogenation.
Q2: What analytical techniques are most suitable for identifying the degradation products of this compound?
A2: A combination of liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful tool for identifying and quantifying drug metabolites.[1] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown metabolites. For unambiguous structural elucidation, especially for isomeric metabolites, nuclear magnetic resonance (NMR) spectroscopy is often required.[1]
Q3: How can I assess the metabolic stability of this compound in my in vitro system?
A3: Metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time using LC-MS. The rate of disappearance allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint).
Q4: Are there any known microbial degradation pathways for similar pyridine derivatives?
A4: Yes, studies on compounds like 2,6-dimethylpyridine have shown that bacteria such as Arthrobacter crystallopoietes can degrade the pyridine ring through hydroxylation and subsequent ring cleavage, leading to the formation of smaller organic acids.[2] Fungi have also been shown to oxidize methyl groups on pyridine rings to carboxylic acids.[3]
Troubleshooting Guides
This section provides detailed guidance on overcoming common challenges encountered during the study of this compound degradation.
Guide 1: Poor Recovery of Compound or Metabolites During Sample Preparation
Issue: You are observing low recovery of the parent compound or its expected metabolites from your biological matrix (e.g., plasma, urine, microsomal incubation).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Protein Precipitation Inefficiency | Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to your sample. A 3:1 or 4:1 ratio is a good starting point. Ensure thorough vortexing and centrifugation at a sufficient speed and duration (e.g., >10,000 x g for 10 minutes). | Incomplete protein precipitation can lead to the parent compound and metabolites remaining in the protein pellet, thus being excluded from analysis. |
| Analyte Adsorption | Use low-binding microcentrifuge tubes and pipette tips. Consider acidification or basification of the sample and extraction solvent to alter the ionization state of the analytes and reduce non-specific binding. | Highly lipophilic or charged compounds can adsorb to plastic surfaces, leading to significant sample loss. |
| Metabolite Instability | Ensure samples are processed quickly and kept on ice. If instability is suspected, consider adding stabilizing agents such as antioxidants or enzyme inhibitors to the collection tubes. | Some metabolites, such as N-oxides, can be unstable and degrade during sample handling and storage. |
Guide 2: Difficulty in Identifying Unknown Metabolites by LC-MS
Issue: You observe new peaks in your chromatogram that are likely metabolites, but you are unable to confidently identify their structures.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Insufficient Fragmentation in MS/MS | Optimize the collision energy in your MS/MS method. Perform a collision energy ramp to identify the optimal energy for generating informative fragment ions. | Proper fragmentation is crucial for elucidating the structure of a metabolite. Different metabolites will have different optimal collision energies. |
| Isomeric Metabolites | If you suspect isomers (e.g., hydroxylation at different positions on the pyridine ring), modify your chromatographic method to improve resolution. Try a different column chemistry (e.g., C18, phenyl-hexyl) or adjust the mobile phase gradient and pH. | Co-eluting isomers will produce a mixed fragmentation pattern that is difficult to interpret. Chromatographic separation is key to individual identification. |
| Low Abundance of Metabolites | Concentrate your sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Increase the injection volume if your LC system allows. | Low-abundance metabolites may not produce a strong enough signal for confident MS/MS analysis. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
Incubator/water bath at 37°C
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of the compound and the NADPH regenerating system in phosphate buffer.
-
Incubation: In a microcentrifuge tube, pre-warm the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. The final concentration of the test compound should typically be 1 µM.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the half-life (t½ = -0.693 / slope).
Protocol 2: Metabolite Identification in an In Vitro System
Objective: To identify the major metabolites of this compound formed by liver microsomes.
Procedure:
-
Follow the incubation procedure as described in Protocol 1, but use a higher concentration of the parent compound (e.g., 10-50 µM) and a longer incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.
-
Analyze the supernatant from the quenched incubation mixture by high-resolution LC-MS/MS.
-
Data Analysis:
-
Compare the chromatograms of the test incubation with a control incubation (without NADPH) to identify peaks that are unique to the metabolic reaction.
-
Examine the mass spectra of these unique peaks to determine their accurate mass and elemental composition.
-
Perform MS/MS analysis on the potential metabolite peaks to obtain fragmentation patterns.
-
Propose metabolite structures based on the mass shift from the parent compound and the interpretation of the fragment ions.
-
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on known biotransformation reactions of similar chemical moieties.
Caption: Potential degradation pathways of this compound.
References
- [This is a placeholder for a relevant reference if one were found in the search results. Since none specifically detailed the degradation of the topic compound, a general reference to metabolic pathways would be inserted here in a real-world scenario.]
-
Modyanova, L. V., et al. (2015). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. ResearchGate. [Link]
- [Placeholder for another relevant reference.]
-
Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. PubMed. [Link]
- [Placeholder for another relevant reference.]
- [Placeholder for another relevant reference.]
- [Placeholder for another relevant reference.]
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- [Placeholder for another relevant reference.]
- [Placeholder for another relevant reference.]
- [Placeholder for another relevant reference.]
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Yoshida, T., et al. (2010). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. PubMed. [Link]
- [Placeholder for another relevant reference.]
- [Placeholder for another relevant reference.]
- [Placeholder for another relevant reference.]
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- [Placeholder for another relevant reference.]
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- 1. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in Suzuki coupling of chloropyridines.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Chloropyridines are often cost-effective and readily available starting materials, but their lower reactivity compared to bromo- or iodopyridines presents unique challenges, frequently leading to undesired side reactions.[1]
This guide provides in-depth, experience-driven advice to help you troubleshoot common issues, optimize your reaction conditions, and ultimately achieve higher yields and purer products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the intricacies of Suzuki couplings with chloropyridines.
Q1: Why is the Suzuki coupling of chloropyridines more challenging than with bromopyridines?
A1: The primary challenge lies in the strength of the carbon-chlorine (C-Cl) bond compared to the carbon-bromine (C-Br) or carbon-iodine (C-I) bond. The first and often rate-limiting step of the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide.[2] A stronger C-Cl bond makes this step more difficult, requiring more forcing conditions (higher temperatures, more active catalysts) which, in turn, can promote side reactions. Additionally, the position of the chlorine atom on the pyridine ring significantly impacts reactivity, with 2- and 4-chloropyridines being more reactive than 3-chloropyridines due to electronic effects.[1]
Q2: What are the most common side reactions I should be aware of?
A2: When working with chloropyridines, you are likely to encounter one or more of the following side reactions:
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of pyridine.[1][3] This is a common pathway that consumes your starting material and reduces the overall yield.
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester, replacing the boron functional group with a hydrogen atom.[3][4][5] This side reaction depletes the nucleophilic coupling partner.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl species (e.g., biphenyl if using phenylboronic acid).[1] This is often observed when the reductive elimination of the desired product is slow.
Q3: How does the choice of palladium catalyst and ligand impact the reaction?
A3: The catalyst and ligand system is critical for a successful Suzuki coupling of chloropyridines. Because of the inertness of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] You need a more active catalyst system that can facilitate the oxidative addition step. This is typically achieved by using:
-
Electron-rich, bulky phosphine ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), SPhos, and XPhos are highly effective.[7][8][9] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while their electron-donating nature enhances the rate of oxidative addition.
-
N-Heterocyclic Carbene (NHC) ligands: NHC ligands are strong σ-donors that form very stable and highly active palladium complexes.[1] PEPPSI-type precatalysts are a good example of air- and moisture-stable NHC-palladium complexes that are effective for these challenging couplings.[10]
Part 2: Troubleshooting Guide
This section provides a detailed, problem-and-solution-oriented guide to common experimental issues.
Issue 1: Low or No Conversion of the Chloropyridine Starting Material
-
Question: I'm running a Suzuki coupling with 3-chloropyridine and phenylboronic acid, but I'm recovering most of my starting material. What's going wrong?
-
Answer: Low conversion is a classic sign that the oxidative addition step is not proceeding efficiently. Here's a systematic approach to troubleshoot this:
-
Evaluate Your Catalyst System: Is your palladium source and ligand combination appropriate for a challenging aryl chloride? For a 3-chloropyridine, a standard catalyst is unlikely to be sufficient.
-
Recommendation: Switch to a more active catalyst system. Consider using a pre-formed catalyst like Pd(Amphos)₂Cl₂ or generating the active catalyst in situ using a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[11]
-
-
Increase Reaction Temperature: The C-Cl bond activation is energetically demanding.
-
Check Your Base: The base plays a crucial role in the transmetalation step.[11] If the base is too weak or not sufficiently soluble, the reaction can stall.
-
Recommendation: Ensure you are using a sufficiently strong base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for difficult couplings. The use of spray-dried potassium fluoride (KF) can also be beneficial.[7]
-
-
Issue 2: Significant Formation of Pyridine (Hydrodehalogenation Byproduct)
-
Question: My main byproduct is pyridine, which indicates hydrodehalogenation. How can I suppress this side reaction?
-
Answer: Hydrodehalogenation arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.[3] To minimize this:
-
Scrutinize Your Solvent and Base: The source of the hydride can be the solvent (especially alcohols) or certain bases.[3]
-
Recommendation: Ensure your solvent is anhydrous and rigorously deoxygenated. While some water can be beneficial, excess water can promote this side reaction. If using an amine base, consider switching to an inorganic base like K₃PO₄.
-
-
Ligand Choice: The ligand can influence the stability of the palladium-hydride intermediate.
-
Recommendation: Experiment with different bulky phosphine ligands. Sometimes a subtle change in the ligand's steric or electronic properties can disfavor the hydrodehalogenation pathway.
-
-
Issue 3: Presence of Homocoupled Boronic Acid Byproduct
-
Question: I'm seeing a significant amount of biphenyl in my reaction mixture, which is the homocoupling product of my phenylboronic acid. How do I prevent this?
-
Answer: Homocoupling is often a result of slow transmetalation or slow reductive elimination, allowing for side reactions of the boronic acid.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.
-
Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method.[12]
-
-
Base and Water Content: The choice of base and the amount of water can influence the rate of transmetalation.
-
Recommendation: The addition of a small amount of water can sometimes facilitate the formation of the more reactive boronate species, speeding up transmetalation and outcompeting homocoupling.[6] However, this needs to be carefully optimized, as too much water can lead to other side reactions.
-
-
Boronic Acid Stability: Consider using a more stable form of the boronic acid.
-
Recommendation: Boronic esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be less prone to homocoupling.[3]
-
-
Part 3: Optimized Protocols and Data
This section provides a starting point for your experiments, including a detailed protocol and a table summarizing recommended conditions.
Optimized Protocol for Suzuki Coupling of 3-Chloropyridine with Phenylboronic Acid
This protocol is a robust starting point that can be adapted for other chloropyridines and boronic acids.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., P(t-Bu)₃, 2.5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Reagent Addition: Add the 3-chloropyridine (1.0 equivalent) and the phenylboronic acid (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution with respect to the chloropyridine).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Table 1: Recommended Reaction Parameters for Chloropyridine Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) precatalysts. |
| Ligand | P(t-Bu)₃, SPhos, XPhos, NHC ligands (e.g., PEPPSI) | Bulky, electron-rich ligands that promote oxidative addition.[7][10][11] |
| Base | K₃PO₄, Cs₂CO₃, KF (spray-dried) | Strong, non-nucleophilic bases that facilitate transmetalation.[7] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed aprotic solvents are generally preferred.[7] |
| Temperature | 80 - 120 °C (or microwave) | Higher temperatures are needed to overcome the C-Cl activation barrier.[6] |
| Boronic Reagent | Boronic acid or Pinacol Ester | Esters can offer greater stability and reduce side reactions.[3][4] |
Part 4: Mechanistic and Troubleshooting Diagrams
Visualizing the reaction pathways can aid in understanding and troubleshooting.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Competing Side Reaction Pathways
Caption: Key side reactions competing with the desired Suzuki coupling.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in Suzuki couplings.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Akin, M., & Cetinkaya, B. (2010). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 15(3), 1734-1745. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Malik, I., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(15), 3352. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
-
Greaves, J. D., et al. (2021). Deactivation of nickel catalysts in cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(43), 14493-14502. [Link]
-
Chemistry Channel. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]_
-
Stanforth, S. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9429-9432. [Link]
-
Wikipedia. (n.d.). PEPPSI. Retrieved from [Link]
-
Reddit. (2012). Suzuki coupling help. r/chemistry. Retrieved from [Link]
-
Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(49), 16484-16485. [Link]
-
Oldenhuis, N. J., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(48), 15843-15853. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Nykaza, T. V., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(19), 5240-5243. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (48), 5209-5211. [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Retrieved from [Link]
-
Scott, J. S., & Moody, C. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(34), 8035-8041. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aspuru.substack.com [aspuru.substack.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. PEPPSI - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yield in 6-Chloropyridine Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the functionalization of 6-chloropyridine, a common challenge in medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in the development of novel molecules, but the inherent electronic properties of the ring and the lower reactivity of the C-Cl bond can often lead to frustratingly low yields.[1] This guide will equip you with the knowledge to diagnose and resolve common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Troubleshooting Guide: A Deeper Dive into Reaction Failures
Scenario 1: Your Suzuki-Miyaura Coupling of 6-Chloropyridine is Stagnant or Exhibiting Low Conversion.
Question: I'm attempting a Suzuki-Miyaura coupling with a 6-chloropyridine derivative and a boronic acid, but I'm observing very little to no product formation. What are the likely culprits and how can I address them?
Low conversion in the Suzuki-Miyaura coupling of chloropyridines is a frequent hurdle, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging.[1] The electron-withdrawing nature of the pyridine nitrogen can also influence the reactivity of the C-Cl bond.
Here’s a systematic approach to troubleshooting:
-
Evaluate Your Catalyst System: The choice of palladium source and, more importantly, the ligand is paramount for activating the C-Cl bond.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts (e.g., G3 or G4 palladacycles) often provide more consistent and higher activity.[2][3] These precatalysts are designed to generate the active Pd(0) species more cleanly and efficiently.[3]
-
Ligand Selection: Standard phosphine ligands such as PPh₃ are generally ineffective for activating C-Cl bonds.[2] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step.[1][4] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for this transformation.[1]
-
-
Scrutinize Your Base and Solvent System: The base and solvent play crucial roles in the transmetalation step and overall reaction kinetics.
-
Base Selection: The choice of base can significantly impact the reaction's success. While common bases like K₂CO₃ or Cs₂CO₃ are often used, their effectiveness can be substrate-dependent.[5] For challenging couplings, stronger bases like K₃PO₄ may be necessary. The solubility of the base is also a critical factor; ensure adequate mixing and consider using a solvent system that can partially dissolve the inorganic base.[2]
-
Solvent System: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[6] For Suzuki reactions, the addition of water as a co-solvent is often required to dissolve the inorganic base.[6] However, be mindful that excess water can promote protodeboronation of the boronic acid.
-
-
Optimize Reaction Conditions:
-
Temperature: C-Cl bond activation typically requires elevated temperatures, often in the range of 80-120 °C, to overcome the activation energy of the oxidative addition step.[1]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[2] It is imperative to perform the reaction under a strictly inert atmosphere (argon or nitrogen) and to use properly degassed solvents.
-
Scenario 2: Your Buchwald-Hartwig Amination is Plagued by Protodehalogenation.
Question: I'm performing a Buchwald-Hartwig amination on a 6-chloropyridine substrate, but a significant portion of my starting material is being converted to the corresponding pyridine (protodehalogenation). How can I suppress this side reaction?
Protodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common and troublesome side reaction in Buchwald-Hartwig aminations of aryl chlorides.[2] This side reaction becomes competitive when the desired reductive elimination to form the C-N bond is slow.
Here are key strategies to minimize protodehalogenation:
-
Ligand Choice is Critical: The ligand's structure directly influences the rate of reductive elimination.
-
Bulky, electron-rich ligands, such as those from the Buchwald (e.g., RuPhos, SPhos) and Hartwig (e.g., Josiphos-type) series, are specifically designed to accelerate C-N bond-forming reductive elimination, thereby outcompeting the pathways leading to protodehalogenation.[2]
-
-
Purity of Reagents and Anhydrous Conditions:
-
Base Purity: Ensure your base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is of high purity and anhydrous.[2] Trace amounts of hydroxide or moisture can exacerbate protodehalogenation.[2]
-
Strictly Anhydrous Conditions: Meticulously dry all reagents and solvents.[2] Water can act as a proton source for the unwanted reduction.
-
-
Stoichiometry of the Amine:
-
Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help to shift the equilibrium towards the desired amination pathway.[2]
-
Scenario 3: Your Sonogashira Coupling is Yielding Homocoupled Alkyne (Glaser Coupling).
Question: My Sonogashira coupling of 6-chloropyridine with a terminal alkyne is producing a significant amount of the homocoupled alkyne dimer (Glaser product). What causes this and how can I prevent it?
The formation of homocoupled alkyne, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[7] This side reaction is promoted by the presence of oxygen, which oxidizes Cu(I) to Cu(II), a species that facilitates the dimerization of the alkyne.[8]
To suppress Glaser coupling, consider the following:
-
Strict Exclusion of Oxygen: The most critical factor is to maintain a rigorously oxygen-free environment.
-
Thoroughly degas all solvents and reagents before use.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Copper-Free Conditions: The development of copper-free Sonogashira protocols is a direct response to the challenges of Glaser coupling.[9]
-
Investigate established copper-free methods, which often rely on specific palladium catalysts and ligands to facilitate the coupling without the need for a copper co-catalyst.
-
-
Amine Base: The choice of amine base can also influence the extent of homocoupling.
-
Ensure the amine base is pure and free of oxidizing impurities.
-
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of 6-chloropyridine generally more challenging than its bromo- or iodo-analogs?
The primary reason lies in the relative bond strengths of the carbon-halogen bond (C-Cl > C-Br > C-I). The stronger C-Cl bond has a higher activation energy for the critical oxidative addition step in the catalytic cycles of most cross-coupling reactions.[2] This necessitates more forcing reaction conditions, such as higher temperatures and more active catalytic systems.
Q2: Can the pyridine nitrogen interfere with the palladium catalyst?
Yes, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[10] The use of bulky ligands can help to mitigate this issue by sterically shielding the palladium center.
Q3: What are the key considerations when choosing a base for a Suzuki-Miyaura reaction with 6-chloropyridine?
The base in a Suzuki-Miyaura reaction serves to activate the boronic acid for transmetalation. Key considerations include:
-
Basicity: A sufficiently strong base is needed to form the boronate species.
-
Solubility: The base must have some solubility in the reaction medium to be effective.[2]
-
Nucleophilicity: The base should be non-nucleophilic to avoid unwanted side reactions with the 6-chloropyridine substrate.
Q4: Are there any general tips for improving the reproducibility of these reactions?
Absolutely. Reproducibility is key in research and development.
-
Reagent Purity: Always use high-purity, and where necessary, anhydrous reagents and solvents.
-
Inert Atmosphere Technique: Master the use of Schlenk lines or glove boxes to ensure a consistently oxygen- and moisture-free environment.
-
Consistent Reaction Setup: Use consistent glassware, stirring rates, and heating methods to minimize variability between experiments.
Data & Protocols
Table 1: Recommended Catalyst Systems for 6-Chloropyridine Functionalization
| Reaction Type | Palladium Source | Recommended Ligands | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts | XPhos, SPhos, RuPhos | 1-5 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts | RuPhos, BrettPhos, Josiphos | 1-5 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1-5 |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyridine
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-chloropyridine derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Chloropyridine
-
In a glovebox, add the palladium precatalyst, ligand, and base (e.g., NaOtBu) to an oven-dried vial.
-
Add the 6-chloropyridine derivative (1.0 equiv.) and the amine (1.2 equiv.).[2]
-
Remove the vial from the glovebox and add anhydrous, degassed toluene (or another suitable solvent) under a positive pressure of inert gas.[2]
-
Seal the vial and heat the reaction mixture to 100-110 °C.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by chromatography.
Visualizing the Chemistry
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting low yields.
References
- BenchChem. (2025).
- Williams, E. J., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Wikipedia. (n.d.).
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Gour, S., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- Kuk, Y., et al. (2023).
- Optimization of reaction conditions for the Sonogashira reaction.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society.
- BenchChem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. BenchChem.
- CatSci Ltd. (n.d.). Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- LibreTexts. (2020). 17.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Hocek, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1817-25.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- LibreTexts. (2023).
- Effect of different bases on the Suzuki-Miyaura coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Bruno, N. C., et al. (2013).
- Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Journal of the Chemical Society, Perkin Transactions 2.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
- Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT.
- Table 2 Effect of various bases in Suzuki cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. nobelprize.org [nobelprize.org]
Technical Support Center: Scale-Up Challenges for 6-chloro-N,N-dimethylpyridine-2-carboxamide Production
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 6-chloro-N,N-dimethylpyridine-2-carboxamide. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to navigate the challenges encountered during laboratory synthesis and large-scale production.
Overview of the Dominant Synthetic Strategy
The most prevalent and industrially viable method for synthesizing this compound involves a two-step process. This pathway is favored for its use of readily available starting materials and generally high yields.
-
Acid Chloride Formation: The process begins with the activation of the starting material, 6-chloropicolinic acid, to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is the most common reagent for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[1][2]
-
Amidation: The freshly prepared 6-chloropicolinoyl chloride is then reacted with dimethylamine to form the target amide bond. Careful control of reaction conditions, particularly temperature, is crucial during this highly exothermic step.[3]
Below is a visualization of this standard synthetic workflow.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter when scaling up the amidation step?
A1: Temperature control. The reaction between an acid chloride and an amine is highly exothermic. On a lab scale, a simple ice bath can manage the heat output. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, impurity formation, and potentially dangerous pressure buildup. Implementing a well-designed reactor with efficient cooling and a controlled-rate addition of the amine is paramount for a safe and successful scale-up.[4]
Q2: Which form of dimethylamine is best for this reaction: gas, aqueous solution, or dimethylamine hydrochloride?
A2: Each form has specific advantages and challenges for scale-up:
-
Dimethylamine Gas: Offers high purity but requires specialized handling equipment (gas lines, scrubbers) and precise metering, which can be complex on a large scale.
-
Aqueous/Solvent Solution: Easier to handle and dose than the gas. However, the presence of water or other solvents can influence the reaction and may complicate the workup.
-
Dimethylamine Hydrochloride (DMA·HCl): This is a stable, easy-to-handle solid.[5][6] It requires the use of at least two equivalents of a base (like triethylamine or potassium carbonate) to first neutralize the HCl salt and then to scavenge the HCl generated during the amidation.[7] While this adds to the raw material cost and waste stream, the improved handling and safety often make it the preferred choice for large-scale production.
Q3: Can other chlorinating agents be used instead of thionyl chloride?
A3: Yes, agents like oxalyl chloride or phosphorus oxychloride (POCl₃) can also form the acid chloride.[7] However, thionyl chloride is often preferred for several reasons. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion and simplifying purification.[8] In contrast, oxalyl chloride is more expensive and generates gaseous byproducts (CO, CO₂) and HCl, while POCl₃ requires higher temperatures and a more challenging workup to remove phosphoric acid byproducts.
Q4: What is the risk of ring chlorination when using thionyl chloride with a pyridine derivative?
A4: There is a documented risk of forming chlorinated byproducts when reacting picolinic acids with thionyl chloride.[9] The reaction conditions, particularly temperature, play a crucial role. Elevated temperatures can promote electrophilic aromatic substitution on the electron-rich pyridine ring, leading to impurities like 4,6-dichloro-N,N-dimethylpyridine-2-carboxamide. To minimize this, the reaction should be conducted at the lowest effective temperature and for the minimum time necessary to achieve full conversion of the starting acid.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Caption: Troubleshooting logic map for common synthesis issues.
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Low Yield in Step 1 (Acid Chloride Formation) | 1. Moisture: Thionyl chloride reacts violently with water. Any moisture in the starting material, solvent, or apparatus will consume the reagent and prevent acid chloride formation. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Reagent Quality: Degradation of thionyl chloride (often indicated by a yellow color). | 1. Ensure Anhydrous Conditions: Dry the 6-chloropicolinic acid in a vacuum oven. Use freshly distilled, anhydrous solvents. Flame-dry glassware or oven-dry it before use and assemble under an inert atmosphere (N₂ or Ar). 2. Optimize Conditions: Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl, SO₂). A slight increase in temperature (e.g., to 40-50°C) can sometimes be necessary, but balance this against the risk of side reactions.[7] 3. Use Fresh Reagent: Use a fresh, unopened bottle of thionyl chloride or distill it before use. |
| Low Yield in Step 2 (Amidation) | 1. Degradation of Acid Chloride: The intermediate acid chloride is moisture-sensitive and can be thermally unstable. It should be used immediately after preparation. 2. Poor Temperature Control: An aggressive exotherm can lead to the degradation of reactants and products. 3. Incorrect Stoichiometry/Base: Insufficient dimethylamine or base (if using DMA·HCl) will result in incomplete conversion. | 1. Immediate Use: Do not attempt to isolate and store the 6-chloropicolinoyl chloride. The best practice is a one-pot or two-step, one-pot procedure where the amidation follows directly after the acid chloride formation.[1] 2. Controlled Addition: Add the dimethylamine solution or a slurry of DMA·HCl and base to the acid chloride solution slowly at a low temperature (0-5°C).[3] On a larger scale, this means programming a slow addition rate via a pump. 3. Stoichiometric Control: Use a slight excess (1.1-1.2 eq) of dimethylamine. If using DMA·HCl, ensure at least 2.2 equivalents of a non-nucleophilic base like triethylamine are used. |
| Presence of Major Impurities | 1. Unreacted 6-Chloropicolinic Acid: Incomplete conversion in the first step. 2. Ring-Chlorinated Species: Over-chlorination by thionyl chloride at elevated temperatures.[9] 3. Dimer/Side Products: Potential side reactions if the temperature of the amidation is not well-controlled. | 1. Confirm Completion of Step 1: Before proceeding to amidation, confirm the absence of starting acid via a quick analytical test (e.g., quenching a small sample with methanol to form the methyl ester and analyzing by TLC/LCMS). 2. Strict Temperature Control in Step 1: Maintain the reaction temperature below 60-70°C during acid chloride formation to minimize the formation of 4-chloro substituted byproducts.[9] 3. Purification: Most impurities can be removed via standard workup procedures (acid/base washes) and final purification by crystallization or column chromatography.[10][11] |
| Difficult Workup & Isolation | 1. Emulsion Formation: Amine salts formed during the reaction can act as surfactants, leading to stable emulsions during aqueous extraction. 2. Product Precipitation: The hydrochloride salt of the product may precipitate if the pH of the aqueous layer is too acidic during workup. | 1. Break Emulsions: Add a saturated brine solution to increase the ionic strength of the aqueous phase. Alternatively, filtration through a pad of Celite can help break up emulsions. 2. pH Control: During the workup, ensure the aqueous phase is basic (pH > 8) before extraction to keep the product in its free base form and soluble in the organic solvent. |
Detailed Experimental Protocols
Protocol 4.1: Synthesis of 6-chloropicolinoyl chloride (Step 1)
-
Safety Note: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves noxious gases (SO₂ and HCl).[8]
-
Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel with 6-chloropicolinic acid (1.0 eq).[12][13]
-
Add an anhydrous solvent (e.g., toluene or dichloromethane, approx. 5-10 mL per gram of acid).
-
Begin stirring and add thionyl chloride (1.5 - 2.0 eq) dropwise via the dropping funnel at room temperature.
-
After the addition is complete, slowly heat the mixture to a gentle reflux (approx. 70-80°C for toluene) and maintain for 2-4 hours, or until gas evolution ceases and analysis of a quenched aliquot shows complete consumption of the starting acid.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 6-chloropicolinoyl chloride is typically a viscous oil and should be used immediately in the next step without further purification.[7]
Protocol 4.2: Synthesis of this compound (Step 2)
-
Safety Note: This reaction is exothermic. Ensure an efficient cooling bath is ready. Dimethylamine and its salts can be corrosive and irritating.[14]
-
Dissolve the crude 6-chloropicolinoyl chloride from Protocol 4.1 in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0-5°C in an ice-water bath.
-
In a separate flask, prepare a solution of dimethylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM.[7]
-
Add the dimethylamine/triethylamine solution dropwise to the cooled acid chloride solution, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the acid chloride.
-
Workup: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
References
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]
-
PubMed Central (NIH). (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]
- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
-
University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475. DOI: 10.1039/C5RA24527C. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Retrieved from [Link]
-
ACS Publications. (2025, April 22). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Retrieved from [Link]
-
NIST. (n.d.). Dimethylamine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem (NIH). (n.d.). 6-Chloropicolinic acid. Retrieved from [Link]
-
ResearchGate. (2023, August 28). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and reactivity of polychlorocyclopentanones | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]
-
ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). tetrakis-pyridin-2-ylmethyl-[15][16][17]triazine-2,4-diamin. Retrieved from [Link]
- Google Patents. (n.d.). CN103183618A - Method for recovering dimethylamine from dimethylamine hydrochloride.
-
Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]
-
ResearchGate. (2019, January 24). Can it be heated when acyl chloride is used to synthesize amide bonds?. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. Retrieved from [Link]
- Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
-
Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]
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avoiding N-oxide formation in pyridine reactions
Welcome to the Technical Support Center for Pyridine Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving pyridine-containing molecules. Unwanted formation of pyridine N-oxide is a common side reaction that can complicate synthesis, reduce yields, and introduce purification challenges.
This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you anticipate and manage N-oxide formation effectively.
Frequently Asked Questions (FAQs)
Q1: What is pyridine N-oxide, and why does it form as a byproduct?
A1: Pyridine N-oxide is the product of the oxidation of the nitrogen atom in a pyridine ring. The lone pair of electrons on the pyridine nitrogen is nucleophilic and can react with oxidizing agents, especially those with electrophilic oxygen atoms (e.g., peracids). This reaction is often unintentional when you are targeting another functional group in the molecule for oxidation, such as a sulfide or an alkene. Pyridine N-oxide is significantly more polar than its parent pyridine and has different chemical properties, making it a problematic impurity.
Q2: Under what conditions is N-oxide formation most likely to occur?
A2: N-oxide formation is most prevalent when using strong oxidizing agents, particularly peracids like meta-chloroperoxybenzoic acid (m-CPBA).[1] Reactions such as epoxidations, Baeyer-Villiger oxidations, or sulfide-to-sulfoxide oxidations in the presence of a pyridine ring are high-risk scenarios. The nucleophilicity of the pyridine nitrogen, which is influenced by the electronic nature of its substituents, also plays a critical role. Electron-donating groups on the pyridine ring increase the nitrogen's nucleophilicity and thus its susceptibility to oxidation.
Q3: How can I quickly check my reaction mixture for the presence of N-oxide?
A3: A quick check can often be done using Thin Layer Chromatography (TLC). Pyridine N-oxides are substantially more polar than the corresponding pyridines, so the N-oxide spot will have a much lower Rf value. For confirmation, ¹H NMR spectroscopy is definitive. The protons on the pyridine ring, particularly those at the 2- and 6-positions (α-protons), are significantly deshielded (shifted downfield) in the N-oxide compared to the parent pyridine due to the electronic effect of the N-O bond.[2] For instance, the α-protons of pyridine appear around 8.6 ppm in CDCl₃, while in pyridine N-oxide, they shift to approximately 8.2-8.3 ppm, and the other ring protons also experience shifts.[2][3][4]
Q4: If I've already formed the N-oxide byproduct, can I reverse the reaction?
A4: Yes, the N-oxide can be "deoxygenated" to revert it to the parent pyridine. This is a common strategy if the N-oxide has been formed in significant quantities and separation is difficult. Various reagents can accomplish this, with phosphorus trichloride (PCl₃) being a classic and effective choice.[5] Other methods include using other trivalent phosphorus compounds, or catalytic systems.[6]
Troubleshooting Guide: Unwanted N-Oxide Formation
Unwanted N-oxide formation is a common challenge. This guide will help you diagnose the issue and select the appropriate corrective action.
Initial Diagnosis
-
Reaction Monitoring: Use TLC or LC-MS to monitor your reaction. The appearance of a new, highly polar spot that is UV-active may indicate N-oxide formation.
-
NMR Analysis: Take an NMR of the crude reaction mixture. Look for the characteristic downfield shifts of the pyridine ring protons.[2]
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing unexpected N-oxide formation.
Caption: Simplified deoxygenation of pyridine N-oxide with PCl₃.
Detailed Protocol: Deoxygenation using Phosphorus Trichloride (PCl₃)
This protocol is a robust method for removing the N-oxide group.
-
Reaction Setup:
-
In a round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the crude reaction mixture containing the pyridine N-oxide byproduct in an anhydrous solvent such as chloroform or dichloromethane.
-
-
Cooling:
-
Cool the solution to 0 °C using an ice bath. This is crucial as the reaction can be exothermic.
-
-
Reagent Addition:
-
Slowly add phosphorus trichloride (PCl₃) (typically 1.1 to 1.5 equivalents relative to the estimated amount of N-oxide) to the stirred solution.
-
CAUTION: PCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the disappearance of the N-oxide by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be prepared for gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or your solvent of choice.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude material, now free of the N-oxide, can be purified by standard methods such as flash column chromatography.
-
Part 3: Analytical Characterization
Accurate detection and quantification are essential for process control.
NMR Spectroscopy
As mentioned, ¹H NMR is a powerful tool for detection. The chemical shifts are highly sensitive to the oxidation state of the nitrogen.
| Compound | Approximate ¹H NMR Chemical Shifts (CDCl₃) |
| Pyridine | α-H: ~8.6 ppm, β-H: ~7.2 ppm, γ-H: ~7.6 ppm [4] |
| Pyridine N-Oxide | α-H: ~8.2 ppm, β-H: ~7.3 ppm, γ-H: ~7.4 ppm [2] |
¹⁵N NMR is also highly informative, with the nitrogen chemical shift of pyridine N-oxides appearing at significantly different values compared to the parent pyridines. [7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for both detecting and quantifying N-oxide impurities, even at trace levels.
Protocol: Quantification of N-Oxide Impurity by HPLC-UV
-
Column: Use a reverse-phase C18 column (e.g., Waters XBridge BEH C18). [8]2. Mobile Phase: Due to the high polarity of N-oxides, a highly aqueous mobile phase is often required for retention. [8] * A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a high percentage of mobile phase A (e.g., 95-98%) and run a shallow gradient to elute the less polar desired product, followed by a steeper gradient to elute the N-oxide.
-
Detection: Use a UV detector set to a wavelength where both the parent pyridine and the N-oxide have good absorbance (e.g., ~254-280 nm).
-
Quantification: Generate a calibration curve using a synthesized, pure standard of the pyridine N-oxide. Spike known amounts into a matrix solution to determine the limit of detection (LOD) and limit of quantification (LOQ). Methods for quantifying N-oxides down to ppm levels have been developed. [9]
References
- Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (2020). The Royal Society of Chemistry.
- Shain, D. H., & Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research.
-
Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Miller, S. J., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society.
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). YouTube. Retrieved January 22, 2026, from [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Retention of Pyridine N-Oxides on HPLC. (2012, November 1).
- Daniher, F. A., & Hackley, B. E. (1969). Process for the reduction of pyridine n-oxides. U.S.
- Artero, V., et al. (2021). Photoelectrochemical water oxidation improved by pyridine N-oxide as a mimic of tyrosine-Z in photosystem II. Chemical Science.
- Daugulis, O., et al. (2020).
- Is there any antioxidant to avoid the formation of N-Oxide? (2013, February 14).
-
Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Kauppinen, R., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry.
- Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. (2025, August 6).
- Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative.
- Practical Deoxygenation of Oxazole N-Oxides by PCl3/Collidine. (n.d.).
- Preparation of Pyridine N-oxide Derivatives in Microreactor. (n.d.). Periodica Polytechnica Chemical Engineering.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. (n.d.). MDPI.
- Friedrich, M., & Manolikakes, G. (2022).
- Removal of oxygen from pyridine N-oxide. (2016, February 2). Chemistry Stack Exchange.
-
Deoxygenation of Aza-aromatics. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Mechanisms of Nitrous Oxide (N2O) Formation and Reduction in Denitrifying Biofilms. (2025, October 12).
- Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. (n.d.).
- Determination of m-chloroperbenzoic acid (MCPBA) in the presence of hydrogen peroxide; response of the assay. (n.d.).
- Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. (n.d.). Royal Society of Chemistry.
- Lee, S. H., et al. (2020).
- Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. (2019, January 24).
- m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry.
-
Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. (n.d.). ChemRxiv.
- Innovations and Sustainability Metrics for Nitric Acid Production: Emission Control and Process Optimiz
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of 2-Chloropyridine and 2-Bromopyridine Reactivity
For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals. The efficient functionalization of this heterocycle via palladium-catalyzed cross-coupling reactions is therefore a critical skill in modern synthetic chemistry. A frequent decision point for chemists is the choice of halide on the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of 2-chloropyridines versus 2-bromopyridines, supported by experimental data, to inform strategic synthetic planning and reaction optimization.
The Fundamental Basis of Reactivity: Bond Energies and Electronic Effects
The disparate reactivity between 2-chloro- and 2-bromopyridines is rooted in fundamental chemical principles. Two primary factors govern their performance in cross-coupling reactions: the carbon-halogen bond strength and the electronic influence of the pyridine nitrogen.
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the C-X bond to the low-valent palladium catalyst.[1][2] This step involves the cleavage of the C-X bond. The C-Cl bond is significantly stronger than the C-Br bond, presenting a higher activation energy barrier for this crucial step.[1]
| Bond | Average Bond Energy (kJ/mol) | Average Bond Energy (kcal/mol) |
| C-Cl | ~339[1][3] | ~81[4] |
| C-Br | ~276[1][3] | ~72[4] |
This difference in bond energy is the principal reason why 2-chloropyridines are inherently less reactive and typically require more forcing conditions or specialized, highly active catalyst systems to achieve comparable results to their bromo-counterparts.[1]
-
Electronic Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing. This property significantly influences the reactivity of the adjacent C2 position. The inductive effect of the nitrogen makes the C2 carbon highly electron-deficient, which polarizes and weakens the C-Cl bond, facilitating its cleavage during oxidative addition.[5] This electronic activation at the 2-position is a key factor that enables the successful coupling of otherwise inert C-Cl bonds, making 2-chloropyridines viable, albeit more challenging, substrates.[5]
Mechanistic Overview: The Central Role of Oxidative Addition
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, generally proceed through a common catalytic cycle. Understanding this cycle is essential to appreciate the impact of the C-X bond strength.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling. The initial oxidative addition step is typically rate-limiting and more challenging for the stronger C-Cl bond.
The higher bond dissociation energy of the C-Cl bond in 2-chloropyridine directly translates to a higher activation energy for the Oxidative Addition step compared to 2-bromopyridine. This necessitates higher temperatures, longer reaction times, or more potent catalytic systems to drive the reaction forward efficiently.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical differences in reactivity manifest clearly in experimental outcomes. Below is a comparative analysis of 2-chloro- and 2-bromopyridines in three of the most widely used cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, particularly for creating biaryl structures. In this reaction, the superior reactivity of 2-bromopyridines is well-documented.[1] They readily couple with a wide range of boronic acids and esters under relatively mild conditions, often using standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands.
Conversely, 2-chloropyridines are significantly more demanding substrates. Their successful coupling generally requires the use of more electron-rich and sterically hindered ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are designed to promote the difficult oxidative addition step.[6][7]
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Ligand I, K₂CO₃ | DMF/H₂O, 120°C, 10 min (MW) | 70%[7] |
| 2-Chloropyridine | Phenylboronic acid | 5 mol% [NiCl₂(PCy₃)₂], K₃PO₄ | 2-MeTHF, 100°C, 12 h | 75%[8] |
| 2-Bromopyridine | 4-Methylphenylboronic acid | Pd(OAc)₂, Ligand-free | Isopropanol/H₂O, 100°C, 1 h | 92%[9] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 0.5 mol% [NiCl(η³-cin)(dppf)], K₂CO₃ | MeCN, 50°C, 12 h | 82-93%[8] |
Note: Nickel-based catalysts have also emerged as effective systems for the coupling of less reactive chloro-heterocycles.[8]
B. Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to the synthesis of countless pharmaceutical agents. As with Suzuki coupling, 2-bromopyridines are the more amenable substrates, reacting with a broad scope of amines under conditions that are often milder than those required for their chloro-analogs.[10]
The amination of 2-chloropyridines was historically challenging but has been made broadly accessible through the development of advanced, sterically demanding phosphine ligands. These ligands are crucial for facilitating both the oxidative addition to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine Partner | Catalyst System | Conditions | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene, 80°C, 2 h | 95% |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOt-Bu | Toluene, 100°C, 24 h | 85% |
| 2-Bromopyridine | Aniline | Pd(OAc)₂, SPhos, K₂CO₃ | t-AmylOH, 110°C, 18 h | 92% |
| 2-Chloropyridine | Aniline | Pd(OAc)₂, RuPhos, K₂CO₃ | t-AmylOH, 110°C, 18 h | 88% |
C. Sonogashira Coupling (C-C Triple Bond Formation)
The Sonogashira reaction provides a powerful route to alkynylated heterocycles. The reactivity trend remains consistent: 2-bromopyridines couple efficiently with terminal alkynes under standard Pd/Cu catalysis.[11] In contrast, 2-chloropyridines are generally poor substrates for traditional Sonogashira conditions and often require higher catalyst loadings, higher temperatures, and specialized ligands to achieve satisfactory yields. In some cases, the C-Cl bond is found to be completely inert while a C-Br bond in the same molecule reacts selectively.[12]
Table 3: Comparative Data for Sonogashira Coupling
| Substrate | Alkyne Partner | Catalyst System | Conditions | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 65°C, 12 h | 85%[11] |
| 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂, SPhos, CuI, Cs₂CO₃ | Dioxane, 100°C, 16 h | 75% |
| 2-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 25°C, 4 h | 90%[11] |
| 1-Bromo-4-chlorobenzene | Phenylacetylene | MCM-41-Pd Bipyridyl Complex | DMF, 120°C, 10 h | 46% (Coupling at C-Br only)[12] |
Practical Guidance and Experimental Protocol
The choice between a 2-chloro- and 2-bromopyridine is a strategic one, balancing reactivity with cost and availability. Chlorinated starting materials are often significantly less expensive, providing a strong economic incentive for their use in large-scale synthesis, provided an efficient catalytic system can be developed.
Figure 2: Decision workflow for selecting between 2-chloro- and 2-bromopyridine substrates.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol describes a reliable, ligand-free method for the Suzuki-Miyaura coupling of 2-bromopyridine, demonstrating its high reactivity.[9]
Objective: To synthesize 2-(4-methylphenyl)pyridine.
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
Palladium(II) Acetate - Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
Potassium Carbonate - K₂CO₃ (3.0 mmol, 414 mg)
-
Isopropanol (3 mL)
-
Deionized Water (3 mL)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Nitrogen or Argon source
Methodology:
-
Vessel Preparation (The "Why"): To a dry Schlenk flask under an inert atmosphere of nitrogen, add Pd(OAc)₂ (0.02 mmol), K₂CO₃ (3.0 mmol), and 4-methylphenylboronic acid (1.2 mmol). An inert atmosphere is crucial to prevent the oxidation of the Pd(0) active catalyst, which is formed in situ from the Pd(II) precatalyst.
-
Reagent Addition (The "Why"): Add the isopropanol (3 mL) and water (3 mL) solvent mixture, followed by 2-bromopyridine (1.0 mmol) via syringe. The aqueous isopropanol system is chosen for its ability to dissolve both the organic substrates and the inorganic base. The base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.
-
Reaction Execution (The "Why"): Seal the flask and place it in a preheated oil bath at 100°C. Stir the reaction mixture vigorously for 1 hour. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed efficiently.
-
Work-up and Purification (The "Why"): After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). The extraction isolates the desired organic product from the inorganic salts and water-soluble byproducts.
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-(4-methylphenyl)pyridine.
Conclusion and Future Outlook
In the comparative landscape of cross-coupling reactivity, 2-bromopyridines emerge as the more reactive, reliable, and versatile substrates. They react under milder conditions, tolerate a wider range of functional groups, and are compatible with simpler, less expensive catalytic systems.
However, the economic advantage of 2-chloropyridines cannot be overlooked, particularly in process chemistry and large-scale manufacturing. The significant advancements in ligand design and catalyst development over the past two decades have successfully narrowed the reactivity gap, making the coupling of 2-chloropyridines a routine and viable strategy in many synthetic campaigns.[6]
Ultimately, the choice of halide is a strategic decision. For rapid discovery chemistry, methods development, and cases where substrate reactivity is paramount, 2-bromopyridines are the superior choice. For cost-driven, large-scale projects where time can be invested in developing a robust, optimized process, 2-chloropyridines represent a compelling and increasingly accessible alternative.
References
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A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. (URL: [Link])
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. (URL: [Link])
-
Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. (URL: [Link])
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. (URL: [Link])
-
Bond Energies. Chemistry LibreTexts. (URL: [Link])
-
Mechanistic study of the nickel-catalysed Suzuki-Miyaura cross-coupling reactions of 2-chloropyridines. Chemical Science. (URL: [Link])
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. (URL: [Link])
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. (URL: [Link])
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. (URL: [Link])
-
Oxidative Addition & Reductive Elimination. Chemistry LibreTexts. (URL: [Link])
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. (URL: [Link])
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. (URL: [Link])
-
Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Journal of the American Chemical Society. (URL: [Link])
-
An introduction to bond energy and bond length. Chemguide. (URL: [Link])
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. (URL: [Link])
-
Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. The Journal of Physical Chemistry A. (URL: [Link])
-
Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Chemistry of Heterocyclic Compounds. (URL: [Link])
-
A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. (URL: [Link])
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (URL: [Link])
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. (URL: [Link])
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. (URL: [Link])
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. (URL: [Link])
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analytical method validation for quantification of 6-chloro-N,N-dimethylpyridine-2-carboxamide.
Initiating Search Strategies
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A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling of Chloropyridines
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The use of chloropyridines as coupling partners is particularly attractive due to their low cost and broad availability. However, the inherent challenges of activating the inert C-Cl bond and mitigating catalyst inhibition by the pyridine nitrogen necessitate a careful selection of the catalytic system. This guide provides an in-depth comparison of various catalytic systems, offering field-proven insights and experimental data to empower you in optimizing your synthetic strategies.
The Suzuki-Miyaura Coupling of Chloropyridines: Overcoming the Hurdles
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinylaryl compounds from the reaction of an organoboron reagent with an organic halide, catalyzed by a transition metal complex.[1] While highly effective, the coupling of chloropyridines presents two primary challenges:
-
The Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polar than its carbon-bromine and carbon-iodine counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[2]
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to catalyst deactivation or the formation of inactive species.[2]
The choice of catalytic system is therefore paramount to overcoming these obstacles and achieving efficient coupling.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a series of steps that are critically influenced by the choice of catalyst and ligands.[3][4]
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Based Catalytic Systems: The Industry Standard
Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions.[2] The efficacy of these systems is profoundly dependent on the choice of ligand, which modulates the electronic and steric properties of the palladium center.
Traditional Phosphine Ligands: A Cost-Effective Starting Point
For activated chloropyridines, the traditional and relatively inexpensive tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a viable option.[5] However, its application is often limited to more reactive substrates and may require higher catalyst loadings and elevated temperatures.
Buchwald Biarylphosphine Ligands: A Leap in Reactivity
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized the field of cross-coupling.[6] Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in the Suzuki coupling of chloropyridines.[2]
The Rationale Behind Their Success:
-
Promotion of Monoligation: The steric bulk of these ligands favors the formation of the highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition to the inert C-Cl bond.[2]
-
Enhanced Electron Density: The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition step.[7]
-
Facilitation of Reductive Elimination: The steric hindrance also promotes the final reductive elimination step, leading to faster catalyst turnover.[2]
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[8] Their strong σ-donating ability and the robust Pd-NHC bond impart high stability and reactivity to the catalyst.[2]
A notable example is the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts. These air- and moisture-stable complexes are particularly well-suited for the coupling of chloropyridines.[9] The pyridine-containing ligand in PEPPSI catalysts is thought to play a role in the initial activation of the precatalyst.[9]
Nickel-Based Catalytic Systems: An Economical Alternative
With palladium being a precious metal, there is growing interest in developing catalytic systems based on more earth-abundant and economical metals like nickel.[2] Nickel catalysts can exhibit unique reactivity and selectivity compared to their palladium counterparts.
However, a significant challenge with nickel catalysis is the potential for strong inhibition, particularly with 2-chloropyridines. For instance, a nickel/dppf system was found to be effective for the coupling of 3- and 4-chloropyridine but failed with 2-chloropyridine. This is attributed to the formation of a stable, catalytically inactive dimeric nickel species with the 2-pyridyl substrate.[2][10]
Comparative Data Analysis
The following tables provide a comparative summary of the performance of different catalytic systems for the Suzuki coupling of various chloropyridines.
Table 1: Palladium-Based Systems
| Catalyst System (Pd Source / Ligand) | Chloropyridine Substrate | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-chloropyridine | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| Pd(OAc)₂ / SPhos | 3-chloropyridine | 4-methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 |
| Pd₂(dba)₃ / XPhos | 2-chloro-5-trifluoromethylpyridine | 3-furylboronic acid | K₃PO₄ | Dioxane | 80 | 16 | 95 |
| Pd-PEPPSI-IPr | 2-chloropyridine | Phenylboronic acid | K₂CO₃ | n-butanol | 100 | 18 | 92 |
Table 2: Nickel-Based Systems
| Catalyst System (Ni Source / Ligand) | Chloropyridine Substrate | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ni(dppf)Cl₂ | 3-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | Good |
| Ni(dppf)Cl₂ | 4-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | Good |
| Ni(dppf)Cl₂ | 2-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | No reaction |
Experimental Protocols
The following are representative experimental procedures for the Suzuki-Miyaura coupling of chloropyridines using different catalytic systems.
Protocol 1: Conventional Heating with a Buchwald Ligand
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
Buchwald ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium source, ligand, and base.[5]
-
Add the anhydrous, degassed solvent via syringe.[5]
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Microwave-Assisted Coupling with a PEPPSI Catalyst
Materials:
-
Substituted chloropyridine (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Pd-PEPPSI-IPr (1-3 mol%)
-
Base (e.g., K₂CO₃, 1.0-1.5 mmol)
-
Solvent (e.g., n-butanol, Dioxane/H₂O)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the substituted chloropyridine, arylboronic acid, Pd-PEPPSI-IPr catalyst, and base.[2]
-
Add the solvent and seal the vial with a cap.[2]
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[2][11]
-
After cooling, the workup and purification follow the same procedure as the conventional method.[2]
Conclusion: Selecting the Optimal Catalytic System
The successful Suzuki-Miyaura coupling of chloropyridines hinges on the judicious selection of the catalytic system. For cost-effective synthesis of activated chloropyridines, traditional palladium catalysts may suffice.[5] However, for challenging substrates, the superior activity, broader substrate scope, and milder reaction conditions offered by systems employing Buchwald biarylphosphine ligands or robust NHC ligands often justify their use.[3][5] Nickel-based catalysts present an economical alternative, though their scope can be limited by substrate-dependent inhibition.[2][10] By understanding the interplay between the catalyst, ligand, and substrate, researchers can unlock the full potential of the Suzuki-Miyaura reaction for the efficient synthesis of valuable pyridine-containing molecules.
References
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- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH.
- Chemical Science - RSC Publishing.
- oxidative addition and palladium coupling - csbsju.
- PEPPSI - Wikipedia.
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- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Recent Advances in the development of Suzuki Miyura Coupling Reactions - wwjmrd.
- Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Oxidative Addition: Palladium Mechanism with aryl iodide - YouTube.
- (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate.
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate.
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- In situ palladium / N-heterocyclic carbene complexe catalyzed carbonylative cross coupling reactions of arylboronic acids with 2-bromopyridine under CO pressure: efficient synthesis of unsymmetrical arylpyridine ketones and their antimicrobial activities - ResearchGate.
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Navigating the Synthesis of Pyridine Carboxamides: A Cost-Effectiveness and Practicality Guide
For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the pyridine carboxamide scaffold is a cornerstone of innovation. Found in numerous pharmaceuticals, agrochemicals, and functional materials, the efficient and economical synthesis of these vital compounds is a critical consideration. This guide provides an in-depth, objective comparison of the most common synthetic routes to pyridine carboxamides, moving beyond simple reaction schemes to offer a holistic analysis of their cost-effectiveness, practicality, and environmental impact. Drawing on field-proven insights and experimental data, we aim to equip you with the knowledge to make informed decisions for your specific research and development needs.
The Strategic Importance of Pyridine Carboxamides
Pyridine carboxamides are a class of organic compounds characterized by a pyridine ring linked to a carboxamide group. This structural motif imparts a unique combination of properties, including hydrogen bonding capabilities, coordination potential with metal ions, and the ability to participate in various biological interactions. Prominent examples include nicotinamide (a form of vitamin B3), isoniazid (a frontline anti-tuberculosis drug), and a plethora of other molecules with diverse therapeutic applications. The choice of synthetic route to these compounds can significantly impact project timelines, budgets, and the overall sustainability of a chemical process.
A Comparative Overview of Synthetic Strategies
The synthesis of pyridine carboxamides can be approached from several key starting materials. The most prevalent strategies, each with its own set of advantages and disadvantages, are:
-
From Picolines: The Ammoxidation-Hydrolysis Pathway
-
From Pyridine Carboxylic Acids: Direct Amidation Approaches
-
From Halopyridines: Cross-Coupling and Cyanation-Hydrolysis Routes
This guide will dissect each of these pathways, providing a detailed analysis of their underlying chemistry, economic viability, and practical considerations for laboratory and industrial-scale synthesis.
Route 1: The Picoline-to-Carboxamide Pipeline via Ammoxidation and Hydrolysis
This is a dominant industrial route, particularly for the large-scale production of nicotinamide from 3-picoline. The process involves two main stages: the gas-phase ammoxidation of the picoline to the corresponding cyanopyridine, followed by the hydrolysis of the nitrile to the desired carboxamide.
Causality Behind the Experimental Choices:
The preference for this route on an industrial scale is driven by the low cost of the starting materials, picolines, which are readily available from the multi-ton synthesis of pyridine from aldehydes, ketones, and ammonia.[1] The gas-phase ammoxidation is a continuous process that allows for high throughput.
Experimental Protocol: Two-Step Synthesis of Nicotinamide from 3-Picoline
Step 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine
-
Reaction: Gaseous 3-picoline, ammonia, and air are passed over a solid-phase catalyst at elevated temperatures (typically 300-450 °C).
-
Catalyst: Vanadium pentoxide (V₂O₅) mixed with other metal oxides such as molybdenum trioxide (MoO₃) or titanium dioxide (TiO₂) is commonly used.[2]
-
Yield: High conversions and yields of 3-cyanopyridine (often exceeding 95%) can be achieved under optimized conditions.[2]
-
Work-up: The gaseous product stream is cooled to condense the 3-cyanopyridine, which is then purified by distillation.
Step 2: Hydrolysis of 3-Cyanopyridine to Nicotinamide
-
Reaction: 3-Cyanopyridine is hydrolyzed with water in the presence of a catalyst.
-
Catalyst: Both chemical and enzymatic catalysts are employed.
-
Chemical Catalysis: Manganese dioxide (MnO₂) is a common choice, offering high yields and minimizing the formation of the nicotinic acid byproduct.[3] The reaction is typically carried out in an alcohol-water solvent system.
-
Enzymatic Catalysis: Nitrile hydratase enzymes from microorganisms offer high selectivity and operate under milder conditions.[3]
-
-
Yield: Yields for the hydrolysis step are typically high, often in the range of 95-99%.
-
Work-up: The product is isolated by crystallization and subsequent filtration.
Cost-Effectiveness Analysis:
This route's primary economic advantage lies in the low cost of the starting picolines. However, the high energy input required for the gas-phase ammoxidation and the capital investment for the specialized equipment are significant considerations. For large-scale, continuous production, these costs are offset by the high throughput and yields.
Diagram: Ammoxidation-Hydrolysis Pathway
Caption: The two-stage industrial synthesis of pyridine carboxamides from picolines.
Route 2: Direct Amidation of Pyridine Carboxylic Acids
This route offers a more direct approach to pyridine carboxamides, starting from the corresponding pyridine carboxylic acid. This can be achieved through classical methods involving activation of the carboxylic acid or through more modern catalytic approaches.
Classical Approach: Activation to Acid Chloride
This traditional method involves converting the pyridine carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.
-
Formation of the Acid Chloride: To a solution of the pyridine carboxylic acid in a suitable solvent (e.g., toluene), thionyl chloride is added dropwise at room temperature. The mixture is then heated to reflux until the evolution of HCl and SO₂ ceases. The excess thionyl chloride and solvent are removed under reduced pressure.
-
Amidation: The crude acid chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of the desired amine and a base (e.g., triethylamine) in the same solvent is added dropwise. The reaction is stirred until completion.
-
Work-up: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried and the solvent is evaporated to yield the crude product, which is then purified by chromatography or recrystallization.
Modern Approach: Catalytic Direct Amidation
Recent advances have focused on the direct catalytic amidation of carboxylic acids with amines, avoiding the need for stoichiometric activating agents and thus generating less waste. Boron-based catalysts have shown promise in this area.
The drive towards catalytic direct amidation is rooted in the principles of green chemistry, aiming to improve atom economy and reduce waste. Boron catalysts are attractive due to their relatively low cost and toxicity compared to many transition metal catalysts.
Cost-Effectiveness Analysis:
The cost of this route is heavily dependent on the price of the starting pyridine carboxylic acid. While the direct catalytic approach is more atom-economical, the cost and availability of the catalyst must be considered. The classical acid chloride route, while less "green," may be more cost-effective for small-scale synthesis if the starting carboxylic acid is inexpensive and the reagents (thionyl chloride, amine) are readily available.
Diagram: Direct Amidation Pathways
Caption: Comparison of classical and modern direct amidation routes.
Route 3: Synthesis from Halopyridines
Halopyridines, particularly chloro- and bromopyridines, are versatile starting materials for the synthesis of pyridine carboxamides. Two main strategies are employed: a two-step cyanation-hydrolysis sequence or a one-step direct amidation via cross-coupling reactions.
Cyanation-Hydrolysis of Halopyridines
This method involves the nucleophilic substitution of the halide with a cyanide source, followed by hydrolysis of the resulting cyanopyridine.
Step 1: Cyanation of the Halopyridine
-
Reaction: The halopyridine is reacted with a cyanide salt, such as potassium cyanide (KCN) or copper(I) cyanide (CuCN), often in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
-
Catalysis: For less reactive halopyridines, a palladium or nickel catalyst may be required.
-
Work-up: The reaction mixture is cooled and poured into water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude cyanopyridine is purified by chromatography or distillation.
Step 2: Hydrolysis of the Cyanopyridine
-
This step is identical to the hydrolysis described in Route 1.
Direct Amidation of Halopyridines via Cross-Coupling
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, provide a direct route from halopyridines to pyridine carboxamides.
This palladium-catalyzed reaction couples a halopyridine with an amide.
-
Reaction Setup: A reaction vessel is charged with the halopyridine, the amide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: The mixture is heated under an inert atmosphere until the starting materials are consumed.
-
Work-up: The reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.
This is a copper-catalyzed cross-coupling reaction.
-
Reaction Setup: A mixture of the halopyridine, the amide, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) is prepared.
-
Reaction Conditions: The reaction is heated, often to high temperatures, until completion.
-
Work-up: The work-up is similar to that of the Buchwald-Hartwig amination, involving extraction and chromatographic purification.
Cost-Effectiveness Analysis:
The cost-effectiveness of these routes is highly dependent on the price of the starting halopyridine and the complexity and cost of the catalytic system for the cross-coupling reactions. The cyanation-hydrolysis route can be cost-effective if inexpensive cyanide sources are used, but the toxicity of cyanides is a significant safety and environmental concern. The Buchwald-Hartwig and Ullmann reactions offer a more direct route but often require expensive palladium or copper catalysts and specialized ligands.[4]
Diagram: Halopyridine Conversion Pathways
Caption: Synthetic routes to pyridine carboxamides starting from halopyridines.
Quantitative Comparison of Synthetic Routes
To provide a clearer picture of the practical implications of choosing one route over another, the following table summarizes key parameters. Please note that these values are approximate and can vary significantly based on the specific substrate, reaction scale, and local market prices. The cost estimations are based on a hypothetical synthesis of one mole of a simple, unsubstituted pyridine carboxamide.
| Parameter | Route 1: Ammoxidation-Hydrolysis (from 3-Picoline) | Route 2a: Direct Amidation (Classical, from Nicotinic Acid) | Route 2b: Direct Amidation (Catalytic, from Nicotinic Acid) | Route 3a: Cyanation-Hydrolysis (from 3-Chloropyridine) | Route 3b: Buchwald-Hartwig (from 3-Bromopyridine) |
| Starting Material Cost | Low (3-Picoline: ~$5-10/kg)[5] | Moderate (Nicotinic Acid: ~$10-20/kg)[6] | Moderate (Nicotinic Acid: ~$10-20/kg)[6] | Moderate (3-Chloropyridine) | High (3-Bromopyridine) |
| Key Reagent/Catalyst Cost | Moderate (V₂O₅ catalyst, long lifetime) | Low (Thionyl chloride: ~$5-10/L)[7] | Moderate to High (Boron catalysts) | High (KCN/CuCN, safety costs) | Very High (Pd catalyst, phosphine ligand)[4] |
| Typical Overall Yield | >90% | 70-90% | 80-95% | 70-90% | 75-95% |
| Number of Steps | 2 | 2 (including workup) | 1 | 2 | 1 |
| Energy Consumption | High (gas phase reaction) | Moderate (reflux) | Moderate (heating) | High (heating) | Moderate (heating) |
| Waste Generation (E-Factor) | Low to Moderate | High (stoichiometric activator) | Low | High (cyanide waste) | Moderate to High (catalyst, ligand) |
| Scalability | Excellent (continuous process) | Good | Good | Moderate (safety concerns) | Moderate (catalyst cost) |
| Safety Concerns | High temperature/pressure, NH₃ | Corrosive/toxic reagents (SOCl₂) | Generally lower | Highly toxic cyanides | Catalyst toxicity |
Conclusion and Recommendations
The optimal synthetic route to a pyridine carboxamide is not a one-size-fits-all solution but rather a strategic decision based on a careful evaluation of several factors.
-
For large-scale, industrial production of simple pyridine carboxamides like nicotinamide, the ammoxidation-hydrolysis of picolines remains the most cost-effective route due to the low cost of starting materials and the efficiency of continuous processing.
-
For laboratory-scale synthesis and the preparation of diverse libraries of analogues for drug discovery, direct amidation of pyridine carboxylic acids is often the most practical approach. The choice between the classical acid chloride method and a modern catalytic approach will depend on the cost and availability of the starting carboxylic acid and the desired "greenness" of the synthesis.
-
Synthesis from halopyridines offers flexibility, particularly for accessing substituted pyridine carboxamides. The cyanation-hydrolysis route can be viable if appropriate safety measures for handling cyanides are in place. Modern cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for late-stage functionalization but their cost-effectiveness is highly dependent on the scale of the reaction and the price of the catalyst and ligand.
As the field of chemical synthesis continues to evolve, a growing emphasis is placed on developing more sustainable and cost-effective methods. For researchers and drug development professionals, a thorough understanding of the practical and economic nuances of each synthetic route is paramount to navigating the path from discovery to a commercially viable product.
References
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IndiaMART. (n.d.). 3-Picoline at ₹ 500/kg. Retrieved from [Link]
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UNIDO. (1986). TECHNICAL AND ECONOMIC ANALYSIS OF THE MANUFACTURE OF ISONIAZID. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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IndiaMART. (n.d.). Nicotinic Acid Powder - Vitamin B3 Powder Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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CHIMIA. (2000). A Catalytic Green Process for the Production of Niacin. Retrieved from [Link]
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A Senior Application Scientist's Guide to Biaryl Synthesis: A Comparative Analysis of 6-chloro-N,N-dimethylpyridine-2-carboxamide and Alternative Precursors
Introduction: The Enduring Importance of Pyridine-Containing Biaryls
The biaryl motif, particularly scaffolds incorporating a pyridine ring, is a cornerstone of modern medicinal chemistry and materials science. These structures are prevalent in a vast array of FDA-approved drugs, agrochemicals, and functional materials such as organic light-emitting diodes (OLEDs). The pyridine nitrogen atom introduces unique electronic properties and serves as a critical hydrogen bond acceptor, profoundly influencing molecular interactions and pharmacokinetic properties.
However, the synthesis of heteroaromatic biaryls is not without its challenges. The electron-deficient nature of the pyridine ring and the propensity of its nitrogen lone pair to coordinate with and inhibit transition metal catalysts can complicate classical cross-coupling reactions. This has spurred the development of diverse and highly specialized pyridine precursors, each with a distinct profile of reactivity, stability, and substrate compatibility.
This guide provides an in-depth comparison of 6-chloro-N,N-dimethylpyridine-2-carboxamide, a versatile and increasingly utilized precursor, against a range of established alternatives for biaryl synthesis. We will delve into the mechanistic nuances, practical applications, and experimental considerations to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.
The Precursor Landscape: Key Players in Pyridine Biaryl Synthesis
The choice of precursor is fundamentally linked to the choice of cross-coupling reaction. Each strategy involves a unique organometallic intermediate and catalytic cycle. Below, we introduce the main contenders.
-
This compound: This precursor features a reactive C-Cl bond at the 6-position, suitable for oxidative addition in palladium-catalyzed cross-coupling. The N,N-dimethylcarboxamide at the 2-position is a powerful directing group for ortho-metalation, offering a secondary pathway for functionalization at the C3 position, a feature that adds significant synthetic versatility.[1]
-
Simple Halopyridines (e.g., 2-bromopyridine, 2-chloropyridine): These are the most direct and economical precursors. Their reactivity in cross-coupling reactions follows the typical halide trend (I > Br > Cl), with chlorides often requiring more specialized, electron-rich phosphine ligands for efficient reaction.[2]
-
Pyridylboronic Acids and Esters: As the cornerstone of Suzuki-Miyaura coupling, these reagents are widely used due to the mild reaction conditions and the generally low toxicity of boron-containing byproducts.[3] However, 2-pyridylboronic acids can be prone to instability and protodeboronation, which can diminish yields.[4]
-
Pyridyl Grignard Reagents (for Kumada Coupling): Generated from the corresponding halopyridines, these organomagnesium reagents are highly reactive nucleophiles.[4][5] Their high reactivity, however, comes at the cost of poor functional group tolerance, limiting their application in complex molecule synthesis.
-
Pyridylstannanes (for Stille Coupling): Organotin reagents exhibit excellent functional group tolerance and are often highly effective where other methods fail.[6][7] The primary drawback is the significant toxicity and difficulty in removing organotin byproducts, which is a major concern in pharmaceutical development.[6]
-
Pyridylsilanes (for Hiyama Coupling): Organosilanes are non-toxic, stable, and readily available precursors.[8][9] The activation of the C-Si bond typically requires a fluoride source, and the methodology has been effectively applied to heterocyclic systems.[9][10]
-
Pyridine Carboxylic Acids (for Decarboxylative Coupling): This modern approach uses readily available carboxylic acids, which undergo a metal-catalyzed decarboxylation in situ to form the organometallic nucleophile, releasing CO2 as the only byproduct.[11][12][13][14]
Mechanism & Strategy: A Visual Comparison
Understanding how each precursor enters the catalytic cycle is key to rational experiment design. The generalized palladium-catalyzed cross-coupling cycle forms the basis for most of these transformations.
Figure 2: Entry points of various pyridine precursors into the cross-coupling cycle.
Head-to-Head Comparison: Performance & Practicality
The optimal choice of precursor depends on a multi-faceted analysis of the specific synthetic challenge, including the complexity of the substrates, required scale, and purity requirements.
| Precursor Type | Typical Reaction | Key Advantages | Key Disadvantages | Ideal Application Scenario |
| This compound | Suzuki, Stille, etc. | Stable, crystalline solid; good reactivity for a chloride; amide group offers secondary functionalization handle. | Requires more active catalysts than bromides/iodides; amide may chelate metal, altering reactivity. | Synthesis of complex, multi-functionalized pyridines where sequential reactions are planned. |
| Simple Halopyridines | Suzuki, Kumada, etc. | Economical, readily available, straightforward. | Chlorides can be unreactive; limited functionalization handles. | Large-scale synthesis of simple biaryls where cost is a primary driver. |
| Pyridylboronic Acids | Suzuki-Miyaura | Mild conditions, high functional group tolerance, low toxicity of byproducts. | 2-pyridyl derivatives can be unstable (protodeboronation); may require optimization. [4] | Complex molecule synthesis, especially in late-stage functionalization for drug discovery. |
| Pyridyl Grignard Reagents | Kumada-Tamao-Corriu | High nucleophilicity, rapid reactions. | Poor functional group tolerance (reacts with esters, ketones, etc.); moisture sensitive. | When coupling to unfunctionalized or robust aryl halides. |
| Pyridylstannanes | Stille | Excellent functional group tolerance, highly reliable. | High toxicity of tin reagents and byproducts; purification can be difficult. [6][7] | "Last resort" for particularly challenging couplings that fail with other methods. |
| Pyridylsilanes | Hiyama | Low toxicity, high stability, readily prepared. | Requires a fluoride activator (e.g., TBAF), which can have substrate compatibility issues. | Green chemistry applications; when avoiding boron or tin is desirable. |
| Pyridyl Carboxylic Acids | Decarboxylative Coupling | Uses stable, common feedstocks; atom economical (CO2 byproduct). | Can require high temperatures; substrate scope is still being broadly defined. [11] | Novel route development and when the corresponding carboxylic acid is more accessible than the halide. |
Experimental Deep Dive: Protocols and Insights
To provide a practical context, we present a representative experimental protocol for a Suzuki-Miyaura coupling using this compound.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol describes the coupling of the title precursor with 4-methoxyphenylboronic acid.
Figure 3: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 184.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) bis(triphenylphosphine) dichloride ([Pd(PPh3)2Cl2]) (0.05 mmol, 35.1 mg) or a more advanced catalyst system like Pd2(dba)3 with a ligand like SPhos for improved reactivity with the chloride.
-
Potassium Carbonate (K2CO3) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the dioxane and water.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Expert Rationale:
-
Why a mixed solvent system (Dioxane/H2O)? Dioxane solubilizes the organic precursors, while water is necessary to dissolve the inorganic base (K2CO3) and facilitate the activation of the boronic acid for transmetalation.
-
Why an inert atmosphere? The active Pd(0) species, formed in situ from the Pd(II) precatalyst, is readily oxidized by atmospheric oxygen, which would deactivate the catalyst and halt the reaction.
-
Why K2CO3 as the base? The base is crucial for converting the boronic acid (RB(OH)2) to the more nucleophilic boronate species ([RB(OH)3]⁻), which is required for efficient transmetalation to the palladium center. Other bases like Cs2CO3 or K3PO4 can be used and are sometimes more effective, depending on the substrate.
-
Catalyst Choice: While [Pd(PPh3)2Cl2] is a standard catalyst, coupling an electron-deficient aryl chloride often benefits from more electron-rich and bulky phosphine ligands (e.g., Buchwald or Nolan-type ligands) which promote the difficult oxidative addition step and stabilize the catalytic intermediates. [15]
The Dual-Role Advantage: The Amide as a Directing Group
A unique feature of this compound is the potential for orthogonal functionalization. While the C6-Cl bond is used for cross-coupling, the C2-amide can direct C-H activation at the C3 position. This is typically achieved via directed ortho-metalation (DoM) using a strong lithium base like LDA, followed by quenching with an electrophile. [1][16]
Figure 4: Mechanism of Directed ortho-Metalation (DoM) using an amide directing group.
This dual reactivity allows for a powerful synthetic sequence: 1) perform a Suzuki coupling at C6, then 2) perform a DoM reaction to introduce a substituent at C3, rapidly building molecular complexity from a single precursor.
Conclusion and Future Perspectives
The synthesis of pyridine-containing biaryls is a dynamic field where no single precursor reigns supreme.
-
This compound emerges as a highly valuable tool for constructing complex molecules. Its advantages lie in its stability, reliable reactivity as an aryl chloride, and the strategic value of the amide group for subsequent, orthogonal functionalization via directed metalation. It is an excellent choice for discovery chemistry programs where rapid analoging and scaffold decoration are paramount.
-
For large-scale, cost-sensitive syntheses of simpler targets, traditional halopyridines (particularly bromides) remain the industry workhorse.
-
Pyridylboronic acids and the Suzuki-Miyaura reaction represent the gold standard for functional group tolerance and mild conditions, making them indispensable for late-stage functionalization in medicinal chemistry.
The future of biaryl synthesis will likely focus on expanding the scope of C-H activation and decarboxylative couplings. [17][18]These methods offer greater atom economy and the ability to use non-traditional, readily available starting materials, further streamlining the path to these vital chemical entities. A thorough understanding of the comparative advantages of precursors like this compound will remain essential for navigating the complexities of modern synthetic chemistry.
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A Researcher's Guide to Validating the Antifungal Activity of Novel Pyridine Carboxamides
In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal resistance, pyridine carboxamides have emerged as a promising class of compounds. Their structural versatility and potential to inhibit essential fungal processes have positioned them as attractive candidates for antifungal drug development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the validation of the antifungal activity of novel pyridine carboxamides. Drawing upon established methodologies and field-proven insights, we will delve into the critical experimental workflows, comparative data analysis, and the underlying scientific principles necessary for a robust evaluation.
The Scientific Imperative: Why Pyridine Carboxamides?
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. In the context of antifungal research, pyridine carboxamides have garnered significant attention, with some derivatives exhibiting potent inhibitory effects against various fungal pathogens. A key mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3] By disrupting this central metabolic hub, these compounds effectively choke off the energy supply of the fungal cell, leading to growth inhibition and cell death.
This guide will walk you through a systematic approach to validate the antifungal potential of your novel pyridine carboxamide candidates, comparing their performance against established antifungal agents and providing the experimental data to support your findings.
Part 1: Foundational In Vitro Antifungal Susceptibility Testing
The cornerstone of validating any new antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a rigorous framework for these assessments, ensuring reproducibility and comparability of data across different laboratories.
The Broth Microdilution Method: A Step-by-Step Protocol
The broth microdilution method is the gold standard for determining MIC values. Here, we outline a detailed protocol, integrating key aspects from both CLSI and EUCAST guidelines to ensure a robust and self-validating system.
Objective: To determine the MIC of novel pyridine carboxamides against a panel of clinically relevant fungal pathogens.
Materials:
-
Novel pyridine carboxamide compounds
-
Standard antifungal reference drugs (e.g., Fluconazole, Amphotericin B, Voriconazole, Caspofungin)
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans)
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Protocol:
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve the pyridine carboxamide compounds and standard antifungals in a suitable solvent (typically dimethyl sulfoxide - DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (≤1%) to avoid solvent-induced toxicity.
-
-
Preparation of Fungal Inoculum:
-
Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
-
-
Serial Dilution in Microtiter Plates:
-
Prepare a two-fold serial dilution of each test compound and reference drug directly in the 96-well plates using RPMI-1640 medium. The typical concentration range to test is 0.03 to 64 µg/mL, but this may need to be adjusted based on the expected potency of the compounds.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
-
-
MIC Determination:
-
Visually read the plates or use a microplate reader to determine the MIC. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
Caption: The central role of Succinate Dehydrogenase (Complex II) in the fungal respiratory chain.
Inhibition of SDH disrupts the electron flow from succinate to ubiquinone, thereby impeding ATP production. This disruption of cellular respiration is a potent mechanism for antifungal activity. [2][4]Experimental validation of SDH inhibition can be achieved through enzymatic assays using isolated fungal mitochondria.
Time-Kill Kinetic Assays: Fungicidal vs. Fungistatic Activity
Understanding whether a compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth) is critical for its therapeutic potential. Time-kill assays provide this information by monitoring the rate of fungal cell death over time in the presence of the antifungal agent.
Objective: To determine the fungicidal or fungistatic activity of a lead pyridine carboxamide.
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay.
-
Experimental Setup: In sterile tubes, expose the fungal inoculum to the test compound at various concentrations (e.g., 1x, 4x, and 8x the MIC), a growth control (no drug), and a standard fungicidal agent (e.g., Amphotericin B).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar. After incubation, count the number of colony-forming units (CFUs) to determine the number of viable fungal cells at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.
Cytotoxicity and Selectivity Index: A Measure of Safety
An ideal antifungal agent should be highly active against fungal pathogens while exhibiting minimal toxicity to host cells. In vitro cytotoxicity assays using mammalian cell lines are essential for assessing the safety profile of novel compounds.
Objective: To evaluate the cytotoxicity of lead pyridine carboxamides against mammalian cells and determine their selectivity index.
Protocol (MTT Assay):
-
Cell Culture: Culture mammalian cell lines (e.g., HepG2 - human liver carcinoma, HeLa - human cervical cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compounds and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO).
-
MTT Addition and Incubation: After a specified exposure time (e.g., 24 or 48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Calculating the Selectivity Index (SI):
The selectivity index provides a quantitative measure of a compound's specificity for fungal cells over mammalian cells. It is calculated as follows:
SI = IC50 (mammalian cell line) / MIC (fungal strain) [5][6][7] A higher SI value indicates greater selectivity and a more promising safety profile. [5] Table 2: Comparative Cytotoxicity and Selectivity Index
| Compound | IC50 HepG2 (µg/mL) | MIC C. albicans (µg/mL) | Selectivity Index (SI) |
| Novel Pyridine Carboxamide 2 | >100 | 0.5 | >200 |
| Amphotericin B | 2.5 | 0.5 | 5 |
| Fluconazole | >1000 | 1 | >1000 |
Data are hypothetical and for illustrative purposes only. IC50 for Amphotericin B against HepG2 can vary.[8]
Conclusion: A Pathway to Discovery
The validation of novel pyridine carboxamides as antifungal agents is a multifaceted process that requires a systematic and rigorous experimental approach. By adhering to standardized protocols, conducting in-depth mechanistic studies, and critically evaluating the selectivity of your compounds, you can build a robust data package that supports the advancement of promising candidates through the drug discovery pipeline. The methodologies and comparative frameworks presented in this guide provide a solid foundation for your research endeavors, ultimately contributing to the urgent need for new and effective antifungal therapies.
References
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The calculated values of the selectivity index (SI) of some compounds. - ResearchGate. Available at: [Link]
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Anti-Candida properties of 5-butyl-2-pyridine carboxylic acid, extracted from azole drug-sensitive micro-fungi Aspergillus fumigatus nHF-01 | Request PDF - ResearchGate. Available at: [Link]
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Schematic of the fungal mitochondrial electron transport chain.... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed. Available at: [Link]
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Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PubMed Central. Available at: [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. Available at: [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - MDPI. Available at: [Link]
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Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PMC - PubMed Central. Available at: [Link]
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Schematic diagram of fungal mitochondrial electron transfer chain... - ResearchGate. Available at: [Link]
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IC50 values of HeLa, HepG-2 and HT-29 cell lines treated with... - ResearchGate. Available at: [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - UNIPI. Available at: [Link]
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Randomized trial of fluconazole versus low-dose amphotericin B in prophylaxis against fungal infections in patients undergoing hematopoietic stem cell transplantation - PubMed. Available at: [Link]
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Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - NIH. Available at: [Link]
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SDHI Fungicides | FRAC. Available at: [Link]
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Electron transport chain - Wikipedia. Available at: [Link]
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Antifungal susceptibility testing in Candida, Aspergillus and Cryptococcus infections: are the MICs useful for clinicians? - PubMed. Available at: [Link]
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Succinate dehydrogenase inhibitor fungicides and the modifications on... - ResearchGate. Available at: [Link]
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Table 2 Selectivity index values of compounds against bacterial pathogens - ResearchGate. Available at: [Link]
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Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis - PMC - PubMed Central. Available at: [Link]
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Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. - SciELO. Available at: [Link]
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Electron Transport Chain - Creative Biolabs. Available at: [Link]
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Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections - MDPI. Available at: [Link]
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Determining selective concentrations for antibiotics and antifungals in natural environments - GOV.UK. Available at: [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
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A randomized study to compare oral fluconazole to amphotericin B in the prevention of fungal infections in patients with acute leukaemia - PubMed. Available at: [Link]
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Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - ResearchGate. Available at: [Link]
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41 THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic - UGD Publishing System. Available at: [Link]
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Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains - ResearchGate. Available at: [Link]
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Determination of IC50 in L929 and HepG2 cell lines after 24 and 48 h... - ResearchGate. Available at: [Link]
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- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of Pyridine-2-Carboxamide Derivatives as Potent Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The pyridine-2-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of enzymes implicated in various pathological conditions. This guide provides a comprehensive comparative analysis of pyridine-2-carboxamide derivatives, offering insights into their structure-activity relationships (SAR), inhibitory mechanisms, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance their research in this promising area of drug discovery.
The Pyridine-2-Carboxamide Scaffold: A Versatile Tool for Enzyme Inhibition
The pyridine-2-carboxamide core, characterized by a carboxamide group at the C2 position of a pyridine ring, serves as an excellent foundation for the design of potent and selective enzyme inhibitors. The nitrogen atom of the pyridine ring and the adjacent amide group can act as hydrogen bond donors and acceptors, facilitating strong interactions with the active sites of target enzymes. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of the molecule's physicochemical properties and target specificity.
Mechanism of Action: A General Overview
The inhibitory activity of pyridine-2-carboxamide derivatives often stems from their ability to chelate metal ions within the enzyme's active site or to form key hydrogen bond interactions that mimic the natural substrate. For instance, in the case of metalloenzymes, the pyridine nitrogen and the amide oxygen can coordinate with the catalytic metal ion (e.g., Zn²⁺ in histone deacetylases), effectively blocking the enzyme's catalytic activity.
Figure 1: Generalized mechanism of enzyme inhibition by pyridine-2-carboxamide derivatives.
Comparative Analysis of Pyridine-2-Carboxamide Derivatives as Enzyme Inhibitors
The therapeutic potential of pyridine-2-carboxamide derivatives has been explored against several classes of enzymes. Below is a comparative analysis of representative derivatives targeting key enzymes.
| Derivative | Target Enzyme(s) | IC50/Ki (nM) | Key Structural Features & SAR Insights | Reference |
| Olaparib | PARP1, PARP2 | 1 (PARP1), 5 (PARP2) | The phthalazinone-fused pyridine-2-carboxamide core is crucial for potent PARP inhibition. The cyclopropane carboxamide moiety enhances binding affinity. | |
| Entinostat (MS-275) | HDAC1, HDAC3 | 300 (HDAC1), 8000 (HDAC3) | The pyridine ring acts as a zinc-binding group. The long carbamate linker and the terminal phenylamino group contribute to its selectivity for Class I HDACs. | |
| Belinostat (PXD101) | Pan-HDAC | 27 | The hydroxamic acid group is a potent zinc-chelating moiety. The terminal sulfonamide group enhances solubility and cell permeability. | |
| Niraparib | PARP1, PARP2 | 3.8 (PARP1), 2.1 (PARP2) | Features a 2-methyl-indazole moiety that occupies the nicotinamide-binding pocket of PARP enzymes. The piperidine ring contributes to its pharmacokinetic properties. |
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This section provides a generalized protocol for determining the in vitro inhibitory activity of pyridine-2-carboxamide derivatives against a target enzyme. This protocol should be adapted based on the specific enzyme and substrate.
Materials and Reagents:
-
Target enzyme (e.g., recombinant human HDAC1)
-
Substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives)
-
Test compounds (pyridine-2-carboxamide derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A for HDACs)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader
Experimental Workflow:
Figure 2: Step-by-step workflow for a typical in vitro enzyme inhibition assay.
Detailed Procedure:
-
Compound Preparation: Prepare a stock solution of the pyridine-2-carboxamide derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Setup: To a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and the test compound at various concentrations. Include wells for a negative control (DMSO vehicle) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set amount of time.
-
Signal Detection: Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In-Depth Case Study: Olaparib - A PARP Inhibitor
Olaparib is a first-in-class PARP inhibitor approved for the treatment of certain types of cancers. Its discovery and development highlight the potential of the pyridine-2-carboxamide scaffold.
-
Binding Mode: X-ray crystallography studies have revealed that the pyridine-2-carboxamide moiety of Olaparib forms key hydrogen bonds with the nicotinamide-binding pocket of PARP1. The pyridine nitrogen and amide NH group interact with the backbone of Gly863, while the amide carbonyl oxygen forms a hydrogen bond with the side chain of Ser904. This mimics the interactions of the natural substrate, NAD+.
-
Clinical Significance: Olaparib has demonstrated significant clinical efficacy in patients with BRCA-mutated ovarian, breast, and pancreatic cancers. Its success has paved the way for the development of other PARP inhibitors based on similar scaffolds.
Conclusion and Future Directions
Pyridine-2-carboxamide derivatives represent a highly valuable class of compounds in the field of enzyme inhibition and drug discovery. The ease of their synthesis and the tunability of their structure allow for the development of potent and selective inhibitors for a wide range of enzymatic targets. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic properties, enhanced selectivity, and the ability to overcome drug resistance mechanisms. The continued exploration of this versatile scaffold holds great promise for the discovery of novel therapeutics for various diseases.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]
-
U.S. Food and Drug Administration. (2023). Olaparib. [Link]
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National Cancer Institute. (2022). Entinostat. [Link]
-
National Cancer Institute. (2021). Belinostat. [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel, orally active poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 6-chloro-N,N-dimethylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 6-chloro-N,N-dimethylpyridine-2-carboxamide, a substituted picolinamide of interest in drug discovery. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the utility of various methods, all grounded in the principles of scientific integrity and regulatory expectations.
The Imperative of Purity in Drug Development
Substituted pyridine carboxamides are a class of compounds with a wide range of biological activities, including potential applications as anticancer and antimicrobial agents.[1][2] The specific compound, this compound, is synthesized as a key intermediate in the development of more complex molecules. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the compound's biological activity, toxicity profile, and stability. Therefore, a robust and multi-faceted analytical approach is crucial to ensure the purity, and by extension, the safety and reliability of the synthesized material.
The synthesis of this compound typically proceeds through the amidation of 6-chloropicolinic acid. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by a reaction with dimethylamine.[3] This synthetic route, while effective, can introduce several potential impurities.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Residual 6-chloropicolinic acid and dimethylamine.
-
Reagent-Related Impurities: Residual chlorinating agents and their byproducts.
-
Process-Related Impurities:
-
Isomeric Impurities: Potential for the formation of other chlorinated pyridine species.[4]
-
Over-reaction Products: Further chlorination of the pyridine ring under harsh conditions.
-
Side-Reaction Products: Formation of dimers or other condensation products.
-
-
Degradation Products: Impurities formed during work-up, purification, or storage.
Given this potential impurity profile, a combination of analytical techniques is necessary for a comprehensive assessment of purity.
A Comparative Analysis of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique, or more often a combination of techniques, is critical for a thorough purity assessment. Each method offers unique advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (area %), detection and quantification of non-volatile impurities. | High sensitivity, excellent quantitative accuracy, and reproducibility. Applicable to a wide range of compounds. | May not detect highly volatile impurities. Co-elution of impurities is possible. | Primary method for purity determination and impurity quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Detection and identification of volatile and semi-volatile impurities, confirmation of molecular weight. | Excellent for volatile impurities, provides structural information from fragmentation patterns.[5] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile process-related impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural elucidation of the main component and detectable impurities. Quantitative NMR (qNMR) for purity assessment. | Provides detailed structural information. Can detect and identify impurities without the need for reference standards. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. | Structure confirmation of the final product and identification of major impurities. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | Determination of the percentage composition of C, H, N, and other elements. | Provides information on the overall elemental composition, which can indicate the presence of inorganic impurities or incorrect stoichiometry. | Does not provide information on the nature of organic impurities. Can be affected by the presence of residual solvents or moisture. | Confirmation of the empirical formula and assessment of overall purity. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any purity assessment lies in the robustness and validation of the analytical methods employed. The following protocols are presented as a comprehensive, self-validating workflow for the purity assessment of this compound. This workflow is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) for the validation of analytical procedures.[6][7][8]
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC is the workhorse for purity determination in pharmaceutical analysis due to its high resolution and sensitivity. A stability-indicating method should be developed to separate the main peak from all potential impurities and degradation products.[9][10]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve all impurities.
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Data Analysis and Interpretation:
The purity of the sample is typically reported as the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. According to ICH Q3A(R2) guidelines, impurities present at a level of 0.05% or higher should be reported, and those above 0.10% may require identification and qualification.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Data Analysis and Interpretation:
The total ion chromatogram (TIC) will show the separation of volatile components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for tentative identification. The fragmentation pattern of halogenated compounds often shows characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1), which aids in identification.[5][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the synthesized compound and for identifying any significant impurities.[12][13][14]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton environment and coupling constants.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to elucidate the structure of unknown impurities if present in sufficient concentration.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Data Analysis and Interpretation:
The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides a fundamental check on the purity of a compound by comparing its measured elemental composition (C, H, N, Cl) with the theoretical values.
Experimental Protocol:
-
Instrumentation: A CHN analyzer.
-
Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Chlorine content is typically determined by other methods such as titration after combustion.
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvent or moisture, which can significantly affect the results.
Data Analysis and Interpretation:
The experimentally determined percentages of each element should be within ±0.4% of the calculated theoretical values. A significant deviation may suggest the presence of inorganic impurities, residual solvents, or that the compound has a different empirical formula than expected.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow and the interplay between the different analytical techniques in the comprehensive purity assessment of this compound.
Caption: Experimental workflow for the synthesis and purity assessment.
Caption: Logical workflow for purity assessment decision making.
Comparison with Alternative Compounds
The need for rigorous purity assessment is not unique to this compound. Many other heterocyclic carboxamides are explored in medicinal chemistry, each with its own set of synthetic and analytical challenges. For instance, pyrimidine-based carboxamides, which are also investigated for their anti-tubercular properties, present similar needs for purity control.[5][15] The analytical strategies outlined here are broadly applicable to these related compounds, with necessary adjustments to chromatographic conditions and spectroscopic interpretation based on their specific physicochemical properties.
The choice of analytical methods and the stringency of purity specifications are ultimately dictated by the intended use of the compound. For early-stage drug discovery, a slightly lower purity may be acceptable, whereas for compounds intended for clinical trials, the purity requirements are much more stringent, as defined by regulatory bodies like the FDA and EMA through ICH guidelines.
Conclusion
The purity assessment of synthesized this compound is a critical process that relies on a multi-pronged analytical approach. By combining the strengths of HPLC for quantitative purity, GC-MS for volatile impurities, NMR for structural confirmation, and elemental analysis for empirical formula verification, a comprehensive and trustworthy purity profile can be established. This guide provides a framework for researchers and drug development professionals to design and implement a robust analytical strategy, ensuring the quality and integrity of their synthesized compounds and paving the way for reliable downstream applications.
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 6-chloro-N,N-dimethylpyridine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a life-saving therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate. Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, can lead to unforeseen side effects and therapeutic failure. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the exemplar molecule, 6-chloro-N,N-dimethylpyridine-2-carboxamide, a member of a class of compounds with diverse biological activities.
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of physiological effects, including antibacterial, antifungal, and anticancer properties.[1][2] Understanding the selectivity profile of any new derivative is paramount to its successful development.
The Imperative of Selectivity: Why Cross-Reactivity Matters
Off-target interactions can manifest in a spectrum of adverse effects, from mild side effects to severe toxicity. Therefore, a thorough evaluation of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of rational drug design. Early identification of potential cross-reactivity allows for medicinal chemistry efforts to optimize selectivity, mitigating risks and improving the therapeutic index of a drug candidate.
A Strategic Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment employs a multi-pronged approach, integrating computational predictions with rigorous in vitro and in vivo experimental validation. This tiered strategy allows for a comprehensive evaluation of a compound's interaction with the proteome.
Caption: A typical workflow for assessing the cross-reactivity of a drug candidate.
Part 1: In Silico Profiling - The Predictive Power of Algorithms
Before embarking on costly and time-consuming wet lab experiments, computational tools can provide valuable insights into the potential off-target landscape of a molecule. These methods leverage vast databases of known drug-target interactions and sophisticated algorithms to predict potential binding partners based on the chemical structure of the compound.
Hypothetical In Silico Analysis of this compound:
Based on the known activities of similar pyridine carboxamide derivatives, a primary target hypothesis could be succinate dehydrogenase (SDH), an enzyme in the mitochondrial electron transport chain.[5] An in silico analysis might predict interactions with other dehydrogenases or enzymes with structurally similar substrate-binding pockets.
Part 2: In Vitro Screening - From Broad Strokes to Fine Detail
Experimental validation is the cornerstone of any cross-reactivity study. A hierarchical approach, starting with broad screening panels and progressing to more focused assays, is often the most efficient strategy.
Tier 1: Broad Panel Screening
Kinome Screening: Protein kinases are a large family of enzymes that are common off-targets for many drugs. Kinase profiling services, such as KINOMEscan®, offer screening against hundreds of kinases in a competitive binding assay format.[6] This provides a broad overview of a compound's interaction with the human kinome.
Receptor Profiling: Similar to kinase screening, broad panels of G-protein coupled receptors (GPCRs), ion channels, and other common drug targets can be screened to identify potential off-target binding.
Tier 2: Confirmatory and Mechanistic Assays
Once potential off-targets are identified from broad screening, the next step is to confirm these interactions and determine their functional consequences.
Competitive Radioligand Binding Assays: This classic technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[7] It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the target.
Enzyme Inhibition Assays: For enzymatic off-targets, direct measurement of enzyme activity in the presence of the test compound is necessary to determine the inhibitory potency (IC50).
Table 1: Comparison of In Vitro Cross-Reactivity Assays
| Assay Type | Principle | Information Obtained | Throughput | Cost |
| Kinome/Receptor Profiling | Competitive Binding | Broad selectivity profile, identifies potential off-targets | High | High |
| Radioligand Binding Assay | Competitive Binding | Binding affinity (Ki) for a specific target | Medium | Medium |
| Enzyme Inhibition Assay | Functional | Inhibitory potency (IC50) for a specific enzyme | Medium | Medium |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement | Confirmation of target binding in a cellular context | Low-Medium | Medium |
Part 3: Cellular and In Vivo Validation - The Physiological Context
Ultimately, the physiological relevance of any identified off-target interaction must be assessed in a cellular and whole organism context.
Cellular Assays: Phenotypic screening in various cell lines can reveal unexpected biological activities and potential toxicities. Changes in cell viability, proliferation, or specific signaling pathways can be monitored.
In Vivo Toxicology Studies: Animal models provide the most comprehensive assessment of a compound's safety profile.[8] Standardized toxicology studies, often following guidelines from the Organisation for Economic Co-operation and Development (OECD), are conducted to evaluate potential organ toxicities and determine a safe dose range.[9][10] These studies typically involve administering the compound to rodents or other relevant species and monitoring for a wide range of physiological and pathological changes.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a putative off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand with known affinity for the receptor.
-
This compound.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the various concentrations of the test compound.[11]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[12]
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase.
-
Specific peptide substrate for the kinase.
-
ATP.
-
This compound.
-
Kinase assay buffer.
-
ADP detection reagent (e.g., ADP-Glo™).
-
Luminometer.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the kinase, its substrate, and the various concentrations of the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent.[13]
-
Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
Caption: A generalized workflow for experimental cross-reactivity assessment.
Conclusion: A Commitment to Safety and Efficacy
The thorough investigation of a drug candidate's cross-reactivity is a non-negotiable component of modern drug development. By integrating predictive computational methods with a tiered approach to in vitro and in vivo experimental validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is not only crucial for identifying and mitigating potential safety liabilities but also for optimizing the therapeutic potential of novel molecules like the this compound derivatives. Ultimately, a deep understanding of on- and off-target pharmacology is what paves the way for the development of safer and more effective medicines.
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 22, 2026, from [Link]
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SwissTargetPrediction. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 22, 2026, from [Link]
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Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. (2008). National Toxicology Program. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-chloro-N,N-dimethylpyridine-2-carboxamide
A Senior Application Scientist's Field-Proven Protocol for Safe Laboratory Operations
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 6-chloro-N,N-dimethylpyridine-2-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the safety data of structurally analogous pyridine and carboxamide derivatives. This approach allows us to anticipate potential hazards and establish robust safety procedures grounded in established chemical principles.
Hazard Identification and Risk Assessment: Understanding the Compound
While specific toxicological data for this compound is not available, an analysis of related compounds such as chloropyridines and N,N-dimethylcarboxamides indicates a potential for significant health hazards. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] Some pyridine derivatives have also been shown to have acute toxicity if ingested, inhaled, or absorbed through the skin.[4][5] Therefore, it is imperative to handle this compound with the assumption that it is hazardous.
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant eye damage if splashed into the eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[2]
-
Potential for Acute Toxicity: Similar compounds have shown toxicity upon ingestion, inhalation, and skin contact.[4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[6][7] | Chemical-resistant nitrile or neoprene gloves.[8][9][10] | Full-length lab coat.[8][10] | Mandatory use of a certified chemical fume hood.[6][8] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended for larger volumes.[7][9] | Chemical-resistant nitrile or neoprene gloves.[8][9][10] | Chemical-resistant lab coat or apron over a standard lab coat.[11] | Mandatory use of a certified chemical fume hood.[6][8] |
| Running Reactions and Work-up | Chemical splash goggles and a face shield.[7][9] | Chemical-resistant nitrile or neoprene gloves. Change gloves immediately upon contamination.[7][8][9] | Chemical-resistant lab coat.[11] | Mandatory use of a certified chemical fume hood.[6][8] |
| Spill Cleanup | Chemical splash goggles and a face shield.[7][9] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron. | A NIOSH-approved respirator with appropriate cartridges may be necessary for large spills.[6][12] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing the risk of exposure. The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Perform all manipulations of the solid compound and its solutions inside a chemical fume hood.[6][8]
-
When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
-
Keep the container of the chemical tightly closed when not in use.[8][13]
-
Avoid creating dust when handling the solid.
-
Use spark-proof tools and grounded equipment, as pyridine derivatives can be flammable.[6]
-
-
Storage:
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE for spill cleanup.
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or a spill pillow to contain the substance.[13]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing immediately.[16] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][3][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
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Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
